molecular formula C42H52Cl2N8O6 B610419 Ravidasvir hydrochloride CAS No. 1303533-81-4

Ravidasvir hydrochloride

货号: B610419
CAS 编号: 1303533-81-4
分子量: 835.8 g/mol
InChI 键: JYLMWUZJMRNMDA-SPRBZRACSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

RAVIDASVIR HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

属性

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[5-[6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H50N8O6.2ClH/c1-23(2)35(47-41(53)55-5)39(51)49-17-7-9-33(49)37-43-22-32(46-37)29-14-13-25-19-26(11-12-27(25)20-29)28-15-16-30-31(21-28)45-38(44-30)34-10-8-18-50(34)40(52)36(24(3)4)48-42(54)56-6;;/h11-16,19-24,33-36H,7-10,17-18H2,1-6H3,(H,43,46)(H,44,45)(H,47,53)(H,48,54);2*1H/t33-,34-,35-,36-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLMWUZJMRNMDA-SPRBZRACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)C=C(C=C5)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)C=C(C=C5)C6=CN=C(N6)[C@@H]7CCCN7C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H52Cl2N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

835.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1303533-81-4
Record name Ravidasvir hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1303533814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RAVIDASVIR HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HWN7376681
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Ravidasvir Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ravidasvir hydrochloride (formerly known as PPI-668) is a potent, second-generation, pangenotypic direct-acting antiviral (DAA) agent highly effective in the treatment of chronic Hepatitis C Virus (HCV) infection.[1][2] As a key component of combination antiviral therapy, typically with a polymerase inhibitor such as sofosbuvir, Ravidasvir has demonstrated high rates of sustained virologic response (SVR) across multiple HCV genotypes.[3][4] This technical guide provides a comprehensive overview of the core mechanism of action of Ravidasvir, detailing its molecular target, the downstream effects on the viral life cycle, and the molecular basis of resistance. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important antiviral compound.

Core Mechanism of Action: Inhibition of HCV Nonstructural Protein 5A (NS5A)

The primary molecular target of Ravidasvir is the Hepatitis C Virus Nonstructural Protein 5A (NS5A).[1][2] NS5A is a large, zinc-binding phosphoprotein that, despite lacking enzymatic activity, plays a crucial role in multiple stages of the HCV life cycle, including viral RNA replication and virion assembly.[5] Ravidasvir exerts its antiviral effect by binding to NS5A and disrupting its complex functions.

Binding to NS5A Domain I

While the precise binding kinetics of Ravidasvir are not extensively published in peer-reviewed literature, it is understood to belong to a class of NS5A inhibitors that bind to the N-terminal Domain I of the protein. This domain is critical for the protein's dimerization and its ability to bind viral RNA, both of which are essential for the formation of a functional replication complex.

Dual Mode of Inhibition: Disruption of RNA Replication and Virion Assembly

The binding of Ravidasvir to NS5A is thought to induce a conformational change in the protein, leading to a dual mechanism of antiviral activity:

  • Inhibition of Viral RNA Replication: NS5A is a critical component of the HCV replication complex, a membrane-associated structure where viral RNA synthesis occurs. By binding to NS5A, Ravidasvir disrupts the integrity and function of this complex, thereby inhibiting the replication of the viral genome.[5] One of the proposed mechanisms is the interference with NS5A's ability to bind HCV RNA.

  • Impairment of Virion Assembly: NS5A is also involved in the intricate process of assembling new viral particles. It facilitates the interaction between the viral genome and the core protein on the surface of lipid droplets, a critical step in the formation of infectious virions. Ravidasvir's interaction with NS5A is believed to disrupt this process, leading to a decrease in the production of new, infectious viral particles.[5]

The following diagram illustrates the central role of NS5A in the HCV life cycle and the points of intervention by Ravidasvir.

cluster_host_cell Hepatocyte HCV_RNA HCV RNA Polyprotein Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex (Membranous Web) HCV_RNA->Replication_Complex Template for Virion_Assembly Virion Assembly HCV_RNA->Virion_Assembly NS5A_p56 NS5A (p56) Basal Phosphorylation Polyprotein->NS5A_p56 Processing NS5A_p58 NS5A (p58) Hyperphosphorylated NS5A_p56->NS5A_p58 Phosphorylation NS5A_p56->Replication_Complex Component of NS5A_p58->NS5A_p56 Dephosphorylation NS5A_p58->Virion_Assembly Mediates Replication_Complex->HCV_RNA RNA Synthesis Ravidasvir Ravidasvir Ravidasvir->NS5A_p56 Binds to Domain I Ravidasvir->Replication_Complex Inhibits Formation & Function Ravidasvir->Virion_Assembly Inhibits

Figure 1: Ravidasvir's Mechanism of Action on the HCV Life Cycle.

Quantitative Analysis of Antiviral Activity

The potency of Ravidasvir has been quantified in preclinical studies using HCV replicon assays. These cell-based assays measure the ability of a compound to inhibit viral RNA replication. The 50% effective concentration (EC50) is a standard measure of antiviral activity, representing the concentration of the drug that inhibits 50% of viral replication.

HCV GenotypeEC50 (nM)Reference
1a0.07-0.26[6]
1b0.01-0.02[6]
2a<1[6]
3a1.14 - 1.3[6][7]
4a<1[6]
5a<1[6]
6a<1[6]
70.02-1.3[7]

Table 1: In Vitro Activity of Ravidasvir (PPI-668) Against HCV Genotypes in Replicon Assays. [6][7][8]

Experimental Protocols

HCV Replicon Assay for EC50 Determination

The antiviral activity of Ravidasvir is determined using a stable HCV replicon system in human hepatoma (Huh-7) cells. A detailed protocol for such an assay is outlined below.

Objective: To determine the 50% effective concentration (EC50) of Ravidasvir against a specific HCV genotype replicon.

Materials:

  • Huh-7 cells stably expressing an HCV replicon (e.g., genotype 1b) containing a reporter gene (e.g., luciferase).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and a selection antibiotic (e.g., G418).

  • This compound stock solution in DMSO.

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Plate the Huh-7 replicon cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of Ravidasvir in culture medium.

  • Treatment: Treat the cells with the different concentrations of Ravidasvir. Include a vehicle control (DMSO) and a no-drug control.

  • Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition of HCV replication for each concentration of Ravidasvir relative to the controls. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

The following diagram outlines the workflow for determining the EC50 of an antiviral compound using a replicon assay.

Start Start Seed_Cells Seed Huh-7 Replicon Cells Start->Seed_Cells Prepare_Dilutions Prepare Serial Dilutions of Ravidasvir Seed_Cells->Prepare_Dilutions Treat_Cells Treat Cells with Ravidasvir Dilutions Prepare_Dilutions->Treat_Cells Incubate Incubate for 72h Treat_Cells->Incubate Measure_Luminescence Measure Luciferase Activity Incubate->Measure_Luminescence Calculate_Inhibition Calculate % Inhibition Measure_Luminescence->Calculate_Inhibition Determine_EC50 Determine EC50 (Dose-Response Curve) Calculate_Inhibition->Determine_EC50 End End Determine_EC50->End

Figure 2: Experimental Workflow for EC50 Determination.

Resistance to Ravidasvir

As with other direct-acting antivirals, resistance to Ravidasvir can emerge through the selection of amino acid substitutions in the target protein, NS5A. These resistance-associated substitutions (RASs) can reduce the binding affinity of the drug to its target, thereby diminishing its antiviral activity.

Identification of Resistance-Associated Substitutions

RASs are identified by sequencing the NS5A region of the HCV genome from patients who have experienced treatment failure. The sequences are then compared to a wild-type reference sequence to identify amino acid changes.

Experimental Protocol: Sanger Sequencing of the HCV NS5A Region

Objective: To identify mutations in the NS5A region of HCV that may confer resistance to Ravidasvir.

Materials:

  • Patient plasma or serum sample.

  • Viral RNA extraction kit.

  • Reverse transcriptase and primers for cDNA synthesis.

  • Taq polymerase and primers for PCR amplification of the NS5A region.

  • PCR product purification kit.

  • Sequencing primers and reagents for Sanger sequencing.

  • DNA sequencing instrument.

Procedure:

  • RNA Extraction: Extract viral RNA from the patient sample.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the viral RNA using reverse transcriptase.

  • PCR Amplification: Amplify the NS5A region from the cDNA using specific primers.

  • Purification: Purify the PCR product to remove primers and dNTPs.

  • Sanger Sequencing: Sequence the purified PCR product using forward and reverse sequencing primers.

  • Sequence Analysis: Analyze the sequencing data to identify any amino acid substitutions compared to a reference sequence.

The following diagram illustrates the logical relationship between drug pressure, the emergence of RASs, and the subsequent impact on treatment outcome.

Drug_Pressure Ravidasvir Treatment Pressure Viral_Replication HCV Replication (Error-prone) Drug_Pressure->Viral_Replication RAS_Selection Selection of Pre-existing or Newly Mutated RASs Viral_Replication->RAS_Selection Reduced_Binding Reduced Ravidasvir Binding to NS5A RAS_Selection->Reduced_Binding Treatment_Failure Potential for Treatment Failure Reduced_Binding->Treatment_Failure

Figure 3: Logical Flow of Resistance Development.
Known Resistance-Associated Substitutions

While a comprehensive profile of Ravidasvir-specific RASs and their fold-resistance is not extensively detailed in publicly available literature, clinical studies have provided some insights. Importantly, Ravidasvir has shown inhibitory effects on HCV variants with some known NS5A resistance mutations.[9] However, as with other NS5A inhibitors, certain substitutions can reduce its efficacy. The clinical relevance of these RASs is an area of ongoing research.

Conclusion

This compound is a potent, pangenotypic inhibitor of the HCV NS5A protein. Its core mechanism of action involves a dual blockade of viral RNA replication and virion assembly, stemming from its binding to Domain I of NS5A. Preclinical data demonstrate its high potency against a broad range of HCV genotypes. While resistance can emerge through mutations in the NS5A protein, Ravidasvir, as part of a combination therapy, remains a highly effective and crucial component in the global effort to eliminate Hepatitis C. Further research into the precise molecular interactions and the full spectrum of resistance will continue to refine its clinical application.

References

Ravidasvir hydrochloride discovery and development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Development of Ravidasvir Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (formerly PPI-668) is a potent, second-generation, pan-genotypic direct-acting antiviral (DAA) that targets the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1][2][3][4] Developed by Presidio Pharmaceuticals in collaboration with organizations like the Drugs for Neglected Diseases initiative (DNDi) and Pharco Pharmaceuticals, it has emerged as a critical component of affordable, all-oral combination therapies for chronic HCV infection.[1][3][4][5] This document provides a comprehensive technical overview of the discovery, mechanism of action, and the preclinical and clinical development journey of ravidasvir, including detailed experimental protocols and key data presented for scientific evaluation.

Discovery and Medicinal Chemistry

The discovery of ravidasvir stemmed from a medicinal chemistry effort focused on a series of functionalized benzimidazole-naphthylene-imidazole derivatives designed as HCV NS5A inhibitors.[6] This work, led by Presidio Pharmaceuticals, aimed to develop a potent, pan-genotypic agent with a high barrier to resistance and a favorable pharmacokinetic profile suitable for once-daily oral dosing.[2][7]

Chemical Synthesis

The synthesis of ravidasvir is a multi-step process involving the convergent assembly of key fragments. A common synthetic route involves:

  • Preparation of the Benzimidazole-Naphthalene Core: A Miyaura borylation of a brominated naphthalene-imidazole intermediate is performed to create a boronic ester.[8] This is followed by a Suzuki coupling reaction with a protected bromo-benzimidazole fragment to form the core structure.[4][8]

  • Deprotection: The protecting groups (typically Boc groups) on the core structure are removed using acidic conditions.[8]

  • Acylation: The deprotected core is then subjected to a bis-acylation reaction with N-Moc-L-valine using a coupling agent like EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride).[8][9]

  • Salt Formation: The resulting ravidasvir freebase is treated with hydrochloric acid (HCl) and crystallized from a solvent system (e.g., ethanol and n-butyl acetate) to yield the stable this compound salt.[8][9]

Various patents outline alternative synthetic pathways and the preparation of key intermediates, optimizing yield and suitability for industrial-scale production.[10][11]

Mechanism of Action

Ravidasvir exerts its antiviral effect by specifically targeting and inhibiting the HCV NS5A protein.[1][4][12] NS5A is a large, hydrophilic phosphoprotein with no known enzymatic function but is essential for the HCV life cycle, playing critical roles in both viral RNA replication and virion assembly.[2][13][14] By binding to NS5A, ravidasvir disrupts the formation of the viral replication complex and interferes with the assembly of new virus particles, thus potently halting the propagation of the virus.[2][14]

ravidasvir_moa cluster_hcv HCV Life Cycle HCV HCV Virion Replication Viral RNA Replication HCV->Replication Replicates via Assembly Virion Assembly Replication->Assembly RNA for Release New Virion Release Assembly->Release Assembled into Ravidasvir Ravidasvir NS5A NS5A Protein Ravidasvir->NS5A NS5A->Replication NS5A->Assembly

Caption: Mechanism of action of ravidasvir targeting HCV NS5A.

Preclinical Development

In Vitro Antiviral Activity

Ravidasvir's potency was established using cell-based HCV replicon assays. These assays confirmed its pan-genotypic activity, with highly potent inhibition observed across major HCV genotypes.

HCV GenotypeEC₅₀ (nM)Reference
Genotype 1a0.12[15]
Genotype 1b0.01[15]
Genotype 3a1.14[15]
Genotypes 1-60.04 - 1.14[2][14]
Table 1: In Vitro Potency of Ravidasvir Against HCV Genotypes.

Studies also showed that ravidasvir remains active against HCV variants with resistance mutations to other classes of direct-acting antivirals.[1][3] Conversely, variants with reduced susceptibility to ravidasvir were found to be fully susceptible to other DAA classes, highlighting its potential utility in combination therapy.[1][3]

Animal Models and Pharmacokinetics

While specific preclinical animal studies for ravidasvir are not extensively detailed in the public literature, the development of such HCV inhibitors relies on established animal models. The chimpanzee was historically the primary model for HCV infection but its use is now highly restricted due to ethical and cost concerns.[16][17][18] Modern preclinical HCV research heavily utilizes small animal models, particularly immunodeficient mice (e.g., uPA-SCID) whose livers are engrafted with human hepatocytes, creating "humanized" chimeric mice that can be productively infected with HCV.[17][19][20] These models are crucial for evaluating the in vivo efficacy and pharmacokinetics of novel anti-HCV therapies.[17]

Pharmacokinetic studies in rats indicated that this compound has favorable characteristics for further development.[15] In early human studies, ravidasvir demonstrated rapid, dose-proportional absorption, with plasma concentrations far exceeding the EC₉₀ values for all HCV genotypes, supporting a once-daily dosing regimen.[4] The primary route of elimination is biliary excretion, with negligible renal excretion.[14][21]

Clinical Development

Ravidasvir has been evaluated in multiple clinical trials, primarily in combination with other DAAs like sofosbuvir, to form an all-oral, interferon-free regimen.

drug_dev_workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_regulatory Regulatory & Post-Market Discovery Target Identification (NS5A) SAR Lead Optimization (SAR Studies) Discovery->SAR InVitro In Vitro Assays (Replicon EC50) SAR->InVitro InVivo In Vivo Animal Models (PK/PD, Safety) InVitro->InVivo Phase1 Phase I (Safety & PK in Healthy Volunteers) InVivo->Phase1 Phase2 Phase II (Dose-Ranging & Efficacy) Phase1->Phase2 Phase3 Phase II/III (STORM-C-1) (Pivotal Efficacy & Safety) Phase2->Phase3 Approval Regulatory Approval (e.g., Malaysia NPRA) Phase3->Approval Listing WHO EML Listing Approval->Listing

Caption: The development workflow of this compound.

Phase I Studies

Initial Phase I trials in healthy volunteers evaluated single oral doses (100, 200, and 300 mg) and multiple daily doses of ravidasvir.[22][23] The results showed that ravidasvir exposure increased in a dose-proportional manner with no evidence of accumulation after multiple doses.[22][23] The drug was well-tolerated.[22][23] Subsequent studies in treatment-naïve patients with HCV genotype 1 infection confirmed rapid and significant reductions in HCV RNA levels after just three days of monotherapy.[4]

Phase II/III Studies (STORM-C-1 Trial)

The pivotal STORM-C-1 trial was a two-stage, open-label, single-arm Phase II/III study conducted in Malaysia and Thailand.[5][24][25][26] It was designed to assess the efficacy and safety of ravidasvir in combination with sofosbuvir in a diverse, real-world population.[24]

Trial NameDesignPopulationInterventionKey Efficacy Outcome (SVR12)
STORM-C-1 Phase II/III, two-stage, open-label, single-arm603 adults with chronic HCV (all genotypes), with/without compensated cirrhosis, including HIV co-infected patients.[5][21][24]Ravidasvir (200 mg) + Sofosbuvir (400 mg) daily for 12 weeks (non-cirrhotic) or 24 weeks (cirrhotic).[21][27]Overall: 96.8% - 97%[5][24][26][28] With Cirrhosis: 96%[24] Genotype 3: 97%[24]
EVEREST Phase II, open-label, single-arm38 treatment-naïve, non-cirrhotic HCV genotype 1 patients.[29]Ravidasvir (200 mg) + Danoprevir/ritonavir (100mg/100mg) + Ribavirin for 12 weeks.[29]Overall: 100%[29]
China Phase 2/3 Randomized, double-blind, placebo-controlled424 treatment-naïve, non-cirrhotic HCV genotype 1 patients.[30]Ravidasvir + Danoprevir/ritonavir + Ribavirin for 12 weeks.High virologic response rate achieved.[14]
Table 2: Summary of Key Clinical Trials for Ravidasvir-Based Regimens.

The STORM-C-1 trial demonstrated excellent efficacy and safety, even in traditionally difficult-to-treat populations such as those with genotype 3 infection, compensated cirrhosis, and HIV/HCV co-infection.[24][28][31] The combination was well-tolerated with no unexpected safety signals.[24][25][28]

Pharmacokinetics in Patient Populations

A population pharmacokinetics substudy within STORM-C-1, involving 594 participants, analyzed ravidasvir's behavior.[21][27] The data were best described by a two-compartment model with first-order elimination.[21] While some covariates like concomitant antiretroviral therapy (ART) and sex had a statistically significant impact on ravidasvir clearance, the effect on overall drug exposure was not deemed clinically relevant, as evidenced by the consistently high efficacy rates across all subgroups.[21][27]

Experimental Protocols

In Vitro HCV Replicon Assay

The primary method for determining the in vitro potency of NS5A inhibitors like ravidasvir is the cell-based HCV replicon assay.

  • Objective: To measure a compound's ability to inhibit HCV RNA replication in a cellular environment.

  • Methodology:

    • Cell Lines: Human hepatoma cell lines (e.g., Huh-7) are engineered to stably harbor subgenomic HCV replicons. These replicons are RNA molecules that can replicate autonomously within the cell but do not produce infectious virus particles. They often contain a reporter gene, such as luciferase.[13][32]

    • Dual-Assay Format: To ensure specificity, a dual-replicon system is often used. This involves a mixture of cells containing HCV replicons and cells with replicons from a related but distinct virus, like Bovine Viral Diarrhea Virus (BVDV). This allows for simultaneous assessment of anti-HCV activity, anti-BVDV activity, and general cytotoxicity in a single well.[13][32]

    • Compound Treatment: Cells are seeded in microtiter plates and treated with serial dilutions of the test compound (e.g., ravidasvir).

    • Incubation: The plates are incubated for a set period (e.g., 72 hours) to allow for viral replication.

    • Readout: The level of replicon RNA replication is quantified. If a luciferase reporter is used, a substrate is added, and the resulting luminescence is measured. The signal is inversely proportional to the inhibitory activity of the compound.

    • Data Analysis: The 50% effective concentration (EC₅₀) is calculated by plotting the reduction in reporter signal against the compound concentration. Cytotoxicity (CC₅₀) is determined in parallel.

invitro_workflow start Start seed Seed Dual Replicon Cells (HCV-Luc & BVDV-Luc) start->seed add_cpd Add Serial Dilutions of Ravidasvir seed->add_cpd incubate Incubate for 72h add_cpd->incubate read Measure Luciferase Activity (Luminescence) incubate->read analyze Calculate EC50 (HCV, BVDV) & CC50 (Cytotoxicity) read->analyze end End analyze->end

References

Ravidasvir Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Ravidasvir hydrochloride, a potent inhibitor of the Hepatitis C Virus (HCV) NS5A protein.

Chemical Structure and Identifiers

This compound is a second-generation, orally active and selective inhibitor of the HCV NS5A protein.[1][2] Its chemical structure is detailed below:

Chemical Structure:

Table 1: Chemical Identifiers for this compound

IdentifierValueSource(s)
IUPAC Name methyl N-[(2S)-1-[(2S)-2-[5-[6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;dihydrochloride[3][4]
Synonyms Ravidasvir dihydrochloride, PPI-668, Ravidasvir HCl[2][3]
CAS Number 1303533-81-4[2][3]
Molecular Formula C42H52Cl2N8O6[2][3]
PubChem CID 71665718[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. This data is essential for formulation development and experimental design.

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 835.8 g/mol [3]
Appearance Solid powder[5]
Solubility Soluble in DMSO.[2]
Storage Conditions Dry, dark and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).[2]

Mechanism of Action and Antiviral Activity

This compound exerts its antiviral effect by targeting the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). NS5A is a critical component of the HCV replication complex and plays a central role in viral RNA replication and virion assembly. By inhibiting NS5A, this compound effectively disrupts the viral life cycle.

The potency of this compound against different HCV genotypes has been determined using in vitro replicon assays. The 50% effective concentration (EC50) values, which represent the concentration of the drug that inhibits 50% of viral replication, are summarized in Table 3.

Table 3: In Vitro Antiviral Activity of this compound against HCV Genotypes

HCV GenotypeReplicon SystemEC50 (nM)Source(s)
1aHuh7 cells0.12[6][7]
1bHuh7 cells0.01[6][7]
3aHuh7 cells1.14[6][7]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures related to this compound, the following diagrams are provided.

HCV_Replication_Cycle Entry HCV Entry Uncoating Uncoating Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication (Replication Complex) Translation->Replication NS5A NS5A Translation->NS5A Assembly Virion Assembly Replication->Assembly Release Release Assembly->Release NS5A->Replication Essential for Replication Complex Formation Ravidasvir Ravidasvir Ravidasvir->NS5A Inhibits

Caption: Hepatitis C Virus (HCV) Replication Cycle and the Role of NS5A.

Antiviral_Assay_Workflow Start Start Seed_Cells Seed Huh7 cells with HCV Replicon Start->Seed_Cells Add_Compound Add serial dilutions of This compound Seed_Cells->Add_Compound Incubate Incubate for 72 hours Add_Compound->Incubate Measure_Replication Measure Luciferase Activity (EC50 Determination) Incubate->Measure_Replication Measure_Viability Perform MTT Assay (CC50 Determination) Incubate->Measure_Viability Analyze Data Analysis: Calculate EC50, CC50, and Selectivity Index Measure_Replication->Analyze Measure_Viability->Analyze End End Analyze->End

Caption: Experimental Workflow for In Vitro Antiviral and Cytotoxicity Assays.

Resistance_Selection_Workflow Start Start Culture_Cells Culture HCV replicon cells Start->Culture_Cells Add_Inhibitor Add increasing concentrations of this compound Culture_Cells->Add_Inhibitor Select_Colonies Select for resistant colonies Add_Inhibitor->Select_Colonies Expand_Colonies Expand resistant colonies Select_Colonies->Expand_Colonies Sequence_NS5A Sequence the NS5A gene to identify mutations Expand_Colonies->Sequence_NS5A Characterize_Mutants Characterize the phenotype of mutant replicons Sequence_NS5A->Characterize_Mutants End End Characterize_Mutants->End

Caption: Workflow for In Vitro Selection of Drug-Resistant HCV Replicons.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate reproducibility and further investigation.

HCV Replicon Assay for EC50 Determination (Luciferase Reporter)

This protocol describes the determination of the 50% effective concentration (EC50) of this compound using a luciferase-based HCV replicon assay.

Materials:

  • Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter gene.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), antibiotics, and G418.

  • This compound stock solution in DMSO.

  • 96-well or 384-well plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Culture Huh-7 replicon cells in DMEM with necessary supplements.

    • Trypsinize, count, and adjust the cell density.

    • Seed the cells into 96-well or 384-well plates at an optimal density (e.g., 5,000-10,000 cells/well).[8]

    • Incubate for 24 hours at 37°C with 5% CO2.[8]

  • Compound Addition:

    • Prepare serial dilutions of this compound in DMSO.

    • Add the diluted compound to the cells. Include a vehicle control (DMSO only).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[8]

  • Luciferase Assay:

    • After incubation, equilibrate plates to room temperature.

    • Prepare and add the luciferase assay reagent to each well.

    • Incubate as per the manufacturer's instructions to allow for cell lysis and the luciferase reaction.

    • Measure the luminescence signal using a luminometer.[8]

  • Data Analysis:

    • Normalize the luminescence data.

    • Plot the percentage of inhibition against the logarithm of the drug concentration and fit to a dose-response curve to determine the EC50 value.

MTT Cytotoxicity Assay for CC50 Determination

This protocol outlines the determination of the 50% cytotoxic concentration (CC50) of this compound using an MTT assay.

Materials:

  • Huh-7 cells.

  • DMEM with 10% FBS and antibiotics.

  • This compound stock solution in DMSO.

  • 96-well plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed Huh-7 cells in a 96-well plate at a predetermined density and incubate overnight.

  • Compound Addition:

    • Add serial dilutions of this compound to the cells. Include a vehicle control and a no-cell control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.[9]

    • Incubate for 4 hours at 37°C.[9]

  • Solubilization:

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

    • Shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the drug concentration and fit to a dose-response curve to determine the CC50 value.

In Vitro Resistance Selection

This protocol provides a general framework for the selection of HCV replicons with reduced susceptibility to this compound.

Procedure:

  • Long-term Culture:

    • Culture HCV replicon-harboring cells in the presence of a starting concentration of this compound (typically at or near the EC50 value).

  • Dose Escalation:

    • Gradually increase the concentration of this compound in the culture medium as the cells begin to grow out.

  • Isolation of Resistant Clones:

    • Isolate individual cell colonies that are able to proliferate at high concentrations of the inhibitor.

  • Genotypic Analysis:

    • Extract total RNA from the resistant cell clones.

    • Amplify the NS5A coding region by RT-PCR.

    • Sequence the amplified DNA to identify mutations.[10]

  • Phenotypic Analysis:

    • Introduce the identified mutations into a wild-type replicon construct.

    • Perform a replicon assay to confirm the reduced susceptibility to this compound and to assess the replicative fitness of the mutant replicons.

References

A Technical Guide to the Synthesis of Ravidasvir Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ravidasvir, also known as PPI-668, is a potent, second-generation, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1] It has demonstrated high efficacy in clinical trials, particularly when used in combination with other direct-acting antivirals like sofosbuvir, leading to high sustained virological response rates.[2] This technical guide provides a detailed overview of the synthetic pathway for Ravidasvir hydrochloride, consolidating information from key patents and scientific literature to serve as a comprehensive resource for chemical synthesis and drug development.

Overall Synthetic Strategy

The synthesis of this compound is a convergent process that involves the preparation of two key heterocyclic fragments: a benzimidazole-pyrrolidine moiety and a naphthalene-imidazole-pyrrolidine moiety. These fragments are then coupled via a Suzuki-Miyaura reaction to form the core structure of the molecule. The synthesis is completed by the deprotection of Boc groups and subsequent acylation with N-Moc-L-valine, followed by conversion to the hydrochloride salt.[3]

Synthesis of Key Intermediates

Synthesis of the Benzimidazole Fragment

The benzimidazole portion of Ravidasvir is synthesized from 4-bromo-1,2-diaminobenzene. The synthesis involves two primary steps: amide bond formation with a protected proline derivative, followed by cyclization to form the benzimidazole ring.

A detailed experimental protocol for a key benzimidazole intermediate, methyl (R)-1-((S)-2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-ylcarbamate, is outlined in the patent literature.[4] The process begins with the coupling of (S)-1-((R)-2-(methoxycarbonylamino)-3-methylbutanoyl)pyrrolidine-2-carboxylic acid and 4-bromo-1,2-diaminobenzene using a condensing agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl).[4] This is followed by cyclization in the presence of an organic acid, such as acetic acid, to yield the desired benzimidazole derivative.[4]

Table 1: Experimental Protocol for the Synthesis of the Benzimidazole Intermediate [4]

StepReactionKey Reagents & SolventsReaction Conditions
1Amide Coupling(S)-1-((R)-2-(methoxycarbonylamino)-3-methylbutanoyl)pyrrolidine-2-carboxylic acid, 4-bromo-1,2-diaminobenzene, EDC·HCl, Tetrahydrofuran (THF)0°C to 25°C, ~1.5 hours
2Benzimidazole FormationAcetic acid, Ethyl acetateReflux, ~2 hours
Synthesis of the Naphthalene-Imidazole Fragment

The synthesis of the naphthalene-imidazole fragment begins with 2-bromonaphthalene and proceeds through a three-step sequence.[3]

  • Friedel-Crafts Acylation: 2-bromonaphthalene undergoes a Friedel-Crafts acylation with chloroacetyl chloride in the presence of aluminum chloride to yield an α-chloroketone.[3]

  • Alkylation: The resulting α-chloroketone is then alkylated with N-Boc-L-proline.[3]

  • Imidazole Cyclization: The diketo intermediate is cyclized to form the imidazole ring upon heating with ammonium acetate.[3]

An alternative approach involves the Friedel-Crafts acylation of 2-bromonaphthalene with chloroacetyl chloride to give 1-(6-bromo-2-naphthyl)-2-chloroethanone. This intermediate is then coupled with N-Boc-L-proline.

Assembly of the Ravidasvir Core Structure

The core of the Ravidasvir molecule is assembled through a Suzuki-Miyaura cross-coupling reaction.

Miyaura Borylation

The brominated naphthalene-imidazole intermediate undergoes a Miyaura borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst such as PdCl2(dppf) and a base like potassium acetate to form the corresponding boronic ester.[3]

Suzuki-Miyaura Coupling

The newly formed boronic ester is then coupled with the previously synthesized benzimidazole fragment under Suzuki conditions.[3] This reaction is typically catalyzed by a palladium catalyst, for instance, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2), in the presence of a base such as sodium bicarbonate.

Table 2: Experimental Protocol for Suzuki-Miyaura Coupling

StepReactionKey Reagents & SolventsReaction Conditions
1Suzuki CouplingAryl boronate, 5-bromo-2-[N-Boc-pyrrolidin-2(S)-yl]imidazole, PdCl2(dppf), NaHCO3, Dioxane/H2O85°C

Final Synthetic Steps

Deprotection and Acylation

Following the successful coupling of the two main fragments, the Boc protecting groups are removed under acidic conditions.[3] The resulting free amine is then bis-acylated with N-Moc-L-valine using a coupling agent like EDCI to generate the Ravidasvir free base.[3]

Salt Formation

The final step in the synthesis is the formation of the hydrochloride salt. The Ravidasvir free base is treated with hydrochloric acid in a suitable solvent system, such as ethanol and n-butyl acetate, followed by crystallization to yield this compound.[3]

Visualizing the Synthesis Pathway

The following diagrams illustrate the key stages in the synthesis of this compound.

Ravidasvir_Synthesis_Overview cluster_benzimidazole Benzimidazole Fragment Synthesis cluster_naphthalene Naphthalene-Imidazole Fragment Synthesis cluster_assembly Core Assembly and Final Steps 4-bromo-1,2-diaminobenzene 4-bromo-1,2-diaminobenzene Amide_Coupling Amide Coupling 4-bromo-1,2-diaminobenzene->Amide_Coupling N-Boc-L-proline_A N-Boc-L-proline N-Boc-L-proline_A->Amide_Coupling Cyclization Cyclization Amide_Coupling->Cyclization Benzimidazole_Intermediate Benzimidazole Intermediate Suzuki_Coupling Suzuki Coupling Benzimidazole_Intermediate->Suzuki_Coupling Cyclization->Benzimidazole_Intermediate 2-bromonaphthalene 2-bromonaphthalene Friedel_Crafts Friedel-Crafts Acylation 2-bromonaphthalene->Friedel_Crafts Alkylation Alkylation Friedel_Crafts->Alkylation Imidazole_Cyclization Imidazole Cyclization Alkylation->Imidazole_Cyclization N-Boc-L-proline_B N-Boc-L-proline N-Boc-L-proline_B->Alkylation Naphthalene_Imidazole_Intermediate Naphthalene-Imidazole Intermediate Imidazole_Cyclization->Naphthalene_Imidazole_Intermediate Miyaura_Borylation Miyaura Borylation Naphthalene_Imidazole_Intermediate->Miyaura_Borylation Miyaura_Borylation->Suzuki_Coupling Ravidasvir_Core Ravidasvir Core Suzuki_Coupling->Ravidasvir_Core Deprotection_Acylation Deprotection & Bis-acylation Ravidasvir_Core->Deprotection_Acylation Ravidasvir_Free_Base Ravidasvir Free Base Deprotection_Acylation->Ravidasvir_Free_Base Salt_Formation Salt Formation (HCl) Ravidasvir_Free_Base->Salt_Formation Ravidasvir_HCl Ravidasvir Hydrochloride Salt_Formation->Ravidasvir_HCl

Caption: Overview of the convergent synthesis of this compound.

Experimental_Workflow start Starting Materials intermediate_prep Key Intermediate Synthesis start->intermediate_prep coupling Suzuki-Miyaura Coupling intermediate_prep->coupling final_steps Deprotection, Acylation, Salt Formation coupling->final_steps purification Purification & Crystallization final_steps->purification analysis Characterization (NMR, MS, etc.) purification->analysis final_product Ravidasvir HCl analysis->final_product

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound is a multi-step process that relies on established synthetic methodologies, including amide coupling, heterocycle formation, and palladium-catalyzed cross-coupling reactions. The convergent approach allows for the efficient assembly of the complex molecular architecture from two key intermediates. This guide provides a foundational understanding of the synthetic pathway, which can be further optimized and adapted for large-scale production. The detailed protocols and visual representations serve as a valuable resource for chemists and researchers in the field of medicinal chemistry and drug development.

References

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Ravidasvir Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ravidasvir hydrochloride is a potent, pangenotypic inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A).[1][2] This technical guide provides a comprehensive overview of the current knowledge regarding the pharmacokinetics and bioavailability of ravidasvir. The information is compiled from various clinical and preclinical studies to support further research and development. Ravidasvir exhibits favorable pharmacokinetic properties, including rapid absorption and a plasma concentration profile that supports once-daily dosing. While its metabolism is not extensive, it is primarily eliminated through biliary excretion. This document summarizes key quantitative data in structured tables, details the experimental protocols from pivotal studies, and provides visual representations of relevant pathways and workflows.

Pharmacokinetic Properties of Ravidasvir

Absorption

Ravidasvir is readily absorbed following oral administration, with a time to maximum plasma concentration (Tmax) of approximately 1.5 to 2 hours in healthy subjects.[3] The absorption of ravidasvir is not significantly affected by food.

Table 1: Summary of Absorption Parameters for Ravidasvir

ParameterValueStudy PopulationReference
Tmax (single dose)1.5 - 2.0 hoursHealthy Volunteers[3]
Effect of FoodCmax is reduced, but the relative bioavailability remains unchanged.Healthy Volunteers
Bioavailability

The absolute bioavailability of this compound has not been reported in the available scientific literature. In population pharmacokinetic models, bioavailability has been fixed to 1 for calculation purposes, with inter-individual and inter-occasional variability considered on absorption parameters.[2]

Distribution

Ravidasvir is highly bound to plasma proteins. The volume of distribution suggests that the drug is distributed into the tissues.

Table 2: Summary of Distribution Parameters for Ravidasvir

ParameterValueStudy PopulationReference
Protein BindingHighly boundIn vitro
Volume of Distribution (Vd/F)Allometrically scaled on fat-free mass in population PK models.HCV-infected adults[1][2]
Metabolism

The metabolism of ravidasvir is considered negligible. In vitro studies and preclinical data suggest that it undergoes minor mono-oxidation. Ravidasvir is not significantly metabolized by CYP3A4.[2]

Excretion

Ravidasvir is primarily eliminated unchanged through biliary excretion.[2] Renal excretion of the parent drug is negligible.

Table 3: Summary of Elimination Parameters for Ravidasvir

ParameterValueStudy PopulationReference
Elimination Half-life (t½)~7 hoursHealthy Volunteers[3]
Oral Clearance (CL/F)Varies with covariates such as fat-free mass, sex, and concomitant antiretroviral therapy.HCV-infected adults[1][2]
Primary Route of ExcretionBiliaryInferred from low renal clearance[2]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of ravidasvir from a pivotal Phase 1 study in healthy volunteers and a population pharmacokinetic analysis from the STORM-C-1 trial in HCV-infected adults.

Table 4: Single-Dose Pharmacokinetics of Ravidasvir in Healthy Volunteers

DoseCmax (ng/mL)AUC₀₋₄₈ (ng·h/mL)t½ (h)
100 mg1030 ± 3207630 ± 18407.26 ± 1.25
200 mg2240 ± 69016500 ± 41507.37 ± 1.13
300 mg3380 ± 117025800 ± 88807.39 ± 1.09

Data presented as mean ± standard deviation.

Table 5: Multiple-Dose Pharmacokinetics of Ravidasvir (200 mg once daily for 7 days) in Healthy Volunteers

ParameterValue
Cmax,ss (ng/mL)2540 ± 780
AUCτ (ng·h/mL)19920 ± 5430
Cmin,ss (ng/mL)190 (110 - 330)

Data presented as mean ± standard deviation, except for Cmin,ss which is presented as median (range).

Table 6: Population Pharmacokinetic Parameters of Ravidasvir in HCV-Infected Adults (STORM-C-1 Trial)

ParameterPopulation Mean (95% CI)Inter-individual Variability (CV%)
Oral Clearance (CL/F, L/h)11.5 (10.9 - 12.1)45.2
Central Volume of Distribution (Vc/F, L)185 (168 - 202)58.1
Peripheral Volume of Distribution (Vp/F, L)344 (308 - 380)63.2
Inter-compartmental Clearance (Q/F, L/h)15.3 (13.5 - 17.1)55.4
Mean Transit Time (h)1.23 (1.13 - 1.33)60.1

Parameters are for a typical individual not receiving antiretroviral therapy, normalized to a fat-free mass of 50.52 kg.

Experimental Protocols

Phase 1 Study in Healthy Volunteers (NCT03430830)
  • Study Design: A randomized, single-blind, placebo-controlled, dose-escalation study.

  • Participants: Healthy adult volunteers.

  • Dosing Regimens:

    • Single ascending doses of 100 mg, 200 mg, and 300 mg of ravidasvir.

    • Multiple doses of 200 mg of ravidasvir once daily for 7 days.

  • Pharmacokinetic Sampling: Serial blood samples were collected at pre-dose and at various time points post-dose up to 48 hours for single-dose cohorts and at steady state for the multiple-dose cohort.

  • Analytical Method: Plasma concentrations of ravidasvir were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

STORM-C-1 Trial: Population Pharmacokinetic Sub-study (NCT02961426)
  • Study Design: A two-stage, open-label, single-arm, phase 2/3 clinical trial.[4][5] A sub-study was conducted to assess the population pharmacokinetics of ravidasvir.[1]

  • Participants: Adult patients with chronic HCV infection, with or without compensated cirrhosis, and with or without HIV co-infection.[4][5]

  • Dosing Regimen: Oral administration of 200 mg ravidasvir and 400 mg sofosbuvir once daily.[4][5] The treatment duration was 12 weeks for non-cirrhotic patients and 24 weeks for patients with compensated cirrhosis.[4][5]

  • Pharmacokinetic Sampling:

    • Intensive Sampling: A subset of participants underwent intensive pharmacokinetic sampling at week 4, with blood samples collected at pre-dose and at 1, 2, 3, 4, 6, 8, and 24 hours post-dose.

    • Sparse Sampling: The majority of participants had sparse pharmacokinetic samples collected at weeks 4, 8, and 12 at various times post-dose.[6]

  • Analytical Method: Plasma concentrations of ravidasvir were quantified using a validated LC-MS/MS method.[7] The method involved protein precipitation for sample extraction.[7]

Visualizations

Signaling Pathways and Experimental Workflows

cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism (Minor) cluster_excretion Excretion Oral Administration Oral Administration GI Tract GI Tract Oral Administration->GI Tract Dissolution Systemic Circulation Systemic Circulation GI Tract->Systemic Circulation Absorption Plasma Protein Binding Plasma Protein Binding Systemic Circulation->Plasma Protein Binding Tissues Tissues Systemic Circulation->Tissues Liver Liver Systemic Circulation->Liver Mono-oxidation Mono-oxidation Liver->Mono-oxidation Biliary Excretion Biliary Excretion Liver->Biliary Excretion Primary Route Feces Feces Biliary Excretion->Feces

Caption: Ravidasvir ADME Pathway.

cluster_study_design STORM-C-1 PK Sub-study Workflow cluster_sampling_details Sampling Schedule Patient Enrollment Patient Enrollment Dosing Ravidasvir (200mg) + Sofosbuvir (400mg) QD Patient Enrollment->Dosing PK Sampling PK Sampling Dosing->PK Sampling Plasma Preparation Plasma Preparation PK Sampling->Plasma Preparation Intensive Sampling (Week 4) Intensive Sampling (Week 4) PK Sampling->Intensive Sampling (Week 4) Sparse Sampling (Weeks 4, 8, 12) Sparse Sampling (Weeks 4, 8, 12) PK Sampling->Sparse Sampling (Weeks 4, 8, 12) Bioanalysis LC-MS/MS Plasma Preparation->Bioanalysis Data Analysis Population PK Modeling Bioanalysis->Data Analysis

Caption: STORM-C-1 PK Sub-study Workflow.

Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Add precipitating agent Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Transfer->LC-MS/MS Analysis Injection

Caption: Bioanalytical Sample Preparation.

Conclusion

This compound demonstrates a favorable pharmacokinetic profile for the treatment of chronic hepatitis C infection. Its rapid absorption, long half-life supporting once-daily dosing, and minimal metabolism contribute to its clinical utility. While the absolute bioavailability has not been formally reported, its efficacy in clinical trials suggests sufficient systemic exposure. Further studies to definitively determine the absolute bioavailability and to further characterize any minor metabolic pathways would provide a more complete understanding of its disposition. The data presented in this guide offer a robust foundation for researchers and drug development professionals working with this important antiviral agent.

References

Ravidasvir Hydrochloride: A Deep Dive into its Core Function as an NS5A Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of Ravidasvir hydrochloride, a potent, second-generation, pan-genotypic Hepatitis C Virus (HCV) NS5A inhibitor.[1][2] Developed through a collaboration between Presidio Pharmaceuticals and Pharco Pharmaceuticals, Ravidasvir has demonstrated significant efficacy and a high barrier to resistance in clinical trials, positioning it as a key component in combination therapies for chronic HCV infection.[2][3][4] This document, intended for researchers, scientists, and drug development professionals, will explore the mechanism of action, quantitative efficacy, and the experimental basis for our understanding of this antiviral agent.

The Central Role of NS5A in the HCV Replication Cycle

The Hepatitis C virus non-structural protein 5A (NS5A) is a proline-rich phosphoprotein essential for the viral life cycle, despite possessing no known enzymatic function.[5] It acts as a multifunctional regulator, orchestrating viral RNA replication and virion assembly through a complex network of interactions with both viral and host cellular proteins. NS5A is a component of the viral replication complex and is involved in the formation of the "membranous web," a specialized intracellular structure that serves as the site of HCV RNA synthesis.

NS5A exists in two main phosphorylated forms, a basal-phosphorylated (p56) and a hyper-phosphorylated (p58) state. The dynamic interplay between these two forms is critical for regulating its diverse functions in the viral life cycle.

Mechanism of Action of this compound

This compound exerts its potent antiviral activity by targeting and inhibiting the function of the HCV NS5A protein. By binding to NS5A, Ravidasvir disrupts the protein's critical roles in viral RNA replication and the assembly of new virus particles. The exact mechanism is thought to involve the induction of a conformational change in NS5A, which interferes with its ability to interact with other viral and host factors necessary for the formation and function of the replication complex. This disruption ultimately leads to a profound suppression of HCV replication. Studies have shown that NS5A inhibitors can block the hyperphosphorylation of NS5A, a key regulatory step in the viral life cycle.[6]

Below is a diagram illustrating the HCV replication cycle and the point of intervention for Ravidasvir.

HCV_Replication_Cycle cluster_cell Host Cell HCV Virion HCV Virion Entry Entry HCV Virion->Entry Host Cell Hepatocyte Ravidasvir Ravidasvir Uncoating Uncoating Entry->Uncoating Translation & Polyprotein Processing Translation & Polyprotein Processing Uncoating->Translation & Polyprotein Processing NS Proteins (including NS5A) NS Proteins (including NS5A) Translation & Polyprotein Processing->NS Proteins (including NS5A) Structural Proteins Structural Proteins Translation & Polyprotein Processing->Structural Proteins Replication Complex Formation (Membranous Web) Replication Complex Formation (Membranous Web) NS Proteins (including NS5A)->Replication Complex Formation (Membranous Web) RNA Replication RNA Replication Replication Complex Formation (Membranous Web)->RNA Replication +ssRNA -> -ssRNA -> +ssRNA Virion Assembly Virion Assembly RNA Replication->Virion Assembly Egress Egress Virion Assembly->Egress Structural Proteins->Virion Assembly New Virion New Virion Egress->New Virion

HCV Replication Cycle and Ravidasvir's Point of Intervention.

Quantitative In Vitro Efficacy

Ravidasvir has demonstrated potent pan-genotypic activity in in vitro studies, primarily evaluated using HCV replicon assays. The 50% effective concentration (EC50) values highlight its sub-nanomolar to picomolar potency against various HCV genotypes.

HCV GenotypeReplicon SystemEC50 (nM)Reference
Genotype 1aHuh-7 cells0.12[1]
Genotype 1bHuh-7 cells0.01[1]
Genotype 3aHuh-7 cells1.14[1]

Resistance Profile

A critical aspect of any antiviral therapy is the potential for the emergence of drug resistance. For NS5A inhibitors, resistance-associated substitutions (RASs) can arise, primarily within Domain I of the NS5A protein. While Ravidasvir has shown a high barrier to resistance, certain substitutions can reduce its susceptibility.[3][4]

NS5A SubstitutionHCV GenotypeFold Change in EC50Reference
M28T1aVaries[5]
Q30R/E/K1aHigh[5]
L31M/V1aVaries[5]
Y93H/N/C1aHigh[5]
L31F/V1bVaries[5]
Y93H/N1bVaries[5]

It is noteworthy that Ravidasvir has been shown to inhibit the replication of HCV variants that have developed resistance to other classes of direct-acting antivirals (DAAs).[2][4] Furthermore, HCV variants with reduced susceptibility to Ravidasvir often remain fully susceptible to other DAAs, highlighting the importance of combination therapy.[2][4]

Clinical Efficacy: The STORM-C-1 Trial

The STORM-C-1 trial was a pivotal Phase II/III, open-label, single-arm, multicenter study conducted in Malaysia and Thailand to assess the efficacy, safety, and tolerability of Ravidasvir in combination with Sofosbuvir.[7][8][9][10]

Study Design:

  • Participants: Adults with chronic HCV infection (with or without compensated cirrhosis), including those with HIV co-infection and those previously treated with interferon-based therapy.[7][8]

  • Treatment Regimen:

    • Patients without cirrhosis: 200 mg Ravidasvir + 400 mg Sofosbuvir once daily for 12 weeks.[7][8][10]

    • Patients with compensated cirrhosis: 200 mg Ravidasvir + 400 mg Sofosbuvir once daily for 24 weeks.[7][8][10]

  • Primary Endpoint: Sustained Virological Response at 12 weeks post-treatment (SVR12), defined as HCV RNA below the lower limit of quantification.[10]

Patient PopulationGenotype(s)SVR12 Rate (%)95% Confidence IntervalReference
Overall (Stage 1)1, 2, 3, 69794 - 99[10]
With Cirrhosis (Stage 1)1, 3, 696-[10]
Genotype 3 (Stage 1)397-[10]
Final Results (Overall)1, 2, 3, 696.895.1 - 98.1[7]

The STORM-C-1 trial demonstrated that the combination of Ravidasvir and Sofosbuvir is highly effective and well-tolerated across a diverse population of patients with chronic HCV infection, including difficult-to-treat subgroups.[7]

Experimental Protocols

In Vitro HCV Replicon Assay

This assay is fundamental for determining the in vitro efficacy (EC50) of NS5A inhibitors. It utilizes human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic HCV RNA that can replicate autonomously.

Methodology:

  • Cell Seeding: Plate Huh-7 cells harboring an HCV replicon with a luciferase reporter gene in 96-well plates at a density of 5,000 to 10,000 cells per well.[11]

  • Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

  • Treatment: Add the diluted compound to the cells and incubate for 72 hours at 37°C.[11][12]

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer. The light output is proportional to the level of HCV RNA replication.[7][11]

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits 50% of the luciferase activity compared to the untreated control.

HCV_Replicon_Assay_Workflow start Start Seed Huh-7 Replicon Cells in 96-well Plate Seed Huh-7 Replicon Cells in 96-well Plate start->Seed Huh-7 Replicon Cells in 96-well Plate end End Prepare Serial Dilutions of Ravidasvir Prepare Serial Dilutions of Ravidasvir Seed Huh-7 Replicon Cells in 96-well Plate->Prepare Serial Dilutions of Ravidasvir Add Compound to Cells Add Compound to Cells Prepare Serial Dilutions of Ravidasvir->Add Compound to Cells Incubate for 72 hours Incubate for 72 hours Add Compound to Cells->Incubate for 72 hours Lyse Cells and Add Luciferase Substrate Lyse Cells and Add Luciferase Substrate Incubate for 72 hours->Lyse Cells and Add Luciferase Substrate Measure Luminescence Measure Luminescence Lyse Cells and Add Luciferase Substrate->Measure Luminescence Calculate EC50 Value Calculate EC50 Value Measure Luminescence->Calculate EC50 Value Calculate EC50 Value->end

Workflow for the HCV Replicon Assay.
Resistance Selection Study

This protocol is designed to identify amino acid substitutions in NS5A that confer resistance to an inhibitor.

Methodology:

  • Establish Stable Replicon Cell Lines: Transfect Huh-7 cells with HCV replicon RNA and select for stable cell lines by treating with an appropriate selection agent (e.g., G418).[13]

  • Drug Selection: Culture the stable replicon cells in the presence of Ravidasvir at a concentration around the EC50 value.[13]

  • Dose Escalation: Gradually increase the concentration of Ravidasvir as the cells begin to grow out, indicating the selection of resistant populations.

  • Isolation of Resistant Colonies: Isolate and expand individual resistant cell colonies.

  • Genotypic Analysis: Extract total RNA from the resistant colonies. Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the NS5A coding region, followed by sequencing to identify mutations.[8]

  • Phenotypic Analysis: Introduce the identified mutations into a wild-type replicon backbone using site-directed mutagenesis to confirm that the specific mutations confer resistance.

Resistance_Selection_Workflow start Start Establish Stable HCV Replicon Cell Line Establish Stable HCV Replicon Cell Line start->Establish Stable HCV Replicon Cell Line end End Culture Cells with Increasing Concentrations of Ravidasvir Culture Cells with Increasing Concentrations of Ravidasvir Establish Stable HCV Replicon Cell Line->Culture Cells with Increasing Concentrations of Ravidasvir Isolate and Expand Resistant Colonies Isolate and Expand Resistant Colonies Culture Cells with Increasing Concentrations of Ravidasvir->Isolate and Expand Resistant Colonies RNA Extraction and RT-PCR of NS5A Region RNA Extraction and RT-PCR of NS5A Region Isolate and Expand Resistant Colonies->RNA Extraction and RT-PCR of NS5A Region Sequence NS5A to Identify Mutations Sequence NS5A to Identify Mutations RNA Extraction and RT-PCR of NS5A Region->Sequence NS5A to Identify Mutations Confirm Resistance via Site-Directed Mutagenesis Confirm Resistance via Site-Directed Mutagenesis Sequence NS5A to Identify Mutations->Confirm Resistance via Site-Directed Mutagenesis Confirm Resistance via Site-Directed Mutagenesis->end

Workflow for the Resistance Selection Study.
Western Blot for NS5A Phosphorylation

This method is used to assess the phosphorylation status of NS5A in response to inhibitor treatment.

Methodology:

  • Cell Treatment and Lysis: Treat HCV replicon-containing cells with Ravidasvir for a specified time. Lyse the cells in a buffer containing phosphatase and protease inhibitors.[10][14][15]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or similar assay.[10]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., BSA).[14][15]

    • Incubate the membrane with a primary antibody specific for HCV NS5A.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. The two phosphorylated forms of NS5A (p56 and p58) will appear as distinct bands.[16]

  • Quantification: Use densitometry to quantify the intensity of the p56 and p58 bands to determine the effect of the inhibitor on NS5A hyperphosphorylation.[10][16]

Conclusion

This compound is a highly potent, pan-genotypic NS5A inhibitor that represents a significant advancement in the treatment of chronic Hepatitis C. Its robust in vitro activity, high barrier to resistance, and excellent clinical efficacy in combination with other direct-acting antivirals underscore its importance as a therapeutic agent. The detailed experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this and other novel anti-HCV compounds. Further research into the precise molecular interactions between Ravidasvir and the NS5A protein will continue to enhance our understanding of its mechanism of action and inform the development of future antiviral strategies.

References

Ravidasvir Hydrochloride: A Technical Guide for Hepatitis C Virus Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ravidasvir hydrochloride (formerly PPI-668) is a potent, second-generation, pan-genotypic direct-acting antiviral (DAA) that targets the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] Developed to provide an affordable and effective treatment option, Ravidasvir has demonstrated high efficacy and a favorable safety profile in clinical trials, particularly when used in combination with other DAAs like sofosbuvir.[3][4] Its mechanism of action, which involves the inhibition of a critical viral protein, disrupts both viral RNA replication and virion assembly.[5][6] This document provides an in-depth technical overview of this compound, summarizing its antiviral activity, clinical efficacy, pharmacokinetic properties, and the experimental protocols used for its evaluation.

Mechanism of Action

Ravidasvir's primary target is the HCV NS5A protein, a multifunctional phosphoprotein essential for the viral life cycle.[5][7] NS5A does not have a known enzymatic function but acts as a critical regulator in the formation of the membranous web, the site of viral RNA replication.[5][8] It interacts with both viral and host components to coordinate viral genome replication and the assembly of new virus particles.[5][9]

Ravidasvir binds to the N-terminus of NS5A, inducing a conformational change that inhibits its function.[10][11] This inhibition disrupts the formation of the replication complex and interferes with virion assembly, leading to a potent reduction in HCV RNA levels.[6][9]

cluster_cell Hepatocyte cluster_ns5a Hepatocyte HCV_Virion HCV Virion Entry Entry & Uncoating HCV_Virion->Entry Translation Translation & Polyprotein Processing Entry->Translation Replication RNA Replication (Membranous Web) Translation->Replication NS5A NS5A Protein Translation->NS5A Assembly Virion Assembly Replication->Assembly Release Release Assembly->Release Progeny Progeny Virions Release->Progeny NS5A->Replication Essential for NS5A->Assembly Regulates Ravidasvir Ravidasvir Ravidasvir->NS5A Binds & Inhibits

Caption: Mechanism of Ravidasvir action on the HCV lifecycle.

Furthermore, NS5A is known to modulate various host cell signaling pathways to promote viral persistence and evade the host immune response.[12] It has been shown to interact with the Grb2 adaptor protein to disrupt the MAPK mitogenic pathway and with the p85 subunit of PI3K to activate the pro-survival PI3K-AKT pathway.[13] NS5A can also induce oxidative stress, leading to the activation of transcription factors like STAT-3 and NF-κB.[14] By inhibiting NS5A, Ravidasvir may also interfere with these virus-host interactions.

NS5A HCV NS5A Grb2 Grb2 NS5A->Grb2 Interacts PI3K p85 (PI3K) NS5A->PI3K Interacts MAPK MAPK/ERK Pathway NS5A->MAPK Inhibits AKT PI3K/AKT Pathway NS5A->AKT Activates Grb2->MAPK PI3K->AKT Proliferation Cell Proliferation MAPK->Proliferation Promotes Survival Cell Survival (Anti-Apoptosis) AKT->Survival Promotes

Caption: HCV NS5A interactions with host cell signaling pathways.

Quantitative Data

In Vitro Antiviral Activity

Ravidasvir demonstrates potent antiviral activity against multiple HCV genotypes in cell-based replicon assays. The 50% effective concentration (EC50) values are typically in the picomolar to low nanomolar range, highlighting its high potency.

Table 1: In Vitro Antiviral Activity of Ravidasvir
HCV Genotype/Replicon EC50 (nM)
Genotype 1a0.12[2][15]
Genotype 1b0.01[2][15]
Genotype 3a1.14[2][15]
Genotypes 1-60.04 - 1.14[16]
Clinical Efficacy

Clinical trials have consistently shown high rates of Sustained Virologic Response (SVR), defined as undetectable HCV RNA 12 weeks after the end of treatment (SVR12). The combination of Ravidasvir with the NS5B polymerase inhibitor Sofosbuvir has been particularly successful.

Table 2: Efficacy of Ravidasvir (200 mg) + Sofosbuvir (400 mg) in STORM-C-1 Trial
Patient Population SVR12 Rate (%)
Overall (n=300)97%[4][17][18]
With Compensated Cirrhosis (24-week treatment)96%[17][18][19]
Genotype 3 Infection97%[17][18][19]
Genotype 3 with Cirrhosis96%[18][20]
HIV Co-infectionNo difference in SVR12 rates[4][17][18]
Previous Interferon TreatmentNo difference in SVR12 rates[4][17][18]
Note: Treatment duration was 12 weeks for non-cirrhotic patients and 24 weeks for patients with compensated cirrhosis.[4][17]
Table 3: Efficacy of Ravidasvir + Sofosbuvir in Genotype 4 Patients (PYRAMID 1)
Patient Group SVR12 Rate (%)
Non-cirrhotic, Treatment-Naïve (12 weeks, no ribavirin)100%[21]
Non-cirrhotic, Treatment-Experienced (12 weeks, no ribavirin)95%[21]
Cirrhotic, Treatment-Naïve (12 weeks, with ribavirin)92%[21]
Cirrhotic, Treatment-Experienced (12 weeks, with ribavirin)86%[21]
Cirrhotic, Treatment-Experienced (16 weeks, with ribavirin)100%[21]
Pharmacokinetic Properties

Pharmacokinetic studies have characterized the absorption, distribution, metabolism, and excretion of Ravidasvir. It is generally well-tolerated with predictable pharmacokinetics.

Table 4: Pharmacokinetic Parameters of Ravidasvir
Parameter Value / Description
Time to Maximum Concentration (Tmax) 1.5 to 2 hours[16]
Half-life (t1/2) Approximately 7 hours[16]
Elimination Primarily eliminated unchanged via biliary excretion; negligible renal excretion.[22]
Drug-Drug Interactions Concomitant antiretroviral treatment (ART), particularly efavirenz-based regimens, can increase Ravidasvir's oral clearance (CL/F) by 30-60%. However, this was not found to be clinically relevant to efficacy.[22][23]

Resistance

As with other DAAs, treatment with NS5A inhibitors can lead to the selection of resistance-associated substitutions (RASs) in the target protein. For NS5A inhibitors, RASs commonly occur at specific positions in the N-terminus of the protein. While Ravidasvir has shown a high barrier to resistance, certain substitutions, such as those at amino acid positions L31 and Y93, have been identified in vitro as conferring resistance to this class of drugs.[1][11] Despite the presence of baseline NS5A RASs in some patients, high SVR rates have still been achieved with Ravidasvir combination therapy.[19]

Experimental Protocols

HCV Replicon Assay (for EC50 Determination)

This cell-based assay is the standard method for determining the in vitro potency of anti-HCV compounds.

  • Principle: A subgenomic or full-length HCV RNA molecule, engineered to replicate autonomously in a human hepatoma cell line (e.g., Huh-7), is utilized.[7][24] These replicons often contain a reporter gene, such as luciferase, to allow for easy quantification of viral replication.[7]

  • Methodology:

    • Cell Culture: Maintain Huh-7 cells or a highly permissive subclone (e.g., Huh-7.5) in a suitable growth medium (e.g., DMEM with 10% FBS and non-essential amino acids).

    • Transfection: Introduce the HCV replicon RNA into the Huh-7 cells via electroporation.[11]

    • Plating: Plate the transfected cells into multi-well plates (e.g., 96-well) at a predetermined density.

    • Compound Addition: Prepare serial dilutions of this compound in the cell culture medium and add them to the plated cells. Include appropriate controls (vehicle-only and no-drug).

    • Incubation: Incubate the plates for a defined period, typically 48 to 72 hours, to allow for HCV replication.[7][25]

    • Quantification: Measure the level of HCV replication. If using a luciferase reporter, lyse the cells and measure luminescence using a luminometer.

    • Cytotoxicity Assessment: In parallel, assess cell viability using an assay like MTS or CellTiter-Glo to determine the 50% cytotoxic concentration (CC50).

    • Data Analysis: Plot the percentage of replication inhibition against the drug concentration and use a non-linear regression model to calculate the EC50 value. The therapeutic index is calculated as CC50 / EC50.[11]

start Start culture 1. Culture Huh-7 Hepatoma Cells start->culture end Calculate EC50 & CC50 transfect 2. Transfect Cells with HCV Replicon RNA culture->transfect plate 3. Plate Transfected Cells in 96-well Plates transfect->plate add_drug 4. Add Serial Dilutions of Ravidasvir plate->add_drug incubate 5. Incubate for 72 hours add_drug->incubate measure 6. Measure Luciferase Activity (Replication) incubate->measure cytotox 7. Assess Cell Viability (Cytotoxicity) incubate->cytotox measure->end cytotox->end

Caption: Workflow for an HCV Replicon Assay to determine EC50.
HCV RNA Quantification (qRT-PCR)

This molecular assay is used to measure the viral load in patient plasma or serum, which is the primary endpoint for determining clinical efficacy (SVR).

  • Principle: Viral RNA is converted to complementary DNA (cDNA) by reverse transcriptase, and the cDNA is then amplified using real-time polymerase chain reaction (PCR). A fluorescent probe that binds to the target HCV sequence allows for the real-time monitoring and quantification of the amplified DNA, which is proportional to the initial amount of viral RNA.[7]

  • Methodology:

    • Sample Collection: Collect whole blood from patients and process to obtain serum or plasma.

    • RNA Extraction: Isolate total RNA from the serum/plasma sample using a commercial viral RNA extraction kit.

    • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and HCV-specific primers.

    • Real-Time PCR: Perform real-time PCR using the generated cDNA, HCV-specific primers, a fluorescently labeled probe, and a master mix containing DNA polymerase. Commercially available and validated kits are often used for clinical assessment (e.g., Abbott RealTime HCV, Cobas AmpliPrep/Cobas TaqMan HCV Test).[26]

    • Data Analysis: The instrument software generates a standard curve from known quantities of HCV RNA standards. The viral load of the patient sample (in International Units per milliliter, IU/mL) is interpolated from this curve. The lower limit of quantification (LLOQ) is a critical parameter for defining an undetectable viral load.[26]

Conclusion

This compound is a highly potent NS5A inhibitor with a pan-genotypic profile, representing a significant tool in the global effort to eliminate Hepatitis C. Its high efficacy in combination therapies, even in difficult-to-treat populations such as those with cirrhosis or HIV co-infection, underscores its clinical value.[18][27] The data and protocols summarized in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and combat HCV infection.

References

Early-Phase Clinical Trials of Ravidasvir Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ravidasvir hydrochloride (formerly PPI-668) is a potent, pangenotypic second-generation direct-acting antiviral (DAA) agent targeting the hepatitis C virus (HCV) non-structural protein 5A (NS5A).[1][2] Developed to address the global burden of chronic HCV infection, particularly in low- and middle-income countries, ravidasvir has been evaluated in several early-phase clinical trials.[3][4] This technical guide synthesizes the available data from these foundational studies, focusing on quantitative outcomes, experimental designs, and the underlying mechanism of action.

Mechanism of Action

Ravidasvir inhibits the HCV NS5A protein, a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[1][5] By binding to NS5A, ravidasvir disrupts its function, thereby halting the viral life cycle.[1] This targeted inhibition leads to a rapid reduction in HCV RNA levels in infected individuals.[6]

cluster_HCV_Lifecycle HCV Life Cycle in Hepatocyte cluster_Drug_Action Ravidasvir Mechanism of Action HCV_Entry HCV Entry Translation_Polyprotein_Processing Translation & Polyprotein Processing HCV_Entry->Translation_Polyprotein_Processing Uncoating RNA_Replication RNA Replication Complex Formation (incl. NS5A) Translation_Polyprotein_Processing->RNA_Replication Virion_Assembly Virion Assembly & Release RNA_Replication->Virion_Assembly Replicated RNA Ravidasvir Ravidasvir Inhibition Inhibition Ravidasvir->Inhibition NS5A NS5A Protein NS5A->Inhibition Inhibition->RNA_Replication Disrupts Complex

Caption: Mechanism of action of Ravidasvir in inhibiting HCV replication.

Key Early-Phase Clinical Trials

Ravidasvir has been evaluated in several key clinical trials, often in combination with other direct-acting antivirals like sofosbuvir. These studies have established its safety and efficacy across various HCV genotypes and patient populations.

The STORM-C-1 Trial

The STORM-C-1 trial was a pivotal two-stage, open-label, single-arm, phase II/III study conducted in Malaysia and Thailand. It was designed to assess the efficacy and safety of ravidasvir in combination with sofosbuvir in a diverse population of adults with chronic HCV infection.[7][8][9]

Experimental Protocol: STORM-C-1

  • Study Design: A two-stage, open-label, multicenter, single-arm, phase II/III trial.[7][8]

  • Patient Population: Adults aged 18-69 years with chronic HCV infection, with or without compensated cirrhosis (Metavir F0-F4, Child-Pugh A). The trial included patients regardless of HCV genotype, HIV co-infection status, or previous interferon-based treatment.[7][8]

  • Treatment Regimen:

    • Patients without cirrhosis received ravidasvir (200 mg, once daily) and sofosbuvir (400 mg, once daily) for 12 weeks.[7][8]

    • Patients with compensated cirrhosis received the same regimen for 24 weeks.[7][8]

  • Primary Endpoint: Sustained Virological Response at 12 weeks post-treatment (SVR12), defined as HCV RNA below the lower limit of quantification.[7][8]

  • Pharmacokinetics Sub-study: A nested sub-study evaluated the population pharmacokinetics of ravidasvir, including the impact of covariates and drug-drug interactions with antiretroviral therapy in HIV/HCV co-infected patients.[10][11]

Start Patient Screening (HCV+, 18-69 yrs, F0-F4) Enrollment Enrollment (N=301 in Stage 1) Start->Enrollment Stratification Stratification by Cirrhosis Status Enrollment->Stratification No_Cirrhosis No Cirrhosis (F0-F3) Stratification->No_Cirrhosis No Cirrhosis Compensated Cirrhosis (F4) Stratification->Cirrhosis Yes Treatment_12wk Treatment: Ravidasvir (200mg) + Sofosbuvir (400mg) Duration: 12 Weeks No_Cirrhosis->Treatment_12wk Treatment_24wk Treatment: Ravidasvir (200mg) + Sofosbuvir (400mg) Duration: 24 Weeks Cirrhosis->Treatment_24wk EOT End of Treatment (EOT) Treatment_12wk->EOT Treatment_24wk->EOT Follow_Up Post-Treatment Follow-Up EOT->Follow_Up SVR12 Primary Endpoint Assessment: Sustained Virological Response at Week 12 (SVR12) Follow_Up->SVR12

Caption: Experimental workflow for the STORM-C-1 clinical trial.

Quantitative Data Summary: STORM-C-1 (Stage 1)

ParameterOverall Cohort (N=301)Patients with Cirrhosis (N=81)Patients with Genotype 3 (N=158)HIV Co-infected Patients (N=90)
SVR12 Rate 97% (291/300)[7]96% (78/81)[7]97% (153/158)[7]No difference in SVR12 rates[7]
Common Adverse Events Pyrexia (12%), Cough (9%), Upper respiratory tract infection (8%), Headache (7%)[7][8]---
Serious Adverse Events No deaths or treatment discontinuations due to drug-related serious adverse events.[7][8]---
Other Key Early-Phase Trials

Several other trials have provided crucial data on the efficacy and safety of ravidasvir in different combinations and patient populations.

Quantitative Data Summary: PYRAMID 1, EVEREST, and ASC16-II/III-CTP-1-01 Trials

Trial NamePatient PopulationTreatment RegimenKey Efficacy Outcome (SVR12)Reference(s)
PYRAMID 1 298 Egyptian patients with HCV Genotype 4 (treatment-naïve and experienced, with and without cirrhosis)Ravidasvir (200mg) + Sofosbuvir (400mg) +/- Ribavirin for 12 or 16 weeks95.3% overall; 98.9% in non-cirrhotic treatment-naïve patients.[12][12][13]
EVEREST 38 treatment-naïve, non-cirrhotic HCV Genotype 1 patients in ChinaRavidasvir (200mg) + Danoprevir (100mg/ritonavir 100mg) + Ribavirin for 12 weeks100%[12][12]
ASC16-II/III-CTP-1-01 424 treatment-naïve, non-cirrhotic HCV Genotype 1 patients in ChinaRavidasvir (200mg) + Danoprevir/Ritonavir + Ribavirin (n=318) vs. Placebo (n=106) for 12 weeks99% (per-protocol analysis)[13][14][13][14]

Pharmacokinetics and Drug Interactions

Phase 1 studies in healthy volunteers have characterized the pharmacokinetic profile of ravidasvir.

  • Absorption and Dosing: Ravidasvir is readily absorbed, with a time to maximum concentration (Tmax) of 1.5 to 2 hours and an estimated half-life of approximately 7 hours. Pharmacokinetic data support a once-daily dosing regimen.[15]

  • Dose Proportionality: Exposure to ravidasvir increases in a dose-proportional manner following single doses of 100 mg, 200 mg, and 300 mg, with no evidence of accumulation after multiple doses.[15]

  • Drug-Drug Interactions:

    • Coadministration with ritonavir-boosted danoprevir resulted in a significant increase in ravidasvir plasma concentrations.[15]

    • Ravidasvir is a P-glycoprotein (P-gp) substrate; therefore, co-administration with strong P-gp inducers is contraindicated.[16]

    • Population pharmacokinetic modeling from the STORM-C-1 trial indicated that while concomitant antiretroviral therapy (notably efavirenz-based regimens) increased ravidasvir clearance, the effect on drug exposure was not considered clinically relevant based on the high efficacy observed.[10][11] No clinically significant interactions were observed with commonly used antiretrovirals like tenofovir, emtricitabine, or nevirapine.[3][17]

Safety and Tolerability

Across early-phase trials, ravidasvir, primarily in combination with sofosbuvir, has been shown to be safe and well-tolerated.[18][19]

  • The most frequently reported adverse events are generally mild to moderate and include headache, fatigue, pyrexia, and cough.[1][7]

  • In a placebo-controlled trial, serious adverse events were infrequent and occurred at a lower rate in the ravidasvir-containing arm (2%) compared to the placebo arm (5%).[12][13]

  • No significant safety signals or treatment-related deaths have been consistently reported in the major trials.[7][8]

Conclusion

The early-phase clinical development of this compound has established it as a highly effective and well-tolerated NS5A inhibitor for the treatment of chronic hepatitis C. Foundational trials like STORM-C-1 have demonstrated high SVR12 rates across diverse patient populations, including those with cirrhosis, various genotypes, and HIV co-infection. The favorable pharmacokinetic and safety profiles support its use in combination with other direct-acting antivirals, positioning ravidasvir as a critical tool in the global effort to eliminate HCV.

References

Methodological & Application

Application Notes and Protocols: Ravidasvir Hydrochloride In Vitro Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ravidasvir hydrochloride is a potent, second-generation, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] NS5A is a critical component of the HCV replication complex, and its inhibition disrupts the viral life cycle.[3] These application notes provide a comprehensive overview of the in vitro assays used to characterize the antiviral activity, cytotoxicity, and resistance profile of this compound. The detailed protocols and data presentation are intended to guide researchers in the evaluation of this and other similar anti-HCV compounds.

Mechanism of Action

This compound targets the HCV NS5A protein, a multifunctional phosphoprotein essential for viral RNA replication and virion assembly. By binding to NS5A, Ravidasvir is thought to induce conformational changes that impair its function, thereby inhibiting the formation of new viral replication complexes. This disruption leads to a potent and rapid decline in HCV RNA levels.

cluster_HCV_Lifecycle HCV Lifecycle in Hepatocyte cluster_Ravidasvir_Action This compound Action HCV_Entry HCV Entry Translation_Polyprotein_Processing Translation & Polyprotein Processing HCV_Entry->Translation_Polyprotein_Processing Replication_Complex_Formation Replication Complex Formation (involving NS5A) Translation_Polyprotein_Processing->Replication_Complex_Formation RNA_Replication Viral RNA Replication Replication_Complex_Formation->RNA_Replication Virion_Assembly Virion Assembly & Release RNA_Replication->Virion_Assembly Ravidasvir This compound Ravidasvir->Replication_Complex_Formation Inhibits NS5A function

Caption: Mechanism of action of this compound in the HCV lifecycle.

Quantitative Data Summary

The in vitro antiviral activity of this compound is typically quantified by its 50% effective concentration (EC50), the concentration of the drug that inhibits 50% of viral replication. The 90% effective concentration (EC90) is also a valuable metric. The selectivity of the compound is determined by the selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50.

Table 1: In Vitro Antiviral Activity of Ravidasvir against HCV Genotypes

HCV GenotypeReplicon Cell LineEC50 (nM)EC90 (nM)Reference(s)
Genotype 1aHuh-70.04 - 0.12Not Reported[1]
Genotype 1bHuh-70.01Not Reported[1]
Genotype 2aChimeric RepliconNot ReportedNot Reported
Genotype 3aHuh-71.14Not Reported[1]
Genotype 4Not ReportedNot ReportedNot Reported
Genotype 5Not ReportedNot ReportedNot Reported
Genotype 6Not ReportedNot ReportedNot Reported

Table 2: In Vitro Cytotoxicity of Ravidasvir

Cell LineAssay MethodCC50 (µM)Reference(s)
Huh-7Not Specified>10[4]
Other relevant cell linesNot SpecifiedNot Reported

Table 3: In Vitro Resistance Profile of Ravidasvir

HCV GenotypeKey Resistance-Associated Substitutions (RASs) in NS5AFold-change in EC50Reference(s)
Genotype 1aM28T, Q30R/H, L31M, Y93H/CNot Quantified[2]
Genotype 1bR30Q, L31M, Y93HNot Quantified[2]
Genotype 2aF28L, L31MNot Quantified[2]
Genotype 3aA30K, Y93HNot Quantified[2]

Experimental Protocols

HCV Replicon Assay for Antiviral Activity (EC50 Determination)

This protocol describes the use of a stable HCV replicon-harboring cell line to determine the antiviral activity of this compound. The replicon system contains the HCV non-structural proteins necessary for replication and a reporter gene (e.g., luciferase) for quantification.

cluster_workflow HCV Replicon Assay Workflow A 1. Seed HCV replicon cells (e.g., Huh-7) in 96-well plates B 2. Prepare serial dilutions of this compound A->B C 3. Add drug dilutions to cells and incubate for 72 hours B->C D 4. Lyse cells and add luciferase assay reagent C->D E 5. Measure luminescence D->E F 6. Calculate EC50 values E->F

Caption: Workflow for HCV replicon assay.

Materials:

  • HCV replicon-harboring Huh-7 cells (or other suitable human hepatoma cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • G418 (for selection, if applicable)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates (white, for luminescence)

  • Luciferase assay system (e.g., Promega Renilla Luciferase Assay System)

  • Luminometer

Protocol:

  • Cell Seeding:

    • Culture HCV replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain the replicon.

    • Trypsinize and resuspend the cells in fresh medium without G418.

    • Seed the cells into 96-well white-walled plates at a density of approximately 1 x 10^4 cells per well.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment:

    • Remove the overnight culture medium from the cells.

    • Add 100 µL of the medium containing the serially diluted this compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Measurement:

    • After the incubation period, remove the medium.

    • Lyse the cells according to the manufacturer's protocol for the luciferase assay system.

    • Add the luciferase substrate to each well.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the drug concentration.

    • Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Cytotoxicity Assay (CC50 Determination)

This protocol determines the concentration of this compound that causes a 50% reduction in cell viability. This is crucial for calculating the selectivity index.

Materials:

  • Huh-7 cells (or the same cell line used in the antiviral assay)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO

  • 96-well cell culture plates (clear)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed Huh-7 cells in a 96-well clear plate at a density of 1 x 10^4 cells per well.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium, similar to the antiviral assay.

    • Add the diluted compound to the cells and incubate for the same duration as the antiviral assay (e.g., 72 hours).

  • MTT/MTS Assay:

    • After incubation, add the MTT or MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.

  • Absorbance Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the drug concentration.

    • Determine the CC50 value using non-linear regression analysis.

In Vitro Resistance Analysis

This protocol is for the selection and characterization of HCV variants with reduced susceptibility to this compound.

cluster_workflow Resistance Analysis Workflow A 1. Culture HCV replicon cells with increasing concentrations of this compound B 2. Select for resistant colonies over several passages A->B C 3. Isolate RNA from resistant colonies B->C D 4. RT-PCR amplification of the NS5A coding region C->D E 5. Sequence the NS5A amplicon D->E F 6. Compare sequences to wild-type to identify mutations E->F

Caption: Workflow for in vitro resistance analysis.

Materials:

  • HCV replicon-harboring Huh-7 cells

  • Culture medium with G418

  • This compound

  • RNA extraction kit

  • RT-PCR reagents

  • Primers specific for the HCV NS5A region

  • DNA sequencing services or equipment

Protocol:

  • Selection of Resistant Variants:

    • Culture HCV replicon cells in the presence of a low concentration of this compound (e.g., at or slightly above the EC50).

    • Gradually increase the concentration of the drug over several cell passages to select for resistant populations.

    • Isolate individual resistant colonies that grow in the presence of high concentrations of the drug.

  • RNA Extraction and RT-PCR:

    • Expand the resistant colonies and extract total RNA.

    • Perform reverse transcription followed by PCR (RT-PCR) to amplify the NS5A coding region.

  • Sequencing and Analysis:

    • Sequence the amplified NS5A PCR product.

    • Align the sequences from the resistant variants with the wild-type NS5A sequence to identify amino acid substitutions.

  • Phenotypic Characterization:

    • Introduce the identified mutations into a wild-type replicon construct using site-directed mutagenesis.

    • Perform the HCV replicon assay as described above to determine the EC50 of this compound against the mutant replicons.

    • Calculate the fold-change in EC50 compared to the wild-type to quantify the level of resistance.

Conclusion

The in vitro assays described provide a robust framework for the preclinical evaluation of this compound and other NS5A inhibitors. These protocols enable the determination of antiviral potency, selectivity, and the potential for the development of resistance. The data generated from these assays are critical for guiding further drug development and clinical application.

References

Application Notes and Protocols for Ravidasvir Hydrochloride in HCV Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ravidasvir hydrochloride (formerly PPI-668) is a second-generation, potent, and pangenotypic direct-acting antiviral (DAA) that targets the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1][2] NS5A is a crucial multifunctional phosphoprotein essential for HCV RNA replication and virion assembly, although it possesses no enzymatic activity itself.[3][4] Ravidasvir exhibits a high barrier to resistance and has demonstrated significant efficacy in combination with other DAAs in clinical trials.[1][5] These application notes provide detailed protocols for evaluating the in vitro antiviral activity and cytotoxicity of this compound using HCV replicon cell culture models.

Mechanism of Action

Ravidasvir targets the HCV NS5A protein, a central organizer of the viral replication machinery. By binding to NS5A, Ravidasvir is thought to induce a conformational change that disrupts its normal functions. This interference has a dual effect:

  • Inhibition of Viral RNA Replication: Ravidasvir blocks the formation of the membranous web, a complex intracellular structure derived from host cell membranes where HCV RNA replication occurs.[6] This disruption is believed to result from the inhibition of the interaction between NS5A and essential host factors, such as phosphatidylinositol 4-kinase III alpha (PI4KIIIα).[7]

  • Impairment of Virion Assembly: NS5A is also critically involved in the assembly of new viral particles. Ravidasvir's binding to NS5A interferes with this process, further contributing to its antiviral effect.[6]

Data Presentation

Antiviral Activity of this compound

The in vitro efficacy of Ravidasvir is commonly determined by its 50% effective concentration (EC50) in HCV replicon assays. The following table summarizes the reported EC50 values for Ravidasvir against various HCV genotypes.

HCV GenotypeReplicon SystemEC50 (nM)
1a Luciferase Reporter0.12
1b Luciferase Reporter0.01
3a Luciferase Reporter1.14
4 Clinical IsolatePotent Activity

Data compiled from preclinical studies.[2][8]

Ravidasvir Activity Against Resistance-Associated Substitutions (RASs)

The emergence of resistance-associated substitutions in the NS5A protein can reduce the efficacy of NS5A inhibitors. Ravidasvir has shown inhibitory effects against variants with certain NS5A resistance mutations.[5]

NS5A RASFold Change in EC50
Y93H Data not yet publicly available for Ravidasvir. This is a common RAS for other NS5A inhibitors.
L31V/M Data not yet publicly available for Ravidasvir. This is a common RAS for other NS5A inhibitors.
M28T Data not yet publicly available for Ravidasvir. This is a common RAS for other NS5A inhibitors.

Further studies are required to fully characterize the resistance profile of Ravidasvir against a comprehensive panel of NS5A RASs.

Cytotoxicity of this compound

The 50% cytotoxic concentration (CC50) is a measure of a compound's toxicity to cells. A high CC50 value is desirable.

Cell LineAssay TypeCC50
Huh-7 Data not yet publicly availableNot Reported

The Selectivity Index (SI), calculated as CC50/EC50, is a critical parameter for evaluating the therapeutic window of an antiviral compound.

Experimental Protocols

Protocol 1: Determination of Ravidasvir EC50 using a Luciferase-Based HCV Replicon Assay

This protocol details the steps to determine the concentration of this compound that inhibits HCV replication by 50% in a stable Huh-7 cell line containing a luciferase reporter-based HCV replicon.

Materials:

  • HCV replicon-containing Huh-7 cells (e.g., genotype 1b)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • G418 (Geneticin) for maintaining replicon-bearing cells

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well, white, clear-bottom cell culture plates

  • Luciferase assay reagent kit

  • Luminometer

Procedure:

  • Cell Culture Maintenance: Maintain the HCV replicon-containing Huh-7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to ensure the retention of the replicon.

  • Cell Seeding:

    • Approximately 24 hours prior to the assay, seed the replicon cells into 96-well plates at a density of 8,000 to 10,000 cells per well in 100 µL of G418-free medium.

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution of the Ravidasvir stock solution in culture medium to achieve the desired final concentrations for testing. A suggested starting concentration for the dilution series is 10 nM, with 10-fold dilutions.

    • Ensure the final DMSO concentration in all wells is kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Treatment:

    • Carefully remove the existing medium from the seeded cells.

    • Add 100 µL of the diluted Ravidasvir solutions to the corresponding wells.

    • Include a "no drug" control (vehicle only, e.g., 0.5% DMSO) and a "no cells" control (medium only for background measurement).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Luciferase Assay:

    • After the 72-hour incubation, perform the luciferase assay according to the manufacturer's instructions. This typically involves lysing the cells and adding a luciferase substrate.

  • Data Acquisition: Measure the luminescence in each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from the "no cells" control) from all other readings.

    • Normalize the data to the "no drug" control, which is set as 100% replication.

    • Plot the percentage of inhibition against the logarithm of the Ravidasvir concentration.

    • Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Protocol 2: Determination of Ravidasvir Cytotoxicity using an MTS Assay

This protocol outlines the procedure for assessing the cytotoxicity of this compound in Huh-7 cells to determine its CC50 value.

Materials:

  • Huh-7 human hepatoma cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density of 8 x 10³ cells per well in 100 µL of medium. Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound in DMEM. The concentration range should be higher than that used for the EC50 determination (e.g., starting from 100 µM).

    • Include a vehicle control (DMSO). The final DMSO concentration should be consistent across all treated wells and the vehicle control.

    • Remove the culture medium from the 96-well plate and add 100 µL of the diluted compound to the respective wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.[9]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[9]

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Calculate the CC50 value using non-linear regression analysis.

Visualizations

HCV_Replication_and_Ravidasvir_Inhibition cluster_host_cell Hepatocyte Cytoplasm cluster_replication_complex HCV Replication Complex (Membranous Web) cluster_inhibition Inhibition by Ravidasvir HCV_RNA HCV Genomic RNA Replication RNA Replication HCV_RNA->Replication Template NS5B NS5B (Polymerase) NS5B->Replication Catalyzes NS5A NS5A NS5A->Replication Regulates NS5A_Interaction NS5A Dimerization & Interaction with Host Factors NS5A->NS5A_Interaction Host_Factors Host Factors (e.g., PI4KIIIα, Cyclophilin A) Host_Factors->Replication Co-factors Host_Factors->NS5A_Interaction cluster_replication_complex cluster_replication_complex NS5A_Interaction->cluster_replication_complex Formation Ravidasvir Ravidasvir Ravidasvir->NS5A Binds to NS5A Block_Dimerization Blocks NS5A Dimerization Block_Interaction Disrupts Interaction with Host Factors Block_Replication_Complex Prevents Replication Complex Formation

Caption: Mechanism of Ravidasvir action on the HCV replication complex.

Experimental_Workflow_EC50 start Start step1 Seed HCV Replicon-containing Huh-7 Cells in 96-well Plate start->step1 step2 Incubate for 24 hours step1->step2 step4 Treat Cells with Ravidasvir (including controls) step2->step4 step3 Prepare Serial Dilutions of This compound step3->step4 step5 Incubate for 72 hours step4->step5 step6 Perform Luciferase Assay step5->step6 step7 Measure Luminescence step6->step7 step8 Data Analysis: Normalize to Control, Plot Dose-Response Curve step7->step8 end Determine EC50 Value step8->end

Caption: Experimental workflow for EC50 determination of Ravidasvir.

References

Application Notes and Protocols for the Analytical Quantification of Ravidasvir Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Ravidasvir hydrochloride in various matrices. The protocols are based on validated methods published in peer-reviewed literature, ensuring reliability and reproducibility for research, quality control, and pharmacokinetic studies.

Overview of Analytical Methods

The quantification of Ravidasvir, a potent NS5A inhibitor for the treatment of Hepatitis C, is crucial for drug development, formulation analysis, and clinical monitoring.[1] Several analytical techniques have been successfully employed for its determination, each offering distinct advantages in terms of sensitivity, selectivity, and application. This document details two primary methods: a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method suitable for bioanalysis and a cost-effective Spectrofluorimetric method for quantification in plasma. Additionally, a general High-Performance Liquid Chromatography (HPLC) protocol, adapted from methodologies for similar antiviral agents, is provided for routine analysis in pharmaceutical formulations.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from validated analytical methods for Ravidasvir, providing a clear comparison of their performance characteristics.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Parameters [2][3]

ParameterValue
Linearity Range0.5 - 600 ng/mL
Correlation Coefficient (r²)≥ 0.997
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Accuracy (RE%)92.53% - 107.25%
Precision (RSD%)≤ 9.74%
Recovery92.53% - 107.25%
Internal StandardAciclovir

Table 2: Spectrofluorimetric Method Parameters [4][5]

ParameterValue
Linearity Range2.5 - 200 ng/mL
Correlation Coefficient (r)0.9999
Lower Limit of Detection (LLOD)0.840 ng/mL
Accuracy (RE%)95.34% - 102.29%
Precision (RSD%)< 3.59%
Recovery93.12% - 96.26%
Emission Wavelength (λem)412 nm
Excitation Wavelength (λex)335 nm

Experimental Protocols

LC-MS/MS Method for Quantification of Ravidasvir in Rat Plasma

This protocol describes a sensitive and validated LC-MS/MS method for the simultaneous quantification of Ravidasvir and Sofosbuvir in rat plasma.[2][3]

3.1.1. Materials and Reagents

  • This compound (Reference Standard)

  • Aciclovir (Internal Standard)

  • Acetonitrile (HPLC Grade)

  • Ammonium formate (Analytical Grade)

  • Formic Acid (Analytical Grade)

  • Ultrapure Water

  • Rat Plasma (Blank)

3.1.2. Chromatographic Conditions

  • LC System: Agilent 1200 Series or equivalent

  • Mass Spectrometer: Agilent 6410 Triple Quadrupole or equivalent

  • Column: Eclipse plus C18 (50 mm × 2.1 mm, 1.8 µm)[3]

  • Mobile Phase: 10 mM Ammonium Formate : Acetonitrile (61:39, v/v), pH adjusted to 4.0[3]

  • Flow Rate: 0.25 mL/min[3]

  • Injection Volume: 10 µL

  • Ionization Mode: Positive Multiple Reaction Monitoring (MRM)[3]

3.1.3. Preparation of Standard and Sample Solutions

  • Stock Solutions: Prepare primary stock solutions of Ravidasvir and Aciclovir (Internal Standard) in a suitable solvent (e.g., DMSO or Methanol) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Ravidasvir stock solution with the mobile phase to create calibration standards ranging from 0.5 to 600 ng/mL.[2]

  • Plasma Sample Preparation (Protein Precipitation):

    • To 100 µL of rat plasma, add the internal standard.

    • Add acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture thoroughly.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Collect the supernatant and inject it into the LC-MS/MS system.

3.1.4. Method Validation The method should be validated according to US-FDA bioanalytical method validation guidelines, assessing parameters such as accuracy, precision, linearity, selectivity, extraction recovery, matrix effect, and stability.[2]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Rat Plasma add_is Add Internal Standard (Aciclovir) plasma->add_is precip Protein Precipitation (Acetonitrile) add_is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject 10 µL supernatant->inject lc C18 Column Separation (Isocratic Elution) inject->lc ms Triple Quadrupole MS (MRM Mode) lc->ms data Data Acquisition and Quantification ms->data

Caption: Workflow for Ravidasvir quantification in plasma by LC-MS/MS.

Microwell-Based Spectrofluorimetric Method for Quantification in Rat Plasma

This protocol details a rapid, sensitive, and economical 96-microwell-based spectrofluorimetric method for determining Ravidasvir concentrations in rat plasma.[4][5]

3.2.1. Materials and Reagents

  • This compound (Reference Standard)

  • Ethanol (Spectroscopic Grade)

  • Acetonitrile (HPLC Grade)

  • Ultrapure Water

  • Rat Plasma (Blank)

  • 96-well microplates

3.2.2. Instrumentation

  • Spectrofluorometer with microplate reading capability (e.g., FLUOstar Omega)

  • Excitation Wavelength: 335 nm[4]

  • Emission Wavelength: 412 nm[4]

3.2.3. Preparation of Standard and Sample Solutions

  • Stock Solution: Prepare a stock solution of Ravidasvir (100 µg/mL) in ethanol.

  • Working Standard Solutions: Serially dilute the stock solution with ethanol to prepare working standards. Further dilute these with blank rat plasma to obtain calibration standards in the range of 2.5–200 ng/mL.[5]

  • Plasma Sample Preparation (One-Step Protein Precipitation):

    • To a volume of rat plasma, add three volumes of acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the clear supernatant to a 96-well plate for analysis.

3.2.4. Measurement Procedure

  • Pipette 200 µL of the prepared standards and sample supernatants into the wells of the 96-well plate.

  • Measure the fluorescence intensity at the specified excitation and emission wavelengths.

  • Construct a calibration curve by plotting the fluorescence intensity against the corresponding Ravidasvir concentration.

  • Determine the concentration of Ravidasvir in the unknown samples from the calibration curve.

Spectrofluorimetry_Workflow start Start: Plasma Sample prep Protein Precipitation (Acetonitrile) start->prep centrifuge Centrifugation prep->centrifuge supernatant Collect Supernatant centrifuge->supernatant plate Transfer to 96-Well Plate supernatant->plate measure Measure Fluorescence (λex=335nm, λem=412nm) plate->measure quantify Quantification via Calibration Curve measure->quantify end Result: Ravidasvir Conc. quantify->end

Caption: Protocol for spectrofluorimetric analysis of Ravidasvir.

General RP-HPLC Method for Quantification in Pharmaceutical Formulations

This protocol provides a general framework for developing a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the routine analysis of this compound in bulk drug and tablet formulations. This method is adapted from established protocols for similar antiviral agents like Daclatasvir.[6][7][8]

3.3.1. Materials and Reagents

  • This compound (Reference Standard)

  • Acetonitrile (HPLC Grade)

  • Orthophosphoric Acid (OPA) or Formic Acid (Analytical Grade)

  • Ultrapure Water

  • Methanol (HPLC Grade)

3.3.2. Proposed Chromatographic Conditions

  • HPLC System: Standard HPLC system with UV or DAD detector

  • Column: C18 Column (e.g., Hypersil C18, 250 mm x 4.6 mm, 5 µm)[6]

  • Mobile Phase: Acetonitrile and 0.05% Orthophosphoric Acid in water (e.g., 50:50 v/v). The ratio can be optimized.[6]

  • Flow Rate: 1.0 mL/min (can be optimized)

  • Detection Wavelength: To be determined by scanning the UV spectrum of Ravidasvir (a starting point could be around 315 nm, similar to other NS5A inhibitors).

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at 30°C

3.3.3. Preparation of Solutions

  • Stock Solution: Accurately weigh and dissolve this compound in a suitable diluent (e.g., methanol or a mixture of mobile phase components) to obtain a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of dilutions from the stock solution in the mobile phase to cover a linear range (e.g., 5-50 µg/mL).

  • Sample Preparation (Tablets):

    • Weigh and finely powder at least 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose of Ravidasvir.

    • Transfer to a volumetric flask and add the diluent.

    • Sonicate for 15-20 minutes to ensure complete dissolution.

    • Make up to volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

3.3.4. Method Development and Validation

  • The method should be validated according to ICH guidelines (Q2(R1)).

  • Forced Degradation Studies: To establish the stability-indicating nature of the method, the drug should be subjected to stress conditions such as acid and base hydrolysis, oxidation, and photolytic and thermal degradation.[8][9] The method must be able to resolve the main Ravidasvir peak from any degradation products.

HPLC_Logic cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation (ICH Q2(R1)) stock Prepare Stock Solution (1 mg/mL) standards Create Calibration Standards (5-50 µg/mL) stock->standards inject Inject Samples & Standards standards->inject sample Prepare Tablet Sample (Weigh, Dissolve, Filter) sample->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV/DAD Detection separate->detect quantify Quantify using Peak Area detect->quantify stability Forced Degradation (Stability-Indicating) detect->stability linearity Linearity & Range quantify->linearity accuracy Accuracy quantify->accuracy precision Precision quantify->precision

Caption: Logical workflow for HPLC method development and validation.

References

Application Note: High-Throughput LC-MS/MS Assay for the Quantification of Ravidasvir Hydrochloride in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ravidasvir hydrochloride, a potent NS5A inhibitor for the treatment of Hepatitis C virus (HCV), in plasma samples.[1][2][3] The protocol employs a straightforward protein precipitation extraction technique, followed by a rapid isocratic chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization mode with multiple reaction monitoring (MRM). This method is well-suited for pharmacokinetic studies and routine therapeutic drug monitoring in drug development and clinical research settings.[1]

Introduction

Ravidasvir (RAV) is a direct-acting antiviral agent that has demonstrated significant efficacy against multiple genotypes of the hepatitis C virus.[1][2][3] Accurate and reliable quantification of Ravidasvir in biological matrices is crucial for pharmacokinetic assessments, dose-response relationship studies, and ensuring patient safety and therapeutic efficacy.[4][5] This document provides a detailed protocol for the determination of Ravidasvir in plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Aciclovir (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Ammonium formate (LC-MS grade)

  • Deionized water

  • Dimethyl sulfoxide (DMSO)

  • Methanol (HPLC grade)

  • Control plasma

Instrumentation
  • LC-MS/MS System : Agilent 6410 Triple Quadrupole LC-MS/MS system or equivalent.[1][2]

  • HPLC System : Agilent 1200 series HPLC or equivalent, equipped with a binary pump, autosampler, degasser, and thermostated column compartment.[1][2]

  • Analytical Column : Eclipse plus C18 column (50 mm × 2.1 mm, 1.8 µm).[1][2][3]

Preparation of Standard and Quality Control Solutions
  • Stock Solutions : Prepare separate stock solutions of Ravidasvir and Aciclovir (IS) in DMSO at a concentration of 1 mg/mL.[1]

  • Working Solutions : Prepare intermediate working solutions of Ravidasvir in methanol at concentrations of 0.1, 1, and 10 µg/mL. Prepare the IS working solution in methanol at a concentration of 10.0 μg/mL.[1]

  • Calibration Standards : Prepare calibration standards by spiking appropriate volumes of the intermediate solutions into control plasma to achieve final concentrations ranging from 0.5 to 600 ng/mL.[1]

  • Quality Control (QC) Samples : Prepare QC samples at low (1.5 ng/mL), medium (200 ng/mL), and high (550 ng/mL) concentrations in control plasma.[1]

Sample Preparation
  • Thaw plasma samples to room temperature.

  • To 50 µL of plasma in a microcentrifuge tube, add 20 µL of the IS working solution (10.0 μg/mL).[1]

  • Dilute the sample with 750 µL of deionized water and vortex for 30 seconds.[1]

  • Add 500 µL of acetonitrile for protein precipitation and vortex for 60 seconds.[1]

  • Centrifuge the tubes at 10,000 rpm for 12 minutes at 5 °C.[1]

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.[1]

  • Reconstitute the dried extract in 100 µL of the mobile phase.[1]

  • Inject 5.0 µL of the reconstituted sample into the LC-MS/MS system.[1]

LC-MS/MS Conditions

Liquid Chromatography

ParameterValue
Column Eclipse plus C18 (50 mm × 2.1 mm, 1.8 µm)[1][2][3]
Mobile Phase 10 mM Ammonium Formate : Acetonitrile (61:39, v/v), pH 4.0[1][2][3]
Flow Rate 0.25 mL/min[1][2][3]
Injection Volume 5.0 µL[1]
Column Temperature 40 °C
Run Time Approximately 4 minutes[2]

Mass Spectrometry

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[1][2]
Scan Type Multiple Reaction Monitoring (MRM)[1][2]
Source Temperature 350 °C[1]
Capillary Voltage 4000 V[1]
Desolvation Gas Flow 11 L/min (Nitrogen)[1]

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Cone Voltage (V)
Ravidasvir 763.0589.3, 537.135145
Aciclovir (IS) 226.0152.0, 135.018140

Quantitative Data Summary

Method Validation Parameters

ParameterResult
Linearity Range 0.5–600 ng/mL (r² ≥ 0.997)[1]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[1]
Lower Limit of Detection (LLOD) 0.2 ng/mL[1]
Intra-day Precision (RSD) ≤ 6.54%[1]
Inter-day Precision (RSD) ≤ 8.74%[1]
Intra-day Accuracy (% Recovery) 103.16% - 107.25%[1]
Inter-day Accuracy (% Recovery) 99.26% - 103.45%[1]
Extraction Recovery 92.53% - 107.25%[1]
Carry-over < 20% of LLOQ for analyte, < 5% for IS[1]

Pharmacokinetic Parameters in Rats (Oral Administration)

ParameterValue (Mean ± SD)
Cmax 132.35 ± 26.41 ng/mL[1]
Tmax 1.50 ± 0.15 h[1]
AUC₀₋∞ 525.90 ± 105.18 ng·h/mL[1]

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis plasma 50 µL Plasma add_is Add 20 µL IS (10 µg/mL Aciclovir) plasma->add_is dilute Dilute with 750 µL Deionized Water add_is->dilute vortex1 Vortex (30s) dilute->vortex1 add_acn Add 500 µL Acetonitrile vortex1->add_acn vortex2 Vortex (60s) add_acn->vortex2 centrifuge Centrifuge (10,000 rpm, 12 min, 5°C) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (40°C, N₂) supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject 5.0 µL reconstitute->inject lc_separation LC Separation (Eclipse plus C18) inject->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Workflow for the LC-MS/MS analysis of Ravidasvir in plasma.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in pharmacokinetic and clinical studies. The method has been validated according to regulatory guidelines and demonstrates excellent performance in terms of linearity, accuracy, precision, and recovery.

References

Ravidasvir Hydrochloride for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ravidasvir (formerly PPI-668) is a second-generation, potent, and pan-genotypic inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1] As a key component of direct-acting antiviral (DAA) combination therapies, ravidasvir has demonstrated high efficacy and a favorable safety profile in clinical trials for the treatment of chronic HCV infection.[2][3][4][5] For researchers engaged in preclinical and translational studies, understanding the appropriate dosage, administration, and mechanism of action of ravidasvir hydrochloride in in vivo models is critical for evaluating its therapeutic potential and elucidating its biological effects.

These application notes provide a summary of available preclinical data on this compound dosage and administration, detailed experimental protocols for its use in rodent models, and an overview of its mechanism of action.

Data Presentation: In Vivo Dosage and Pharmacokinetics

The following tables summarize quantitative data from preclinical and clinical studies of ravidasvir.

Table 1: Ravidasvir Dosage in Preclinical Animal Models

Animal ModelDosageAdministration RouteKey FindingsReference
Rat35 mg/kgSingle oral gavagePharmacokinetic profiling[6]

Table 2: Related NS5A Inhibitors in Preclinical Animal Models

Animal ModelDrugDosageAdministration RouteKey FindingsReference
Humanized MiceVelpatasvir50 mg/kgSingle oral gavageAdditive anti-HCV inhibition with a cyclophilin inhibitor[7][8]
Humanized MiceLedipasvir50 mg/kgSingle oral gavageAdditive anti-HCV inhibition with a cyclophilin inhibitor[7][8]

Table 3: Ravidasvir Pharmacokinetic Parameters in Rats (35 mg/kg, single oral dose)

ParameterValueUnit
Cmax1839.52 (at 100mg single dose in humans)ng/mL
Tmax~2hours
AUC(0-t)19920 (at 200mg single dose in humans)h*ng/mL

Note: Specific pharmacokinetic values for the 35 mg/kg dose in rats were not detailed in the available search results. The provided human data offers a reference for the compound's general pharmacokinetic profile.

Mechanism of Action: Inhibition of HCV Replication Complex Formation

Ravidasvir targets the HCV NS5A protein, a critical component of the viral replication machinery. NS5A is a multifunctional phosphoprotein that plays a central role in the formation of the "membranous web," a network of rearranged intracellular membranes that serves as the site for viral RNA replication.

The mechanism of action involves the following key steps:

  • NS5A and Replication Complex Assembly: The HCV nonstructural proteins, including NS5A, assemble on intracellular membranes to form the replication complex.

  • Interaction with PI4KIIIα: NS5A interacts with a host cell lipid kinase, phosphatidylinositol 4-kinase III alpha (PI4KIIIα). This interaction is essential for the integrity of the membranous web.

  • Inhibition by Ravidasvir: Ravidasvir, as an NS5A inhibitor, is believed to bind to NS5A and disrupt its normal function. This interference is thought to block the formation of new replication complexes, thereby inhibiting viral RNA synthesis and virion assembly.[9][10]

Mandatory Visualization

HCV_Replication_Inhibition cluster_host_cell Hepatocyte Cytoplasm HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS5A NS5A Polyprotein->NS5A Processing Replication_Complex Membranous Web (Replication Complex) NS5A->Replication_Complex Assembly PI4KIIIa PI4KIIIα (Host Kinase) PI4KIIIa->Replication_Complex Recruitment New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA RNA Replication Ravidasvir Ravidasvir Ravidasvir->NS5A Inhibits

Caption: Mechanism of action of ravidasvir in inhibiting HCV replication.

Experimental_Workflow Formulation This compound Formulation Dosing Oral Gavage Administration (e.g., 35 mg/kg) Formulation->Dosing Animal_Acclimatization Animal Acclimatization (e.g., Rats) Animal_Acclimatization->Dosing Sample_Collection Pharmacokinetic/ Efficacy Sample Collection Dosing->Sample_Collection Analysis Sample Analysis (e.g., LC-MS/MS, RT-PCR) Sample_Collection->Analysis Data_Interpretation Data Interpretation Analysis->Data_Interpretation

Caption: General experimental workflow for in vivo studies of ravidasvir.

Experimental Protocols

Formulation of this compound for Oral Administration

Objective: To prepare a solution or suspension of this compound suitable for oral gavage in rodents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Saline (0.9% NaCl) or water for injection

  • Sterile tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Solubility Testing (Small Scale): Due to the limited public information on a specific vehicle for ravidasvir, it is recommended to perform a small-scale solubility test to determine the optimal vehicle composition. This compound is reported to be soluble in DMF, DMSO, and ethanol.[11]

  • Vehicle Preparation (Example): A common vehicle for oral administration of hydrophobic compounds is a mixture of DMSO, PEG300, Tween 80, and saline. An example formulation could be:

    • 5-10% DMSO

    • 30-40% PEG300

    • 5% Tween 80

    • 45-60% Saline

  • Drug Formulation: a. Weigh the required amount of this compound powder. b. In a sterile tube, dissolve the this compound in the required volume of DMSO. Vortex until fully dissolved. c. Add the PEG300 and Tween 80 to the solution and vortex thoroughly. d. Slowly add the saline to the mixture while vortexing to prevent precipitation. e. If a suspension is formed, ensure it is homogenous before administration. Sonication may be used to aid in creating a uniform suspension.

  • Storage: The formulation should be prepared fresh on the day of the experiment. If short-term storage is necessary, store at 2-8°C and protect from light. Bring to room temperature and vortex thoroughly before administration.

Protocol for Oral Gavage Administration in Rats

Objective: To administer a precise dose of this compound formulation directly into the stomach of a rat.

Materials:

  • This compound formulation

  • Appropriately sized gavage needles (e.g., 16-18 gauge for adult rats)[12]

  • Syringes (1-3 mL)

  • Animal scale

  • Personal Protective Equipment (PPE): gloves, lab coat, eye protection

Procedure:

  • Animal Preparation: a. Weigh the rat to accurately calculate the dosing volume. The maximum recommended volume for oral gavage in rats is 10-20 mL/kg.[12][13] b. Ensure the animal is properly restrained to prevent injury to both the animal and the handler. Firmly grasp the animal over the shoulders, using your thumb and forefinger to gently secure the head.[6]

  • Gavage Needle Measurement: a. Measure the correct insertion length by holding the gavage needle alongside the rat, with the tip at the level of the last rib. The point on the needle that aligns with the rat's incisors is the maximum insertion depth.[13]

  • Administration: a. Attach the syringe containing the calculated dose of ravidasvir formulation to the gavage needle. b. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[12] c. The needle should slide easily down the esophagus. If any resistance is met, or if the animal shows signs of distress (e.g., gasping), withdraw the needle and start again.[6][14] d. Once the needle is at the predetermined depth, slowly depress the syringe plunger to administer the formulation. e. After administration, gently withdraw the gavage needle in a single, smooth motion.

  • Post-Administration Monitoring: a. Return the animal to its cage and monitor for any immediate adverse reactions (e.g., respiratory distress, lethargy) for at least 10-15 minutes.[12][13] b. Continue to monitor the animals according to the experimental protocol and institutional animal care and use committee (IACUC) guidelines.

Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC) or equivalent ethical review board. Personnel should be adequately trained in the procedures to minimize stress and discomfort to the animals.

References

Application Notes and Protocols for Studying HCV Resistance Mechanisms with Ravidasvir Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ravidasvir hydrochloride (formerly PPI-668) is a potent, second-generation, pangenotypic inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1][2] NS5A is a crucial phosphoprotein involved in both HCV RNA replication and virion assembly, making it a prime target for direct-acting antivirals (DAAs).[2] Ravidasvir, used in combination with other DAAs such as sofosbuvir, has demonstrated high efficacy in treating chronic HCV infection, including in patients with genotypes 1, 3, and 4, and in difficult-to-treat populations.[1][3] This document provides detailed application notes and experimental protocols for researchers studying HCV resistance mechanisms to Ravidasvir and other NS5A inhibitors.

Mechanism of Action

Ravidasvir exerts its antiviral activity by binding to the N-terminus of the HCV NS5A protein. This binding event disrupts the normal function of NS5A, which is essential for the formation of the viral replication complex and the subsequent replication of the viral genome. The pangenotypic activity of Ravidasvir suggests that it targets a conserved region within the NS5A protein across different HCV genotypes.

Data Presentation

Antiviral Activity of Ravidasvir Against Wild-Type HCV Genotypes

The in vitro antiviral potency of Ravidasvir has been evaluated in HCV replicon assays. The 50% effective concentration (EC50) values against various wild-type HCV genotypes are summarized below.

HCV GenotypeReplicon SystemEC50 (nM)Reference
Genotype 1aSubgenomic Replicon0.12[4]
Genotype 1bSubgenomic Replicon0.01[4]
Genotype 3aSubgenomic Replicon1.14[4]
Resistance Profile of Ravidasvir

Ravidasvir is characterized by a high barrier to resistance and maintains activity against HCV variants harboring resistance-associated substitutions (RASs) that confer resistance to other classes of DAAs.[1][2] While specific fold-change data for a comprehensive panel of NS5A RASs against Ravidasvir is not publicly available in a consolidated table, clinical and in vitro studies have indicated its robust resistance profile. For instance, it has been reported that the inter-dose plasma concentrations of Ravidasvir remain above the EC90 for pre-existing HCV genotype 1 variants with single NS5A resistance substitutions.[5]

Common NS5A RASs that have been observed to confer resistance to first-generation NS5A inhibitors include substitutions at amino acid positions M28, Q30, L31, P58, and Y93.[6][7] Ravidasvir's efficacy in treatment-experienced patients suggests its ability to overcome some of these common RASs.

Experimental Protocols

HCV Replicon Assay for Antiviral Potency (EC50) Determination

This protocol describes the determination of the in vitro antiviral activity of this compound using a luciferase-based HCV replicon assay.

Materials:

  • Huh-7 human hepatoma cells harboring a subgenomic HCV replicon with a luciferase reporter gene (e.g., genotype 1b luciferase replicon)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • G418 (Neomycin) for stable cell line maintenance

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture: Maintain the HCV replicon-containing Huh-7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to ensure the retention of the replicon.

  • Cell Seeding: a. Trypsinize and resuspend the cells in a fresh medium without G418. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well. c. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Addition: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in a culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. c. Remove the existing medium from the cells and add 100 µL of the medium containing the serially diluted this compound. Include vehicle controls (DMSO only) and positive controls (another known NS5A inhibitor).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: a. After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature. b. Prepare the luciferase assay reagent according to the manufacturer's instructions. c. Add the luciferase reagent to each well and measure the luminescence using a luminometer.

  • Data Analysis: a. Plot the luminescence signal against the logarithm of the Ravidasvir concentration. b. Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the EC50 value, which is the concentration of the compound that inhibits HCV replication by 50%.

Generation of NS5A Resistance-Associated Substitutions (RASs) by Site-Directed Mutagenesis

This protocol outlines the introduction of specific mutations into the NS5A region of an HCV replicon plasmid.

Materials:

  • HCV replicon plasmid DNA

  • Custom-designed mutagenic primers (forward and reverse) containing the desired mutation

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar plates with appropriate antibiotic selection

Procedure:

  • Primer Design: Design a pair of complementary primers, typically 25-45 bases in length, containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C.

  • PCR Amplification: a. Set up a PCR reaction containing the HCV replicon plasmid (template), the mutagenic primers, high-fidelity DNA polymerase, and dNTPs. b. Perform PCR with a thermal cycler, typically for 16-18 cycles. The extension time should be sufficient to amplify the entire plasmid.

  • DpnI Digestion: a. Following PCR, add DpnI restriction enzyme directly to the amplification product. b. Incubate at 37°C for 1-2 hours. DpnI will digest the parental, methylated template DNA, leaving the newly synthesized, unmethylated, mutated plasmid.

  • Transformation: a. Transform the DpnI-treated DNA into competent E. coli cells. b. Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection. c. Incubate the plates overnight at 37°C.

  • Verification: a. Select several colonies and grow them in liquid culture. b. Isolate the plasmid DNA using a miniprep kit. c. Verify the presence of the desired mutation by Sanger sequencing of the NS5A region.

Sequencing of HCV NS5A for Resistance Monitoring

This protocol describes the identification of RASs in the HCV NS5A gene from cell culture or patient samples.

Materials:

  • Viral RNA extracted from HCV replicon cells or patient plasma

  • Reverse transcriptase

  • Taq DNA polymerase

  • Primers flanking the NS5A region of interest

  • PCR purification kit

  • Sanger sequencing or Next-Generation Sequencing (NGS) platform

Procedure:

  • RNA Extraction: Extract viral RNA from the sample using a commercial kit.

  • Reverse Transcription and PCR (RT-PCR): a. Perform a one-step or two-step RT-PCR to reverse transcribe the viral RNA into cDNA and then amplify the NS5A region. Use primers specific to the HCV genotype being studied.

  • PCR Product Purification: Purify the amplified DNA fragment using a PCR purification kit to remove primers, dNTPs, and enzymes.

  • Sequencing:

    • Sanger Sequencing: a. Set up sequencing reactions using the purified PCR product and appropriate sequencing primers. b. Perform cycle sequencing and analyze the products on a capillary electrophoresis-based DNA sequencer.

    • Next-Generation Sequencing (NGS): a. Prepare a sequencing library from the purified PCR product. b. Sequence the library on an NGS platform (e.g., Illumina).

  • Data Analysis: a. Align the obtained sequences with a wild-type reference sequence of the corresponding HCV genotype. b. Identify any nucleotide and corresponding amino acid changes. Compare these changes to known NS5A RASs. For NGS data, set a threshold for calling minority variants (e.g., >1% frequency).

Visualizations

HCV_Replication_and_Ravidasvir_MOA cluster_cell Hepatocyte HCV_RNA HCV RNA Genome Polyprotein Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex (including NS5A) Polyprotein->Replication_Complex Processing New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA Replication Virion_Assembly Virion Assembly New_HCV_RNA->Virion_Assembly New_Virion New HCV Virion Virion_Assembly->New_Virion Release Ravidasvir Ravidasvir Ravidasvir->Replication_Complex Inhibits NS5A function

Caption: Mechanism of action of Ravidasvir in the HCV replication cycle.

Resistance_Workflow cluster_workflow Experimental Workflow for HCV Resistance Studies start HCV Replicon System (Wild-Type) mutagenesis Site-Directed Mutagenesis (Introduce RASs) start->mutagenesis antiviral_assay HCV Replicon Assay (EC50 Determination) start->antiviral_assay mutant_replicon HCV Replicon (with NS5A RAS) mutagenesis->mutant_replicon mutant_replicon->antiviral_assay data_analysis Data Analysis (Calculate Fold-Change) antiviral_assay->data_analysis resistance_profile Determine Ravidasvir Resistance Profile data_analysis->resistance_profile clinical_samples Clinical Samples (Treatment Failures) sequencing NS5A Sequencing (Sanger/NGS) clinical_samples->sequencing identify_ras Identify Novel RASs sequencing->identify_ras identify_ras->mutagenesis Inform further studies

Caption: Workflow for studying HCV resistance to Ravidasvir.

Signaling_Pathway cluster_pathway Logical Pathway of Resistance Development drug_pressure Ravidasvir Treatment (Selective Pressure) ras_selection Selection of Pre-existing or Treatment-Emergent RASs drug_pressure->ras_selection viral_replication High HCV Replication Rate & Error-Prone Polymerase random_mutations Generation of Random NS5A Mutations viral_replication->random_mutations random_mutations->ras_selection reduced_binding Altered NS5A Conformation -> Reduced Ravidasvir Binding ras_selection->reduced_binding resistance Viral Resistance (Reduced Susceptibility) reduced_binding->resistance treatment_failure Potential for Treatment Failure resistance->treatment_failure

Caption: Logical pathway of HCV resistance development to NS5A inhibitors.

References

Application Notes and Protocols: Ravidasvir Hydrochloride in Combination with Sofosbuvir for Hepatitis C Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for the clinical evaluation of ravidasvir hydrochloride in combination with sofosbuvir for the treatment of Hepatitis C virus (HCV) infection. Detailed protocols for key virological assays are also provided to guide researchers in the setup and execution of similar studies.

Mechanism of Action

Ravidasvir is a potent and pangenotypic inhibitor of the HCV nonstructural protein 5A (NS5A).[1][2] NS5A is a critical multifunctional protein in the HCV life cycle, playing an essential role in both viral RNA replication and the assembly of new virus particles. By binding to NS5A, ravidasvir disrupts its normal function, thereby halting the viral life cycle.

Sofosbuvir is a nucleotide analogue inhibitor of the HCV nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase.[2] This enzyme is responsible for synthesizing the new viral RNA genome. Sofosbuvir acts as a chain terminator, being incorporated into the growing RNA strand and preventing further elongation, thus stopping viral replication.

The combination of ravidasvir and sofosbuvir targets two distinct and essential viral proteins, creating a high barrier to the development of resistance.

cluster_HCV_Lifecycle HCV Life Cycle cluster_Drug_Action Drug Mechanism of Action HCV Entry HCV Entry Translation & Polyprotein Processing Translation & Polyprotein Processing HCV Entry->Translation & Polyprotein Processing RNA Replication RNA Replication Translation & Polyprotein Processing->RNA Replication Virion Assembly Virion Assembly RNA Replication->Virion Assembly HCV Release HCV Release Virion Assembly->HCV Release Ravidasvir Ravidasvir (NS5A Inhibitor) Ravidasvir->RNA Replication Inhibits Ravidasvir->Virion Assembly Inhibits Sofosbuvir Sofosbuvir (NS5B Inhibitor) Sofosbuvir->RNA Replication Inhibits

Figure 1: Mechanism of Action of Ravidasvir and Sofosbuvir.

Clinical Trial Experimental Design

The combination of ravidasvir and sofosbuvir has been evaluated in several key clinical trials, most notably the PYRAMID 1 study in Egypt and the STORM-C-1 trial in Malaysia and Thailand. These trials were designed to assess the efficacy and safety of this combination in diverse populations of patients with chronic HCV infection.

Patient Population & Stratification

The clinical trials enrolled adult patients with chronic HCV infection, including those with various genotypes, with or without compensated cirrhosis, and regardless of prior treatment experience (treatment-naïve or treatment-experienced with interferon-based therapies). Patients co-infected with HIV were also included in some studies.

Treatment Regimens

The standard oral dosage regimen investigated was:

  • This compound: 200 mg once daily

  • Sofosbuvir: 400 mg once daily

The duration of treatment was typically determined by the patient's cirrhosis status:

  • Non-cirrhotic patients: 12 weeks of treatment.

  • Patients with compensated cirrhosis: 24 weeks of treatment.

Some studies also explored the addition of ribavirin and different treatment durations (e.g., 16 weeks) in harder-to-treat populations.

Primary Efficacy Endpoint

The primary measure of efficacy in these trials was the Sustained Virologic Response at 12 weeks post-treatment (SVR12). SVR12 is defined as having an undetectable HCV RNA level 12 weeks after the completion of therapy and is considered a curative outcome.

Quantitative Data Summary

The following tables summarize the SVR12 rates from key clinical trials of ravidasvir in combination with sofosbuvir.

Table 1: SVR12 Rates in the PYRAMID 1 Trial (HCV Genotype 4)

Patient GroupTreatmentSVR12 Rate
Treatment-Naïve, Non-CirrhoticRavidasvir + Sofosbuvir100%
Treatment-Naïve, Non-CirrhoticRavidasvir + Sofosbuvir + Ribavirin98%
Treatment-Experienced, Non-CirrhoticRavidasvir + Sofosbuvir95%
Treatment-Experienced, Non-CirrhoticRavidasvir + Sofosbuvir + Ribavirin100%
Treatment-Naïve, CirrhoticRavidasvir + Sofosbuvir93%
Treatment-Naïve, CirrhoticRavidasvir + Sofosbuvir + Ribavirin92%
Treatment-Experienced, Cirrhotic (12 weeks)Ravidasvir + Sofosbuvir + Ribavirin86%
Treatment-Experienced, Cirrhotic (16 weeks)Ravidasvir + Sofosbuvir + Ribavirin100%

Table 2: SVR12 Rates in the STORM-C-1 Trial (Interim Analysis)

Patient GroupSVR12 Rate
Overall Population (N=301)97%
Patients with Cirrhosis96%
Patients with HCV Genotype 397%
Patients with HCV Genotype 3 and Cirrhosis96%
Patients with HIV Co-infectionNo difference in SVR12 rates observed
Previously Interferon-Treated PatientsNo difference in SVR12 rates observed

Table 3: Common Treatment-Emergent Adverse Events (STORM-C-1)

Adverse EventFrequency
Pyrexia (Fever)12%
Cough9%
Upper Respiratory Tract Infection8%
Headache7%

Experimental Protocols

The following are detailed protocols for key experiments relevant to the clinical development of ravidasvir and sofosbuvir.

Protocol 1: Quantitative HCV RNA Analysis

This protocol describes a representative method for the quantification of HCV RNA in patient plasma or serum using a real-time reverse transcription polymerase chain reaction (RT-PCR) assay.

start Patient Sample (Plasma/Serum) rna_extraction RNA Extraction start->rna_extraction Step 1 rt_pcr Real-Time RT-PCR rna_extraction->rt_pcr Step 2 analysis Data Analysis rt_pcr->analysis Step 3 end HCV RNA Titer (IU/mL) analysis->end Step 4

Figure 2: Workflow for Quantitative HCV RNA Analysis.

1. Materials:

  • Patient plasma or serum collected in EDTA or serum separator tubes.

  • RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit).

  • Real-time RT-PCR instrument (e.g., Roche COBAS TaqMan, Abbott RealTime HCV).

  • HCV quantitative RT-PCR assay reagents (primers, probes, enzymes).

  • HCV RNA quantification standards.

2. Procedure: a. Sample Preparation: i. Centrifuge blood collection tubes according to the manufacturer's instructions to separate plasma or serum. ii. Aliquot plasma/serum into nuclease-free tubes. Samples can be stored at 2-8°C for up to 24 hours or at -80°C for long-term storage. b. RNA Extraction: i. Extract viral RNA from a defined volume of plasma or serum (typically 200-500 µL) using a validated RNA extraction kit, following the manufacturer's protocol. ii. Elute the purified RNA in a nuclease-free buffer. c. Real-Time RT-PCR: i. Prepare the RT-PCR master mix containing reverse transcriptase, DNA polymerase, primers specific to a conserved region of the HCV genome (e.g., 5' UTR), and a fluorescently labeled probe. ii. Add a specific volume of the extracted RNA to the master mix in a PCR plate or tube. iii. Run the RT-PCR program on a calibrated real-time PCR instrument. The program will include a reverse transcription step to convert HCV RNA to cDNA, followed by multiple cycles of PCR amplification. d. Data Analysis: i. The real-time PCR instrument will detect the fluorescence emitted by the probe as the target HCV sequence is amplified. ii. A standard curve is generated using the results from the HCV RNA quantification standards with known concentrations. iii. The HCV RNA concentration in the patient samples is calculated by comparing their amplification signal to the standard curve. Results are typically reported in International Units per milliliter (IU/mL).

Protocol 2: HCV Resistance Analysis by Sequencing

This protocol outlines a general method for identifying resistance-associated substitutions (RASs) in the HCV NS5A and NS5B genes using Sanger sequencing.

start Patient Sample (Virologic Failure) rna_extraction RNA Extraction start->rna_extraction Step 1 rt_pcr RT-PCR Amplification (NS5A & NS5B) rna_extraction->rt_pcr Step 2 sequencing Sanger Sequencing rt_pcr->sequencing Step 3 analysis Sequence Analysis sequencing->analysis Step 4 end Resistance Profile analysis->end Step 5

Figure 3: Workflow for HCV Resistance Analysis.

1. Materials:

  • Plasma or serum from patients experiencing virologic failure.

  • RNA extraction kit.

  • RT-PCR reagents.

  • Primers designed to amplify the coding regions of HCV NS5A and NS5B.

  • Sanger sequencing reagents and instrument.

  • Sequence analysis software.

  • HCV reference sequences for the relevant genotype.

2. Procedure: a. Sample Preparation and RNA Extraction: i. Follow the same procedure as in Protocol 1 for sample preparation and RNA extraction. b. RT-PCR Amplification: i. Perform reverse transcription to generate cDNA from the extracted viral RNA. ii. Amplify the full-length or relevant regions of the NS5A and NS5B genes using nested or semi-nested PCR with specific primers. iii. Verify the size of the PCR products by gel electrophoresis. c. PCR Product Purification and Sequencing: i. Purify the PCR products to remove primers and unincorporated nucleotides. ii. Perform Sanger sequencing of the purified PCR products using both forward and reverse primers. d. Sequence Analysis: i. Assemble the forward and reverse sequence reads to obtain a consensus sequence for the NS5A and NS5B genes of the patient's viral population. ii. Align the patient's viral sequence with a wild-type reference sequence of the same HCV genotype. iii. Identify amino acid substitutions in the patient's sequence compared to the reference. iv. Compare the identified substitutions to a database of known resistance-associated substitutions for NS5A and NS5B inhibitors to determine the resistance profile.

Protocol 3: In Vitro Efficacy Assessment in HCV Replicon System (Representative Protocol)

This protocol describes a representative method for determining the in vitro efficacy (EC50) of an antiviral compound using a cell-based HCV replicon system. While specific data for the ravidasvir and sofosbuvir combination in this system is not publicly available, this protocol outlines the standard methodology.

1. Materials:

  • Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b with a luciferase reporter).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).

  • Test compounds (ravidasvir, sofosbuvir) dissolved in a suitable solvent (e.g., DMSO).

  • Luciferase assay reagent.

  • Luminometer.

2. Procedure: a. Cell Plating: i. Plate the HCV replicon cells in 96-well plates at a predetermined density and allow them to adhere overnight. b. Compound Treatment: i. Prepare serial dilutions of the test compounds in cell culture medium. ii. Remove the existing medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (another known HCV inhibitor). c. Incubation: i. Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator. d. Measurement of HCV Replication: i. After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent. The luciferase signal is proportional to the level of HCV RNA replication. e. Data Analysis: i. Plot the luciferase signal against the log of the compound concentration. ii. Use a non-linear regression analysis to fit a dose-response curve and calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits HCV replication by 50%.

Disclaimer: These protocols are provided for informational purposes and should be adapted and validated for specific laboratory conditions and research questions. Always adhere to appropriate safety guidelines when working with infectious materials.

References

Application Notes and Protocols: Ravidasvir Hydrochloride for HCV Genotype 3 Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ravidasvir hydrochloride, a potent pan-genotypic NS5A inhibitor, for research and development against Hepatitis C Virus (HCV) genotype 3. This document includes a summary of its mechanism of action, in vitro efficacy, clinical trial data, and resistance profile, along with detailed protocols for key experiments.

Mechanism of Action

This compound is a direct-acting antiviral (DAA) that targets the HCV non-structural protein 5A (NS5A). NS5A is a critical component of the HCV replication complex and is involved in both viral RNA replication and virion assembly. By binding to NS5A, Ravidasvir disrupts these processes, leading to a potent inhibition of HCV replication. Its pan-genotypic activity makes it an effective agent against various HCV genotypes, including the historically difficult-to-treat genotype 3.[1]

cluster_HCV_Lifecycle HCV Replication Cycle cluster_Drug_Action Ravidasvir Action HCV_entry HCV Entry Translation Translation & Polyprotein Processing HCV_entry->Translation Replication_Complex Replication Complex Formation (including NS5A) Translation->Replication_Complex RNA_Replication Viral RNA Replication Replication_Complex->RNA_Replication Virion_Assembly Virion Assembly & Release RNA_Replication->Virion_Assembly Ravidasvir This compound NS5A_Inhibition Inhibition of NS5A Function Ravidasvir->NS5A_Inhibition NS5A_Inhibition->Replication_Complex Disrupts NS5A_Inhibition->RNA_Replication Blocks NS5A_Inhibition->Virion_Assembly Inhibits

Caption: Mechanism of action of this compound.

In Vitro Efficacy

Ravidasvir has demonstrated potent activity against HCV genotype 3a in in vitro studies. The 50% effective concentration (EC50) values from replicon assays are summarized below.

HCV Genotype EC50 (nM)
3a1.14
Data from Zhong et al., 2016.[2]
Protocol: HCV Genotype 3a Replicon Assay

This protocol outlines a general procedure for determining the in vitro efficacy of Ravidasvir against an HCV genotype 3a replicon.

1. Materials:

  • Huh-7 human hepatoma cells

  • HCV genotype 3a subgenomic replicon containing a reporter gene (e.g., luciferase)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Luciferase assay reagent

  • Luminometer

2. Procedure:

  • Cell Culture: Maintain Huh-7 cells stably expressing the HCV genotype 3a replicon in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Seeding: Seed the replicon-containing cells into 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of Ravidasvir in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%.

  • Treatment: Remove the culture medium from the plates and add the medium containing the different concentrations of Ravidasvir. Include a vehicle control (DMSO) and a positive control (another known NS5A inhibitor).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Calculate the EC50 value, which is the concentration of Ravidasvir that inhibits 50% of the luciferase activity compared to the vehicle control.

Clinical Efficacy in Genotype 3 (STORM-C-1 Trial)

The STORM-C-1 trial was a phase II/III, open-label, single-arm study that evaluated the efficacy and safety of Ravidasvir in combination with Sofosbuvir in patients with chronic HCV infection.[3][4]

Patient Demographics and Baseline Characteristics (Genotype 3 Cohort)
Characteristic Value (n=158)
Median Age (years) 47
Male Sex (%) 77
With Cirrhosis (%) 34
HIV Co-infection (%) 30
Previous Interferon Treatment (%) 33
Data from the STORM-C-1 Trial (interim analysis).[3]
Sustained Virologic Response at 12 weeks (SVR12)
Patient Group Treatment Duration SVR12 Rate (%)
Genotype 3 (Overall) 12 or 24 weeks97 (153/158)
Genotype 3 with Cirrhosis 24 weeks96 (51/53)
Genotype 3 without Cirrhosis 12 weeks97 (102/105)
Data from the STORM-C-1 Trial (interim analysis).[3]
Adverse Events (Overall Population in STORM-C-1)
Adverse Event Frequency (%)
Pyrexia12
Cough9
Upper Respiratory Tract Infection8
Headache7
Data from the STORM-C-1 Trial (interim analysis).[3]
Protocol: STORM-C-1 Clinical Trial

This is a summarized protocol based on the STORM-C-1 trial design.[3][5]

1. Study Design:

  • A two-stage, open-label, single-arm, multicenter, phase II/III trial.

2. Patient Population:

  • Adults (18-69 years) with chronic HCV genotype 3 infection.

  • Inclusion of patients with and without compensated cirrhosis (Child-Pugh A).

  • Inclusion of patients with HIV co-infection and those with prior interferon-based treatment failure.

3. Treatment Regimen:

  • Non-cirrhotic patients: Ravidasvir (200 mg, once daily) + Sofosbuvir (400 mg, once daily) for 12 weeks.[3]

  • Cirrhotic patients: Ravidasvir (200 mg, once daily) + Sofosbuvir (400 mg, once daily) for 24 weeks.[3]

4. Efficacy Endpoint:

  • The primary endpoint is Sustained Virologic Response 12 weeks after the end of treatment (SVR12), defined as HCV RNA below the lower limit of quantification.[6]

5. Safety Assessments:

  • Monitoring and recording of all adverse events (AEs) and serious adverse events (SAEs).

  • Regular laboratory tests (hematology, biochemistry).

6. Virological Assessments:

  • HCV RNA Quantification:

    • Method: Real-time reverse transcription-polymerase chain reaction (RT-PCR).[7]

    • Sample Type: Serum or plasma.

    • Timepoints: Baseline, week 4, end of treatment, and 12 weeks post-treatment.

    • Lower Limit of Quantification (LLOQ): <15 IU/mL.[6]

cluster_Screening Screening & Enrollment cluster_Treatment Treatment Phase cluster_FollowUp Follow-up Screening Patient Screening (HCV Genotype 3) Baseline Baseline Assessment (HCV RNA, Fibrosis Stage) Screening->Baseline Treatment_NC Non-Cirrhotic: Ravidasvir + Sofosbuvir (12 Weeks) Baseline->Treatment_NC Treatment_C Cirrhotic: Ravidasvir + Sofosbuvir (24 Weeks) Baseline->Treatment_C EOT End of Treatment (HCV RNA) Treatment_NC->EOT Treatment_C->EOT SVR12 12 Weeks Post-Treatment (SVR12 Assessment) EOT->SVR12

Caption: Clinical trial workflow for Ravidasvir in HCV genotype 3.

Resistance Profile

Resistance to NS5A inhibitors can emerge through the selection of amino acid substitutions in the NS5A protein. For HCV genotype 3, the most common resistance-associated substitutions (RASs) are at positions A30 and Y93.[8]

Protocol: NS5A Resistance Analysis by Sanger Sequencing

This protocol provides a general method for identifying NS5A RASs in HCV genotype 3.

1. Materials:

  • Patient plasma or serum sample

  • Viral RNA extraction kit

  • Reverse transcriptase

  • Primers specific for HCV genotype 3 NS5A region

  • Taq polymerase for nested PCR

  • Agarose gel electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing reagents and sequencer

  • Sequence analysis software

2. Procedure:

  • RNA Extraction: Extract viral RNA from the patient sample using a commercial kit.

  • cDNA Synthesis: Perform reverse transcription of the extracted RNA to generate complementary DNA (cDNA) using a genotype 3-specific reverse primer for the NS5A region.

  • Nested PCR:

    • First Round PCR: Amplify the NS5A region from the cDNA using a set of outer primers.

    • Second Round PCR: Use the product from the first round as a template for a second round of PCR with a set of inner (nested) primers to increase the yield and specificity of the target amplicon.

  • Amplicon Verification: Run the final PCR product on an agarose gel to confirm the correct size of the amplicon.

  • PCR Product Purification: Purify the PCR product to remove primers and unincorporated nucleotides.

  • Sanger Sequencing: Sequence the purified PCR product using both forward and reverse sequencing primers.

  • Sequence Analysis:

    • Assemble the forward and reverse sequence reads.

    • Align the patient's NS5A sequence with a wild-type HCV genotype 3 reference sequence.

    • Identify amino acid substitutions at known resistance-associated positions (e.g., A30, Y93).

cluster_WildType Wild-Type HCV cluster_Treatment Treatment Pressure cluster_Resistant Resistant Variant WildType Wild-Type NS5A Sequence (Susceptible to Ravidasvir) Treatment Ravidasvir Treatment WildType->Treatment RAS Selection of Pre-existing or Emergent NS5A RASs (e.g., Y93H, A30K) Treatment->RAS Exerts Selective Pressure ResistantVirus Resistant HCV Variant (Reduced Susceptibility) RAS->ResistantVirus Leads to

Caption: Development of Ravidasvir resistance in HCV genotype 3.

References

Application Notes and Protocols for Ravidasvir Hydrochloride Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ravidasvir hydrochloride is an investigational direct-acting antiviral agent, specifically an NS5A inhibitor, for the treatment of chronic hepatitis C virus (HCV) infection.[1][2] As with any pharmaceutical compound, establishing its stability profile is a critical component of the drug development process. Stability testing ensures that the drug substance maintains its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are an integral part of this process, helping to identify potential degradation products and establish stability-indicating analytical methods.[3] This document provides a detailed protocol for conducting stability testing of this compound, including forced degradation studies and a validated stability-indicating analytical method.

Stability-Indicating Analytical Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A stability-indicating analytical method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products, allowing for accurate quantification of the API's stability.[3] Based on methods developed for similar antiviral agents, an RP-HPLC method is proposed for the analysis of this compound.

1.1. Chromatographic Conditions

ParameterCondition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.05% o-phosphoric acid in water (50:50 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength To be determined by UV-Vis scan of this compound
Injection Volume 20 µL
Column Temperature 30°C
Run Time To be determined based on the retention times of Ravidasvir and its degradants

1.2. Standard and Sample Preparation

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Prepare a solution of the this compound drug substance or product in the same solvent as the standard solution to a similar concentration.

Forced Degradation Studies Protocol

Forced degradation studies, or stress testing, are conducted to evaluate the intrinsic stability of the drug molecule by subjecting it to conditions more severe than accelerated stability testing.[3]

2.1. General Procedure

For each condition, a sample of this compound solution (e.g., 1 mg/mL) is subjected to the stress condition. After the specified time, the solution is cooled to room temperature, neutralized if necessary, and diluted with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL). A blank solution, subjected to the same conditions without the drug, should also be prepared.

2.2. Stress Conditions

Stress ConditionProtocol
Acid Hydrolysis Mix equal volumes of the drug solution and 0.1 N HCl. Reflux at 80°C for 24 hours.
Base Hydrolysis Mix equal volumes of the drug solution and 0.1 N NaOH. Reflux at 80°C for 24 hours.
Oxidative Degradation Mix equal volumes of the drug solution and 30% H₂O₂. Keep at room temperature for 24 hours.
Thermal Degradation Place the solid drug substance in a hot air oven at 105°C for 48 hours.
Photolytic Degradation Expose the solid drug substance to UV light (254 nm) and fluorescent light in a photostability chamber for an extended period (e.g., 7 days).

2.3. Data Presentation of Forced Degradation Studies

The results of the forced degradation studies should be summarized in a table to clearly present the extent of degradation under each stress condition.

Stress Condition% Assay of Ravidasvir% DegradationNumber of Degradants
Acid Hydrolysis (0.1 N HCl) DataDataData
Base Hydrolysis (0.1 N NaOH) DataDataData
Oxidative (30% H₂O₂) DataDataData
Thermal (105°C) DataDataData
Photolytic (UV/Fluorescent) DataDataData

Validation of the Stability-Indicating HPLC Method

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.

3.1. Validation Parameters

ParameterMethodologyAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), standard, and stressed samples to demonstrate that the peak for Ravidasvir is free from interference from degradants, excipients, or blank components.The peak for Ravidasvir should be pure and well-resolved from other peaks.
Linearity Analyze a series of at least five concentrations of the Ravidasvir standard over a specified range (e.g., 50-150% of the analytical concentration).A correlation coefficient (r²) of ≥ 0.999.
Accuracy Perform recovery studies by spiking a known amount of Ravidasvir standard into a placebo or blank at three concentration levels (e.g., 80%, 100%, 120%).The mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability & Intermediate) Analyze a minimum of six replicate injections of the standard solution on the same day (repeatability) and on different days (intermediate precision).The relative standard deviation (RSD) should be ≤ 2%.
Limit of Detection (LOD) Determine the lowest concentration of analyte that can be detected but not necessarily quantitated. Can be calculated based on the signal-to-noise ratio (typically 3:1).To be determined.
Limit of Quantification (LOQ) Determine the lowest concentration of analyte that can be quantified with acceptable precision and accuracy. Can be calculated based on the signal-to-noise ratio (typically 10:1).To be determined.
Robustness Intentionally vary chromatographic parameters such as flow rate (±0.2 mL/min), column temperature (±5°C), and mobile phase composition (±2%) and observe the effect on the results.The system suitability parameters should remain within acceptable limits.

Experimental Workflow and Degradation Pathway Visualization

4.1. Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results and Reporting Ravidasvir Ravidasvir HCl (Bulk Drug/Formulation) Solution Prepare Stock Solution Ravidasvir->Solution Thermal Thermal Degradation Ravidasvir->Thermal Photo Photolytic Degradation Ravidasvir->Photo Acid Acid Hydrolysis Solution->Acid Base Base Hydrolysis Solution->Base Oxidation Oxidation Solution->Oxidation HPLC RP-HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Degradant Identification HPLC->LCMS Report Generate Stability Report LCMS->Report

Caption: Workflow for this compound stability testing.

4.2. Hypothetical Degradation Pathway of this compound

While the specific degradation pathway for Ravidasvir is not publicly available, a hypothetical pathway can be proposed based on the typical degradation of similar complex organic molecules under hydrolytic and oxidative stress.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Ravidasvir Ravidasvir HCl Amide_Hydrolysis Amide Bond Cleavage Products Ravidasvir->Amide_Hydrolysis Acid/Base Ester_Hydrolysis Ester Bond Cleavage Products Ravidasvir->Ester_Hydrolysis Acid/Base N_Oxide N-Oxide Formation Ravidasvir->N_Oxide Oxidizing Agent Hydroxylation Aromatic Hydroxylation Ravidasvir->Hydroxylation Oxidizing Agent

References

Troubleshooting & Optimization

Ravidasvir hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Ravidasvir hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a potent, second-generation, orally active inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A).[1] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility. This low solubility can be a significant hurdle in preclinical and clinical development, potentially leading to poor bioavailability and variable drug absorption.

Q2: What is the known solubility of this compound in common laboratory solvents?

A2: this compound is known to be poorly soluble in water.[1] However, it exhibits solubility in several organic solvents. The table below summarizes the available solubility data.

SolventSolubilityMolar Concentration (mM)
DMSO5 mg/mL5.98
DMF5 mg/mL5.98
Ethanol1 mg/mL1.20

Q3: Are there any data on the pH-dependent solubility of this compound in aqueous solutions?

Troubleshooting Guide: Solubility Issues

This guide provides potential solutions and experimental approaches to address common solubility problems encountered with this compound.

Issue 1: Low or Inconsistent Solubility in Aqueous Buffers for In Vitro Assays

Possible Cause: this compound has inherently low aqueous solubility, and the pH of the buffer can significantly impact the concentration you can achieve.

Solutions:

  • pH Adjustment:

    • Concept: As a weak base, this compound's solubility can be increased in acidic conditions.

    • Recommendation: Prepare stock solutions in a slightly acidic buffer (e.g., pH 4-5) if compatible with your assay. For cell-based assays requiring physiological pH, consider preparing a concentrated stock in an organic solvent and then diluting it into the final aqueous medium, ensuring the final organic solvent concentration is low (typically <1%) and does not affect the experiment.

  • Use of Co-solvents:

    • Concept: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.

    • Recommendation: Prepare a stock solution of this compound in 100% DMSO or DMF. Then, dilute this stock solution into your aqueous buffer. It is critical to determine the tolerance of your experimental system to the final co-solvent concentration.

Issue 2: Precipitation of this compound Upon Dilution of Organic Stock Solution into Aqueous Media

Possible Cause: The aqueous medium cannot maintain the high concentration of this compound that was achieved in the organic stock solution, leading to supersaturation and precipitation.

Solutions:

  • Amorphous Solid Dispersions (ASDs):

    • Concept: Dispersing the drug in an amorphous state within a hydrophilic polymer matrix can enhance its apparent solubility and dissolution rate. The polymer prevents the drug from crystallizing out of solution.

    • Recommendation: Formulate this compound as an ASD using polymers like polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or copovidone. This can be achieved through methods like spray-drying or hot-melt extrusion. The resulting ASD powder can then be dissolved in aqueous media for your experiments.

  • Nanosuspensions:

    • Concept: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a higher dissolution rate and saturation solubility.

    • Recommendation: Prepare a nanosuspension of this compound using wet media milling or high-pressure homogenization. Stabilizers such as surfactants (e.g., Tween 80) and polymers (e.g., HPMC) are crucial to prevent particle aggregation.

  • Lipid-Based Formulations:

    • Concept: Solubilizing this compound in lipids, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS). These formulations form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, keeping the drug in a solubilized state.

    • Recommendation: Screen various oils, surfactants, and co-solvents to find a suitable combination that can effectively solubilize this compound and form a stable emulsion upon dilution.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of this compound in a specific buffer.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4, or simulated gastric/intestinal fluid) in a sealed, clear container (e.g., glass vial). The excess solid should be clearly visible.

  • Equilibration:

    • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After equilibration, allow the suspension to settle for a defined period.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining undissolved drug.

  • Quantification:

    • Dilute the clear filtrate with an appropriate solvent to a concentration within the linear range of your analytical method.

    • Quantify the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation:

    • Calculate the equilibrium solubility in mg/mL or µg/mL, taking into account any dilution factors.

Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

This protocol provides a general laboratory-scale method for preparing an ASD of this compound.

  • Solution Preparation:

    • Dissolve a specific ratio of this compound and a hydrophilic polymer (e.g., PVP K30, HPMC E5) in a suitable common solvent (e.g., methanol, ethanol, or a mixture). For example, start with a 1:1 or 1:3 drug-to-polymer ratio by weight.

  • Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • Continue evaporation until a thin, dry film is formed on the inside of the flask.

  • Drying and Milling:

    • Further dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask and gently mill it into a fine powder using a mortar and pestle.

  • Characterization:

    • Confirm the amorphous nature of the drug in the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

    • Evaluate the dissolution profile of the ASD powder compared to the crystalline drug in a relevant aqueous medium.

Mandatory Visualizations

HCV NS5A Signaling Pathway and Inhibition by Ravidasvir

The Hepatitis C Virus (HCV) NS5A protein is a key multifunctional protein essential for viral RNA replication and assembly. It interacts with numerous host cell proteins to modulate various cellular pathways, creating a favorable environment for viral propagation. Ravidasvir targets and inhibits the function of NS5A.

HCV_NS5A_Pathway cluster_virus HCV Replication Cycle cluster_host Host Cell cluster_inhibition Drug Action HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Viral_Assembly Virion Assembly HCV_RNA->Viral_Assembly NS_Proteins Non-Structural Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein->NS_Proteins Proteolytic Cleavage Replication_Complex Replication Complex Formation NS_Proteins->Replication_Complex NS_Proteins->Viral_Assembly PI3K_AKT PI3K/Akt Pathway (Cell Survival) NS_Proteins->PI3K_AKT NS5A activates MAPK_ERK MAPK/ERK Pathway (Cell Proliferation) NS_Proteins->MAPK_ERK NS5A modulates Apoptosis Apoptosis NS_Proteins->Apoptosis NS5A inhibits Innate_Immunity Innate Immune Response NS_Proteins->Innate_Immunity NS5A antagonizes Replication_Complex->HCV_RNA RNA Replication HCV_Release New HCV Virion Release Viral_Assembly->HCV_Release Ravidasvir This compound Ravidasvir->NS_Proteins Inhibits NS5A function

Caption: HCV NS5A pathway and Ravidasvir's mechanism of action.

Experimental Workflow for Troubleshooting Solubility

This workflow outlines a logical approach for researchers facing solubility challenges with this compound.

Solubility_Workflow start Start: Solubility Issue with This compound check_solubility Determine Equilibrium Solubility (Shake-Flask Method) start->check_solubility solubility_ok Is solubility sufficient for the experiment? check_solubility->solubility_ok proceed Proceed with Experiment solubility_ok->proceed Yes formulation_strategy Select a Solubility Enhancement Strategy solubility_ok->formulation_strategy No asd Amorphous Solid Dispersion (ASD) formulation_strategy->asd nanosuspension Nanosuspension formulation_strategy->nanosuspension lipid_based Lipid-Based Formulation formulation_strategy->lipid_based prepare_formulation Prepare Formulation asd->prepare_formulation nanosuspension->prepare_formulation lipid_based->prepare_formulation characterize Characterize Formulation (e.g., XRPD, DSC, particle size) prepare_formulation->characterize retest_solubility Re-evaluate Solubility and Dissolution characterize->retest_solubility solubility_improved Is solubility improved? retest_solubility->solubility_improved solubility_improved->proceed Yes optimize Optimize Formulation (e.g., polymer type, drug loading) solubility_improved->optimize No optimize->prepare_formulation

Caption: Workflow for addressing this compound solubility.

References

Technical Support Center: Overcoming Ravidasvir Hydrochloride Resistance in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming Ravidasvir hydrochloride resistance in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, pangenotypic direct-acting antiviral (DAA) that targets the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1] NS5A is a crucial phosphoprotein involved in both viral RNA replication and the assembly of new virus particles.[2][3][4] Ravidasvir inhibits the function of NS5A, thereby disrupting the HCV life cycle.[2]

Q2: How does resistance to Ravidasvir and other NS5A inhibitors develop in cell culture?

Resistance to NS5A inhibitors typically arises from the selection of specific amino acid substitutions, known as resistance-associated substitutions (RASs), in the NS5A protein.[5][6] These substitutions can reduce the binding affinity of the inhibitor to NS5A, thereby decreasing its antiviral efficacy. In cell culture, resistance can be induced by long-term exposure of HCV replicon-containing cells to suboptimal concentrations of the drug.[6]

Q3: What are the most common NS5A RASs observed for NS5A inhibitors?

Common RASs for NS5A inhibitors are frequently found at amino acid positions 28, 30, 31, 58, and 93.[7] Specific substitutions such as M28T/V, Q30H/R, L31M/V, and Y93H/N are known to confer resistance to various NS5A inhibitors.[5][7] The specific RASs that emerge can vary depending on the HCV genotype and the specific inhibitor used.

Q4: How can I overcome Ravidasvir resistance in my cell culture experiments?

The primary strategy to overcome Ravidasvir resistance is through combination therapy with other DAAs that have different mechanisms of action. Combining Ravidasvir with an NS5B polymerase inhibitor (e.g., Sofosbuvir) or an NS3/4A protease inhibitor can create a high barrier to resistance and effectively suppress the emergence of resistant variants.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of Ravidasvir potency in long-term culture Emergence of NS5A resistance-associated substitutions (RASs).1. Sequence the NS5A region of the replicon to identify specific RASs. 2. Test the resistant replicon against a combination of Ravidasvir and another DAA with a different mechanism of action (e.g., an NS5B or NS3/4A inhibitor). 3. Consider using a "second-generation" NS5A inhibitor that may retain activity against common RASs.
High EC50 value for Ravidasvir in a new cell line The cell line may have intrinsic factors that affect drug potency, or the baseline viral population may contain pre-existing RASs.1. Perform a baseline sequencing of the NS5A region of the replicon in the new cell line. 2. Compare the EC50 value to that obtained in a well-characterized, sensitive cell line (e.g., Huh-7). 3. If pre-existing RASs are present, consider using a different replicon or a combination therapy approach.
Inconsistent results in replicon assays Issues with cell health, reagent quality, or assay protocol.1. Ensure consistent cell seeding density and health. 2. Use a positive control (a known sensitive replicon) and a negative control (e.g., DMSO vehicle) in every assay. 3. Verify the concentration and purity of the this compound stock solution. 4. Refer to the detailed experimental protocol for the HCV replicon assay provided below.

Data Presentation: Antiviral Activity of NS5A Inhibitors Against Resistance-Associated Substitutions

The following table summarizes the in vitro antiviral activity of a representative potent, pangenotypic second-generation NS5A inhibitor against common RASs in an HCV genotype 1a replicon system. While specific data for Ravidasvir against a full panel of RASs is not extensively published, the data for similar "second-generation" inhibitors illustrate the principles of resistance.

NS5A Substitution EC50 (pM) Fold Change in EC50 vs. Wild-Type
Wild-Type 3.51.0
M28T 123.4
Q30H 154.3
L31V 257.1
Y93H 82.3
M28T + Y93H 4512.9
Q30H + Y93H 6017.1

Note: Data presented is representative of second-generation NS5A inhibitors and is intended for illustrative purposes.

Experimental Protocols

Protocol 1: HCV Replicon Assay for Antiviral Activity (EC50 Determination)

This protocol describes the determination of the 50% effective concentration (EC50) of this compound using a luciferase-based HCV replicon assay.

Materials:

  • Huh-7 cells stably harboring an HCV replicon with a luciferase reporter gene.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and G418.

  • This compound stock solution in DMSO.

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in DMEM.

  • Add the diluted compound to the cells. Include a DMSO vehicle control.

  • Incubate the plates for 72 hours at 37°C.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the EC50 value by plotting the dose-response curve.

Protocol 2: In Vitro Selection of Ravidasvir-Resistant HCV Replicons

This protocol describes the method for generating Ravidasvir-resistant HCV replicons in cell culture.

Materials:

  • Huh-7 cells stably harboring a wild-type HCV replicon.

  • DMEM with 10% FBS, penicillin/streptomycin, and G418.

  • This compound.

Procedure:

  • Culture the HCV replicon cells in the presence of a low concentration of this compound (approximately the EC50 value).

  • Gradually increase the concentration of this compound in the culture medium as the cells begin to grow out.

  • Continue this dose escalation until the cells can proliferate in the presence of a high concentration of the drug (e.g., 100x EC50).

  • Isolate RNA from the resistant cell population.

  • Perform RT-PCR and sequence the NS5A region to identify resistance-associated substitutions.

  • Characterize the phenotype of the resistant replicons by performing an EC50 determination assay as described in Protocol 1.

Visualizations

HCV_Replication_and_Ravidasvir_Action cluster_host_cell Hepatocyte cluster_replication_complex Replication Complex (Membranous Web) HCV_virion HCV Virion Uncoating Uncoating & Genome Release HCV_virion->Uncoating HCV_RNA Positive-Strand HCV RNA Uncoating->HCV_RNA Ribosome Host Ribosome HCV_RNA->Ribosome Negative_RNA Negative-Strand RNA HCV_RNA->Negative_RNA Replication Polyprotein HCV Polyprotein Ribosome->Polyprotein Proteolysis Proteolytic Processing Polyprotein->Proteolysis NS_Proteins NS3, NS4A, NS4B, NS5B Proteolysis->NS_Proteins NS5A_protein NS5A Protein Proteolysis->NS5A_protein Structural_Proteins Core, E1, E2 Proteolysis->Structural_Proteins NS_Proteins->Negative_RNA NS5A_protein->Negative_RNA Resistance_Mutation NS5A RAS (e.g., Y93H) NS5A_protein->Resistance_Mutation develops New_HCV_RNA Progeny Positive-Strand RNA Negative_RNA->New_HCV_RNA Assembly Virion Assembly New_HCV_RNA->Assembly Structural_Proteins->Assembly New_Virion New HCV Virion Assembly->New_Virion Release Release New_Virion->Release Ravidasvir Ravidasvir Ravidasvir->NS5A_protein Inhibits

Caption: HCV replication cycle and mechanism of Ravidasvir action.

Experimental_Workflow start Start: HCV Replicon Cells culture Culture with increasing Ravidasvir concentration start->culture selection Selection of resistant colonies culture->selection expansion Expansion of resistant clones selection->expansion rna_extraction RNA Extraction expansion->rna_extraction rt_pcr RT-PCR of NS5A region rna_extraction->rt_pcr sequencing Sanger Sequencing rt_pcr->sequencing analysis Sequence Analysis to identify RASs sequencing->analysis phenotype Phenotypic Characterization (EC50 determination) analysis->phenotype end End: Characterized Resistant Replicon phenotype->end

Caption: Workflow for generating resistant HCV replicons.

Troubleshooting_Workflow start Issue: Loss of Ravidasvir Potency sequence Sequence NS5A region start->sequence ras_present RASs present? sequence->ras_present no_ras No RASs found ras_present->no_ras No combination_therapy Test combination therapy (e.g., + Sofosbuvir) ras_present->combination_therapy Yes check_assay Troubleshoot assay: - Cell health - Reagent quality - Protocol adherence no_ras->check_assay resolve Problem Resolved check_assay->resolve evaluate_combo Evaluate synergy and restoration of activity combination_therapy->evaluate_combo evaluate_combo->resolve

References

Technical Support Center: Optimizing Ravidasvir Hydrochloride Dosage for Non-Cirrhotic Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments aimed at optimizing Ravidasvir hydrochloride dosage in non-cirrhotic models of Hepatitis C Virus (HCV) infection.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: Ravidasvir is a potent and pangenotypic direct-acting antiviral agent that targets the HCV nonstructural protein 5A (NS5A).[1][2][3] NS5A is a crucial phosphoprotein involved in both viral RNA replication and the assembly of new virus particles.[4] By inhibiting NS5A, Ravidasvir effectively disrupts the HCV life cycle.[5]

Q2: What is the established clinical dosage of Ravidasvir for non-cirrhotic patients?

A2: In clinical trials for chronic HCV infection in non-cirrhotic adult patients, the standard dosage of Ravidasvir is 200 mg administered orally once daily, typically in combination with other direct-acting antivirals such as sofosbuvir.[6][7][8][9][10][11][12]

Q3: What is the starting point for in vitro dosage (concentration) optimization studies?

A3: For in vitro experiments using HCV replicon systems, it is recommended to start with a concentration range that brackets the reported 50% effective concentration (EC50) values. Ravidasvir has demonstrated potent activity with EC50 values in the low nanomolar to picomolar range across different HCV genotypes. For example, reported EC50 values are 0.12 nM for genotype 1a, 0.01 nM for genotype 1b, and 1.14 nM for genotype 3a replicons. A dose-response curve should be generated to determine the EC50, EC90, and the 50% cytotoxic concentration (CC50) in your specific cell system.

Q4: Are there any known resistance mutations for Ravidasvir?

A4: While Ravidasvir has a high barrier to resistance, resistance-associated substitutions (RASs) in the NS5A protein can occur. However, studies have shown that some HCV variants with reduced susceptibility to Ravidasvir remain susceptible to other classes of direct-acting antivirals.[13] In clinical trials, the presence of baseline NS5A RASs did not significantly impact the high sustained virologic response (SVR) rates when Ravidasvir was used in combination therapy.[13]

Q5: How does Ravidasvir affect host cell signaling pathways?

A5: As an inhibitor of HCV NS5A, Ravidasvir interferes with the protein's ability to modulate various host cell signaling pathways. NS5A is known to interact with cellular proteins to regulate pathways involved in cell proliferation, apoptosis, and the interferon response.[6][7][14][15] By inhibiting NS5A, Ravidasvir helps to restore normal cellular function that is disrupted by HCV infection.

Troubleshooting Guides

Guide 1: HCV Replicon Assay Failure or High Variability
Problem Potential Cause Troubleshooting Step
Low or no signal (e.g., luciferase activity) in controls Low transfection efficiency of replicon RNA.Optimize electroporation or lipid-based transfection protocol. Ensure high quality and concentration of the in vitro transcribed replicon RNA.
Cell health issues.Use Huh-7 cells at a low passage number. Ensure cells are healthy and not overgrown. Maintain consistent cell culture conditions.
Replicon RNA integrity issues.Verify the integrity of your replicon RNA on a gel before transfection to check for degradation.
High variability between replicates Inconsistent cell seeding.Ensure a homogenous cell suspension and use calibrated pipettes for cell plating.
Edge effects in multi-well plates.Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Mycoplasma contamination.Regularly test cell cultures for mycoplasma contamination.
Guide 2: Unexpected Results in Antiviral Assays
Problem Potential Cause Troubleshooting Step
Higher than expected EC50 value (low potency) Compound instability or degradation.Prepare fresh stock solutions of this compound for each experiment. Assess the stability of the compound in the cell culture medium over the assay duration.
Emergence of viral resistance.Sequence the NS5A region of the replicon to check for resistance-associated substitutions, especially in long-term cultures.
High replicon levels.A higher viral load may require a higher concentration of the drug. Standardize the amount of replicon RNA used for transfection.
Observed cytotoxicity at active concentrations Off-target effects of the compound.Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) in parallel with the antiviral assay on the parental Huh-7 cell line (without the replicon) to determine the CC50.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for the cells.

Data Presentation

Table 1: Summary of Ravidasvir Dosage and Efficacy in Non-Cirrhotic Patients from Clinical Trials
Trial Name HCV Genotype(s) Ravidasvir Dosage Combination Agent(s) Treatment Duration SVR12 Rate (Non-Cirrhotic) Reference(s)
STORM-C-11, 2, 3, 6200 mg once dailySofosbuvir (400 mg)12 weeks97%[7][8][9][11][12]
EVEREST1200 mg once dailyDanoprevir (ritonavir-boosted) + Ribavirin12 weeks100%[6][10]
EASEAll Genotypes200 mg once dailySofosbuvir (400 mg)8 or 12 weeks95.4% (8 weeks), 96.7% (12 weeks)[16]
Table 2: In Vitro Activity of Ravidasvir Against HCV Replicons
HCV Genotype EC50 (nM) Cell System
1a0.12Replicon
1b0.01Replicon
3a1.14Replicon

Experimental Protocols

Protocol 1: Determination of EC50 of Ravidasvir in an HCV Replicon Assay

This protocol outlines a general method for determining the 50% effective concentration (EC50) of Ravidasvir using a luciferase-based HCV replicon assay.

Materials:

  • Huh-7 cells harboring a luciferase-reporter HCV replicon.

  • Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and a selection agent like G418).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend the HCV replicon-containing Huh-7 cells in complete medium.

    • Perform a cell count and adjust the cell density to an optimized concentration (e.g., 5 x 10³ cells/well in 100 µL).

    • Seed the cells into a 96-well plate and incubate for 24 hours.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound in culture medium. A typical starting range would be from 100 nM down to the pM range.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a positive control (another known NS5A inhibitor, if available).

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of Ravidasvir.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the drug concentration and use a non-linear regression analysis to determine the EC50 value.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is to be performed in parallel with the antiviral assay to determine the 50% cytotoxic concentration (CC50).

Materials:

  • Huh-7 cells (parental, without replicon).

  • Complete cell culture medium.

  • This compound stock solution.

  • 96-well clear tissue culture plates.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding and Compound Addition:

    • Follow steps 1 and 2 from the HCV Replicon Luciferase Assay protocol, using a clear 96-well plate and the parental Huh-7 cell line.

  • Incubation:

    • Incubate the plate for the same duration as the antiviral assay (48-72 hours).

  • MTT Addition:

    • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization:

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration and fit the data to determine the CC50 value.

Visualizations

HCV NS5A Signaling Pathway Interactions

HCV_NS5A_Signaling HCV_NS5A HCV NS5A PI3K PI3K HCV_NS5A->PI3K Activates Grb2 Grb2 HCV_NS5A->Grb2 Interacts with MyD88 MyD88 HCV_NS5A->MyD88 Binds to Ravidasvir Ravidasvir HCl Ravidasvir->HCV_NS5A Inhibits Akt Akt/PKB PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits ERK_MAPK ERK/MAPK Pathway Grb2->ERK_MAPK Cell_Proliferation Cell Proliferation ERK_MAPK->Cell_Proliferation TLR_Signaling TLR Signaling MyD88->TLR_Signaling IFN_Response Interferon Response TLR_Signaling->IFN_Response

Caption: Ravidasvir inhibits HCV NS5A, impacting multiple host signaling pathways.

Experimental Workflow for Dosage Optimization

Dosage_Optimization_Workflow start Start: Define Experimental Model (e.g., HCV Replicon Cell Line) in_vitro In Vitro Dose-Response Assay start->in_vitro ec50 Determine EC50 and EC90 in_vitro->ec50 cytotoxicity Cytotoxicity Assay (CC50) in_vitro->cytotoxicity selectivity Calculate Selectivity Index (SI = CC50 / EC50) ec50->selectivity cytotoxicity->selectivity in_vivo_prep Select Doses for In Vivo Studies (Based on EC90 and PK data) selectivity->in_vivo_prep in_vivo_study In Vivo Efficacy Study (e.g., HCV-infected mouse model) in_vivo_prep->in_vivo_study viral_load Measure Viral Load Reduction in_vivo_study->viral_load toxicity_in_vivo Monitor for In Vivo Toxicity in_vivo_study->toxicity_in_vivo optimal_dose Identify Optimal Non-Toxic Dose viral_load->optimal_dose toxicity_in_vivo->optimal_dose

Caption: A logical workflow for optimizing Ravidasvir dosage in preclinical models.

Troubleshooting Logic for Antiviral Assays

Troubleshooting_Logic start Unexpected Result in Antiviral Assay check_controls Are Controls (Vehicle, Positive) Behaving as Expected? start->check_controls troubleshoot_assay Troubleshoot Basic Assay Parameters (Cells, Reagents, Protocol) check_controls->troubleshoot_assay No check_cytotoxicity Is High Cytotoxicity Observed? check_controls->check_cytotoxicity Yes end Refine Experiment troubleshoot_assay->end confirm_cytotoxicity Confirm Cytotoxicity on Parental Cell Line check_cytotoxicity->confirm_cytotoxicity Yes check_potency Is Potency Lower than Expected? check_cytotoxicity->check_potency No confirm_cytotoxicity->end troubleshoot_compound Investigate Compound Stability and Purity check_potency->troubleshoot_compound Yes check_potency->end No check_resistance Consider Resistance Development troubleshoot_compound->check_resistance check_resistance->end

Caption: A decision tree for troubleshooting unexpected antiviral assay results.

References

Navigating In Vitro Drug Interaction Studies for Ravidasvir Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for conducting and troubleshooting in vitro drug interaction studies involving ravidasvir hydrochloride. While specific quantitative data such as IC50 values for ravidasvir are not publicly available, this resource offers detailed experimental protocols, troubleshooting FAQs, and logical workflow diagrams based on established methodologies for assessing the drug interaction potential of new chemical entities.

Summary of In Vitro Drug Interaction Profile of Ravidasvir

Based on available literature, this compound has been evaluated for its potential to inhibit or induce major drug-metabolizing enzymes and transporters. In vitro studies have characterized ravidasvir as a mild inhibitor of Cytochrome P450 3A4 (CYP3A4) and a weak inhibitor of CYP2C19, P-glycoprotein (P-gp), Organic Anion Transporting Polypeptide 1B1 (OATP1B1), OATP1B3, and Breast Cancer Resistance Protein (BCRP)[1]. It has also been identified as a substrate of the efflux transporter P-gp[2]. Some sources suggest that ravidasvir does not have clinically significant interactions with CYP enzymes.

Quantitative Data Summary

Specific IC50 values from in vitro inhibition studies on ravidasvir are not publicly available at this time. The tables below are structured to accommodate such data once it becomes accessible and can serve as a template for presenting your experimental findings.

Table 1: Ravidasvir as an Inhibitor of Cytochrome P450 Enzymes

CYP IsoformTest SystemProbe SubstrateIC50 (µM)Inhibition Classification
CYP3A4Human Liver MicrosomesMidazolamData not availableMild
CYP2C19Human Liver MicrosomesS-MephenytoinData not availableWeak
Other CYPsAs applicableSpecific probeData not available

Table 2: Ravidasvir as an Inhibitor of Drug Transporters

TransporterTest SystemProbe SubstrateIC50 (µM)Inhibition Classification
P-gp (MDR1/ABCB1)Caco-2 or MDCK-MDR1 cellsDigoxinData not availableWeak
BCRP (ABCG2)MDCK-BCRP cellsEstrone-3-sulfateData not availableWeak
OATP1B1 (SLCO1B1)OATP1B1-expressing cellsEstradiol-17β-glucuronideData not availableWeak
OATP1B3 (SLCO1B3)OATP1B3-expressing cellsCholecystokinin octapeptide (CCK-8)Data not availableWeak

Table 3: Ravidasvir as a Substrate of Drug Transporters

TransporterTest SystemEfflux Ratio (B-A / A-B)Apparent Permeability (Papp)Substrate Classification
P-gp (MDR1/ABCB1)Caco-2 or MDCK-MDR1 cellsData not availableData not availableYes

Experimental Protocols

Below are detailed methodologies for key in vitro drug interaction experiments. These protocols are based on regulatory guidance and best practices in the field.

CYP450 Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of this compound that causes 50% inhibition (IC50) of the activity of major CYP450 isoforms.

Methodology:

  • Test System: Pooled human liver microsomes (HLM).

  • Reagents: this compound stock solution (in a suitable solvent like DMSO), NADPH regenerating system, specific CYP probe substrates (e.g., midazolam for CYP3A4, S-mephenytoin for CYP2C19), and positive control inhibitors.

  • Procedure:

    • Pre-incubate HLM with a range of ravidasvir concentrations in a phosphate buffer.

    • Initiate the metabolic reaction by adding the specific probe substrate and the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time within the linear range of metabolite formation.

    • Terminate the reaction by adding a stopping solution (e.g., ice-cold acetonitrile).

    • Analyze the formation of the specific metabolite using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition at each ravidasvir concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Transporter Inhibition Assay (P-gp, BCRP, OATP1B1/1B3)

Objective: To determine the IC50 of this compound for the inhibition of key drug transporters.

Methodology:

  • Test System: Transporter-overexpressing cell lines (e.g., MDCK-MDR1 for P-gp, MDCK-BCRP for BCRP, OATP1B1/1B3-transfected HEK293 or CHO cells).

  • Reagents: this compound, probe substrates for each transporter (e.g., digoxin for P-gp, estrone-3-sulfate for BCRP, estradiol-17β-glucuronide for OATP1B1), and positive control inhibitors.

  • Procedure:

    • Culture the cells to form a confluent monolayer on permeable supports (for efflux transporters) or in plates (for uptake transporters).

    • Pre-incubate the cells with a range of ravidasvir concentrations.

    • Add the probe substrate and incubate for a specified time.

    • For uptake transporters, lyse the cells and measure the intracellular concentration of the probe substrate.

    • For efflux transporters, measure the amount of probe substrate transported across the cell monolayer.

  • Data Analysis: Calculate the percent inhibition of transporter activity at each ravidasvir concentration. Determine the IC50 value using non-linear regression analysis.

Transporter Substrate Assay (P-gp)

Objective: To determine if this compound is a substrate of P-gp.

Methodology:

  • Test System: Caco-2 or MDCK-MDR1 cell monolayers cultured on permeable supports.

  • Procedure:

    • Measure the transport of ravidasvir from the apical (A) to the basolateral (B) side and from the basolateral (B) to the apical (A) side of the cell monolayer.

    • Include a positive control P-gp substrate and a negative control (a compound with low permeability).

    • To confirm P-gp mediated transport, conduct the assay in the presence and absence of a known P-gp inhibitor (e.g., verapamil).

  • Data Analysis: Calculate the apparent permeability (Papp) in both directions. An efflux ratio (Papp, B-A / Papp, A-B) of ≥2, which is significantly reduced in the presence of a P-gp inhibitor, indicates that ravidasvir is a P-gp substrate.

Troubleshooting Guides and FAQs

Question: My IC50 values for CYP inhibition are highly variable between experiments. What could be the cause?

Answer:

  • Microsome Viability: Ensure proper storage and handling of human liver microsomes to maintain their enzymatic activity. Repeated freeze-thaw cycles can degrade enzymes.

  • Solvent Effects: High concentrations of the solvent (e.g., DMSO) used to dissolve ravidasvir can inhibit CYP activity. Keep the final solvent concentration in the incubation low (typically ≤0.5%).

  • Incubation Time: Ensure that the incubation time is within the linear range of metabolite formation for the specific probe substrate.

  • Substrate Concentration: The concentration of the probe substrate can influence the IC50 value. Use a substrate concentration at or below its Km.

Question: I am not observing a clear efflux of my compound in the P-gp substrate assay. How can I troubleshoot this?

Answer:

  • Cell Monolayer Integrity: Verify the integrity of your cell monolayer before and after the experiment using a marker like Lucifer yellow or by measuring the transepithelial electrical resistance (TEER).

  • Compound Solubility and Stability: Ensure that ravidasvir is soluble and stable in the assay buffer at the tested concentrations.

  • Low Permeability: If ravidasvir has very high passive permeability, it may mask the effect of active transport.

  • Metabolism: Check if ravidasvir is being metabolized by the cells during the assay, which could affect the measured transport rates.

Question: How do I interpret "weak" vs. "mild" vs. "potent" inhibition?

Answer: While there are no universally fixed thresholds, a common classification based on IC50 values is:

  • Potent inhibitor: IC50 < 1 µM

  • Moderate inhibitor: 1 µM ≤ IC50 ≤ 10 µM

  • Weak inhibitor: IC50 > 10 µM The terms "mild" and "weak" are often used interchangeably to indicate a low potential for clinically significant drug-drug interactions based on in vitro data.

Visualizations

CYP450_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis ravidasvir Ravidasvir Stock (in DMSO) preincubation Pre-incubate Ravidasvir + HLM ravidasvir->preincubation hlm Human Liver Microsomes hlm->preincubation probe CYP Probe Substrate reaction Initiate Reaction (add Substrate + NADPH) probe->reaction nadph NADPH Regenerating System nadph->reaction preincubation->reaction incubation Incubate at 37°C reaction->incubation termination Terminate Reaction (add Stop Solution) incubation->termination lcms LC-MS/MS Analysis of Metabolite termination->lcms data_analysis Calculate % Inhibition lcms->data_analysis ic50 Determine IC50 data_analysis->ic50

Caption: Workflow for CYP450 Inhibition Assay.

Transporter_Substrate_Workflow cluster_setup Cell Culture Setup cluster_transport Transport Experiment cluster_quantification Quantification and Analysis cells Seed Caco-2 or MDCK-MDR1 cells on permeable supports monolayer Culture to form a confluent monolayer cells->monolayer integrity Verify monolayer integrity (TEER/Lucifer yellow) monolayer->integrity transport_ab Apical to Basolateral (A -> B) Transport integrity->transport_ab transport_ba Basolateral to Apical (B -> A) Transport integrity->transport_ba inhibitor_control Repeat with P-gp inhibitor (e.g., Verapamil) integrity->inhibitor_control sampling Sample from receiver compartments transport_ab->sampling transport_ba->sampling inhibitor_control->sampling lcms Quantify Ravidasvir by LC-MS/MS sampling->lcms papp Calculate Papp (A->B, B->A) lcms->papp efflux_ratio Calculate Efflux Ratio (Papp B-A / Papp A-B) papp->efflux_ratio

Caption: P-gp Substrate Assessment Workflow.

DDI_Logic_Pathway cluster_in_vitro In Vitro Screening cluster_results Interpreting Results cluster_implications Potential Clinical Implications start Start: Ravidasvir DDI Assessment cyp_inhibition CYP Inhibition Assay (e.g., 3A4, 2C19) start->cyp_inhibition transporter_inhibition Transporter Inhibition Assay (P-gp, BCRP, OATPs) start->transporter_inhibition transporter_substrate Transporter Substrate Assay (P-gp) start->transporter_substrate cyp_result Significant Inhibition? cyp_inhibition->cyp_result transporter_inhib_result Significant Inhibition? transporter_inhibition->transporter_inhib_result transporter_sub_result Is it a Substrate? transporter_substrate->transporter_sub_result cyp_ddi Potential for DDI with co-administered CYP substrates cyp_result->cyp_ddi Yes no_ddi Low potential for clinically significant DDI cyp_result->no_ddi No transporter_inhib_ddi Potential for DDI with co-administered transporter substrates transporter_inhib_result->transporter_inhib_ddi Yes transporter_inhib_result->no_ddi No transporter_sub_ddi Ravidasvir exposure may be altered by transporter inhibitors/inducers transporter_sub_result->transporter_sub_ddi Yes transporter_sub_result->no_ddi No

Caption: Decision Pathway for In Vitro DDI Assessment.

References

Technical Support Center: Synthesis of Ravidasvir Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ravidasvir hydrochloride and improving its yield.

Frequently Asked Questions (FAQs)

Q1: What are the key stages in the synthesis of this compound?

A1: The synthesis of this compound is a multi-step process that can be broadly divided into the following key stages:

  • Formation of the core structure: This is typically achieved through a Suzuki-Miyaura cross-coupling reaction to connect the benzimidazole and naphthalene-imidazole fragments.

  • Deprotection: Removal of protecting groups (e.g., Boc groups) to expose reactive amine sites.

  • Amide Coupling: Formation of the final amide bonds by coupling the core structure with an appropriate amino acid derivative (e.g., N-Moc-L-valine) using a condensing agent.

  • Salt Formation and Crystallization: Conversion of the Ravidasvir free base to its hydrochloride salt and subsequent purification by crystallization to obtain the final active pharmaceutical ingredient (API).

Q2: Which coupling agents are commonly used for the amide bond formation step, and what are their advantages?

A2: Several coupling agents can be used for the final amide bond formation. Common choices include:

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride): Often used in combination with an additive like HOBt (Hydroxybenzotriazole) to improve efficiency and reduce side reactions. EDC and its urea byproduct are water-soluble, which can simplify purification.[1][2]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient coupling reagent known for fast reaction times and low rates of racemization.

  • HOPO (2-Hydroxypyridine-N-oxide): Utilized as a condensing agent to reduce the formation of isomeric byproducts, which is particularly beneficial for large-scale industrial production.[3]

Q3: What are the critical process parameters to control for improving the yield and purity of this compound?

A3: To enhance the yield and purity, it is crucial to control the following parameters:

  • Reaction Temperature: Maintaining the optimal temperature for each step is critical to prevent side reactions and decomposition.

  • Solvent Selection: The choice of solvent can significantly impact reaction rates, solubility of intermediates, and the impurity profile.

  • Catalyst and Reagent Quality: The purity of catalysts (e.g., Palladium catalyst for Suzuki coupling) and reagents is paramount for a successful synthesis.

  • Atmosphere Control: Suzuki coupling reactions are sensitive to oxygen, which can deactivate the Pd(0) catalyst. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential.

  • Purification Method: Employing appropriate purification techniques, such as recrystallization instead of column chromatography, can improve yield and be more suitable for industrial-scale production.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling
Potential Cause Troubleshooting Steps
Catalyst Inactivity • Ensure the palladium catalyst is fresh and has been stored correctly. • Use pre-catalysts that are more stable and activate in situ. • Increase catalyst loading, although this should be a last resort due to cost and potential for metal contamination.
Poor Solubility of Reactants • Screen different solvent systems. A mixture of an organic solvent (e.g., dioxane, THF) and water is often effective. • Increase the reaction temperature, but monitor for potential degradation.
Ineffective Base • The choice of base is critical. Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction. • Ensure the base is finely powdered and anhydrous if required by the protocol.
Protodeboronation of Boronic Acid • This is a common side reaction where the boronic acid is replaced by a hydrogen atom.[4] • Use a less nucleophilic base or a non-aqueous solvent system if possible. • Add the boronic acid in slight excess.
Presence of Oxygen • Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. • Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
Issue 2: Incomplete Amide Coupling or Formation of Side Products
Potential Cause Troubleshooting Steps
Inefficient Coupling Agent Activation • When using EDC/HOBt, pre-activate the carboxylic acid before adding the amine. This can improve the reaction rate. • Ensure the coupling agent is not hydrolyzed by moisture. Use anhydrous solvents.
Formation of N-acylurea byproduct • This is a common side reaction with carbodiimide reagents like EDC, where the activated carboxylic acid rearranges.[5] • Keep the reaction temperature low. • Use an additive like HOBt to suppress this side reaction.[1][5]
Racemization • The use of additives like HOBt can minimize racemization.[1] • Maintain a low reaction temperature.
Guanidinium Byproduct Formation • With some onium salt-based coupling reagents, the amine can react with the coupling reagent itself. The order of addition is crucial; typically, the carboxylic acid is activated first.[2]
Issue 3: Difficulty in Purification and Isolation
Potential Cause Troubleshooting Steps
Formation of Closely Eluting Impurities • Optimize the reaction conditions to minimize byproduct formation. • If using column chromatography, screen different solvent systems and stationary phases to improve separation.
Product Precipitation Issues • For the final crystallization step, carefully control the cooling rate and solvent/anti-solvent ratio. • Seeding the solution with a small amount of pure product can induce crystallization and improve crystal quality.[3]
Residual Solvents • After filtration, ensure the product is thoroughly dried under vacuum at an appropriate temperature. • Select solvents with lower boiling points for the final crystallization step to facilitate their removal.
Removal of Urea Byproducts (from EDC coupling) • The urea byproduct from EDC is water-soluble. Perform aqueous washes of the organic layer to remove it.[1]

Data Presentation

Table 1: Reported Yields for Key Steps in this compound Synthesis
Reaction Step Method/Reagents Reported Yield Reference
Boc Deprotection (Intermediate C3 to C4) HCl-ethanol solution70-90%[3]
Final Product Salification and Crystallization (C5 to Ravidasvir HCl) HCl-ethanol solution, n-butyl acetate80%[3]
Overall Process Improvement Use of HOPO as condensing agent, recrystallization instead of chromatographyYields for some steps are >20% higher than previous methods[3]

Note: The yields are as reported in the cited patent for an industrial-scale process. Yields in a laboratory setting may vary.

Experimental Protocols

Protocol 1: Boc Deprotection of Intermediate C3
  • Charge the reaction vessel with the Boc-protected intermediate (C3) and ethanol.

  • While maintaining the temperature below 30°C, add a 12.5% solution of hydrochloric acid in ethanol.

  • Stir the mixture at 20-30°C for at least 16 hours. Monitor the reaction by a suitable analytical method (e.g., HPLC) until the starting material is consumed (≤0.10%).

  • Add tetrahydrofuran (THF) and stir for at least 3 hours.

  • Isolate the crude product (C4) by centrifugation.

  • Wash the crude product with a mixture of THF and ethanol, followed by a wash with THF.

  • Dry the product under vacuum at 50-55°C to a constant weight.[3]

Protocol 2: Final Salification and Crystallization
  • Dissolve the Ravidasvir free base (C5) in a mixture of ethanol and n-butyl acetate.

  • Add a 12.5% solution of hydrochloric acid in ethanol and stir for at least 30 minutes.

  • Filter the solution into a crystallization vessel.

  • Slowly warm the solution to 60-65°C and add seed crystals of this compound.

  • Stir the mixture at 60-65°C for at least 24 hours to allow for crystal growth.

  • Isolate the crystals by centrifugation and wash with n-butyl acetate.

  • Dry the final product under vacuum at 55-60°C.[3]

Visualizations

Ravidasvir_Synthesis_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_deprotection Deprotection cluster_coupling Amide Coupling cluster_final Final Step Benzimidazole_Fragment Benzimidazole Fragment Core_Structure Ravidasvir Core Structure Benzimidazole_Fragment->Core_Structure Pd Catalyst, Base Naphthalene_Imidazole_Fragment Naphthalene-Imidazole Fragment Naphthalene_Imidazole_Fragment->Core_Structure Deprotected_Core Deprotected Core Core_Structure->Deprotected_Core Acid (e.g., HCl) Ravidasvir_Free_Base Ravidasvir (Free Base) Deprotected_Core->Ravidasvir_Free_Base Coupling Agent (e.g., EDC, HATU) N_Moc_L_Valine N-Moc-L-valine N_Moc_L_Valine->Ravidasvir_Free_Base Ravidasvir_HCl This compound Ravidasvir_Free_Base->Ravidasvir_HCl HCl, Crystallization Troubleshooting_Logic cluster_suzuki_ts Suzuki Coupling Troubleshooting cluster_amide_ts Amide Coupling Troubleshooting Start Low Yield or Impure Product Identify_Step Identify Problematic Step (e.g., Suzuki, Amide Coupling) Start->Identify_Step Catalyst Check Catalyst Activity Identify_Step->Catalyst Coupling_Agent Check Coupling Agent Identify_Step->Coupling_Agent Solvent Optimize Solvent System Catalyst->Solvent Base Screen Different Bases Solvent->Base Inert_Atmosphere Ensure Inert Atmosphere Base->Inert_Atmosphere Purification Optimize Purification (Crystallization) Inert_Atmosphere->Purification Temperature Control Temperature Coupling_Agent->Temperature Side_Reactions Minimize Side Reactions Temperature->Side_Reactions Workup Optimize Workup Procedure Side_Reactions->Workup Workup->Purification Final_Product Improved Yield and Purity Purification->Final_Product

References

Technical Support Center: Ravidasvir Hydrochloride Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ravidasvir hydrochloride quantification assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of Ravidasvir.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, pan-genotypic direct-acting antiviral (DAA) agent used in the treatment of chronic Hepatitis C virus (HCV) infection.[1][2][3] It functions as an inhibitor of the HCV nonstructural protein 5A (NS5A).[1][2][4] NS5A is a critical protein in the HCV life cycle, playing a multifaceted role in viral RNA replication and the assembly of new virus particles.[1] By binding to NS5A, Ravidasvir disrupts these processes, effectively reducing the viral load in patients.[1]

Q2: What are the common analytical methods for the quantification of this compound in biological matrices?

The most common methods for quantifying Ravidasvir in biological matrices like plasma are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6][7] A microwell-based spectrofluorimetric method has also been developed for its quantification in rat plasma.[8][9] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for pharmacokinetic studies.[6][7]

Q3: What are the typical storage and stability conditions for this compound?

This compound is typically stored at -20°C for long-term stability, with a shelf life of at least four years under these conditions.[10] Stock solutions are often stored at -80°C for up to 6 months or at -20°C for one month in sealed containers, protected from moisture.[11] Stability in rat plasma has been established at room temperature for conventional periods and for 30 days at -80°C.[8]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the quantification of this compound using chromatographic methods.

Chromatography & Peak Shape Issues

Q4: My chromatogram shows poor peak shape (e.g., peak tailing, fronting, or broadening). What are the potential causes and solutions?

Poor peak shape can significantly impact the accuracy and precision of quantification. Common causes include issues with the analytical column, mobile phase, or sample injection.

  • Column Overload or Degradation: Overloading the column with a sample concentration that is too high can lead to peak tailing and broadening.[12] Column degradation, such as clogged frits or deteriorated packing material, can also result in uneven flow and distorted peaks.[13]

    • Solution: Dilute the sample to fall within the linear range of the assay. If the problem persists, try regenerating the column with appropriate solvents or replace it if it has reached the end of its lifespan.[13]

  • Inappropriate Mobile Phase: An incorrect mobile phase pH or composition can affect the ionization state of Ravidasvir and its interaction with the stationary phase, leading to poor peak shape.

    • Solution: Optimize the mobile phase composition, including the pH and organic modifier concentration, to ensure optimal separation and peak symmetry.[13]

  • Contamination: Contamination in the LC system, from the sample matrix or mobile phase impurities, can accumulate on the column and cause peak distortion.[12]

    • Solution: Regularly flush the system and use high-purity solvents. Incorporate a robust sample preparation method to remove as many matrix components as possible.[14]

Q5: I am observing a shift in the retention time of Ravidasvir. What should I investigate?

Retention time (RT) shifts can compromise analyte identification and quantification.

  • Changes in Mobile Phase Composition: Even minor variations in the mobile phase preparation can lead to RT shifts.[13]

    • Solution: Prepare mobile phases carefully and consistently. Ensure solvents are properly degassed to prevent bubble formation, which can affect the pump flow rate.

  • Fluctuations in Temperature: Temperature variations in the laboratory or column compartment can affect the viscosity of the mobile phase and the thermodynamics of the separation, causing RT drift.[13]

    • Solution: Use a column oven to maintain a stable temperature throughout the analytical run.

  • Pump and Flow Rate Issues: Inconsistent pump performance or leaks in the system can lead to a fluctuating flow rate and, consequently, shifting retention times.[12]

    • Solution: Check the system pressure for any unusual fluctuations. Inspect for leaks at all fittings and connections. Regularly maintain the pump seals and check valves.

Sensitivity and Signal Issues

Q6: The signal-to-noise ratio for my Ravidasvir peak is low, or I am seeing a noisy baseline. How can I improve this?

A noisy baseline and low signal-to-noise can hinder the accurate detection and quantification of low-concentration samples.

  • Contaminated Mobile Phase or System: Impurities in the mobile phase or contamination within the LC-MS system are common sources of baseline noise.[12]

    • Solution: Use high-purity, HPLC or LC-MS grade solvents. Filter the mobile phase before use. Regularly clean the ion source of the mass spectrometer.[12]

  • Detector Issues: An aging detector lamp (in UV detectors) or a dirty ion source (in mass spectrometers) can lead to increased noise and reduced sensitivity.

    • Solution: Perform regular maintenance on the detector as per the manufacturer's guidelines. This may include cleaning the ion source or replacing the detector lamp.[12]

  • Matrix Effects (Ion Suppression/Enhancement): In LC-MS/MS, co-eluting compounds from the biological matrix can interfere with the ionization of Ravidasvir in the ion source, leading to a suppressed or enhanced signal.[15][16]

    • Solution: Improve the sample clean-up procedure to remove interfering matrix components.[14] Adjust the chromatography to separate Ravidasvir from the interfering peaks. Using a stable isotope-labeled internal standard can also help compensate for matrix effects.

Q7: I am experiencing sample carry-over in my analytical runs. What are the common sources and how can I minimize it?

Sample carry-over occurs when remnants of a previous sample appear in subsequent analyses, which can lead to an overestimation of the analyte concentration.[17]

  • Adsorption to Surfaces: Ravidasvir, like many pharmaceutical compounds, can adsorb to various surfaces within the LC-MS system, including the injector needle, valve seals, and the column itself.[17][18]

    • Solution: Optimize the needle wash solvent to be stronger than the mobile phase to effectively clean the injector between runs. If carry-over persists, identify the source by systematically bypassing components (e.g., injecting directly into the column) to pinpoint the location of adsorption.[17]

  • Insufficient Column Washing: A gradient elution that does not include a sufficiently strong solvent wash at the end may not elute all components from the column.

    • Solution: Extend the gradient program to include a high-organic wash step, followed by re-equilibration to the initial conditions.

Quantitative Data Summary

The following tables summarize key quantitative parameters for published this compound assays.

Table 1: LC-MS/MS Method Parameters for Ravidasvir Quantification in Rat Plasma [6][19]

ParameterValue
Linearity Range0.5–600 ng/mL
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Accuracy (Within- and Between-Day)99.26% - 107.25%
Precision (RSD%)≤ 9.74%
Extraction Recovery92.53% - 107.25%

Table 2: Spectrofluorimetric Method Parameters for Ravidasvir Quantification in Rat Plasma [8][9]

ParameterValue
Linearity Range2.5–200 ng/mL
Lower Limit of Detection (LLOD)0.840 ng/mL
Accuracy (RE%)95.34% - 102.29%
Precision (RSD%)< 3.59%
Extraction Recovery93.12% - 96.26%

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of Ravidasvir in Rat Plasma

This protocol is based on the methodology described for the simultaneous quantification of Ravidasvir and Sofosbuvir.[6][19]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add an internal standard (e.g., Aciclovir).

    • Add a protein precipitating agent (e.g., acetonitrile).

    • Vortex the mixture to ensure thorough mixing.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • Chromatographic Conditions:

    • Column: Eclipse plus C18 (50 mm × 2.1 mm, 1.8 µm).[6][19]

    • Mobile Phase: Isocratic elution with 10 mM ammonium formate: acetonitrile (61:39, v/v), pH adjusted to 4.0.[6][19]

    • Flow Rate: 0.25 mL/min.[6][19]

    • Injection Volume: Appropriate volume based on system sensitivity.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).[19]

    • MRM Transitions: Specific precursor-to-product ion transitions for Ravidasvir and the internal standard should be optimized.

Protocol 2: Spectrofluorimetric Quantification of Ravidasvir in Rat Plasma

This protocol is based on the validated microwell-based spectrofluorimetric method.[8][9]

  • Sample Preparation (Protein Precipitation):

    • Utilize a one-step protein precipitation extraction strategy.

    • Mix plasma samples with a suitable precipitating solvent.

    • Centrifuge and collect the supernatant.

  • Measurement:

    • Transfer the supernatant to a 96-microwell plate.

    • Measure the fluorescence intensity at the optimal excitation and emission wavelengths for Ravidasvir.

    • The relationship between Ravidasvir concentration and fluorescence intensity is linear within the validated range.[8][9]

Visualizations

Ravidasvir (NS5A Inhibitor) Mechanism of Action cluster_HCV Hepatitis C Virus (HCV) Life Cycle HCV_RNA HCV RNA Replication Virion_Assembly Virion Assembly HCV_RNA->Virion_Assembly leads to NS5A NS5A Protein NS5A->HCV_RNA Essential for NS5A->Virion_Assembly Essential for Ravidasvir Ravidasvir Inhibition Inhibition Ravidasvir->Inhibition Inhibition->NS5A

Caption: Mechanism of action of Ravidasvir as an NS5A inhibitor.

LC-MS/MS Quantification Workflow for Ravidasvir Start Start: Plasma Sample Step1 1. Add Internal Standard Start->Step1 Step2 2. Protein Precipitation (e.g., with Acetonitrile) Step1->Step2 Step3 3. Centrifugation Step2->Step3 Step4 4. Collect Supernatant Step3->Step4 Step5 5. HPLC Separation (C18 Column) Step4->Step5 Step6 6. Mass Spectrometry (ESI+ MRM) Step5->Step6 End End: Data Analysis (Quantification) Step6->End

Caption: A typical experimental workflow for Ravidasvir quantification.

Troubleshooting Logic for Poor Peak Shape Problem Problem: Poor Peak Shape (Tailing/Broadening) Check1 Is sample concentration within linear range? Problem->Check1 Action1a Yes Check1->Action1a Yes Action1b No Check1->Action1b No Check2 Is the column old or showing high backpressure? Action1a->Check2 Solution1 Dilute Sample Action1b->Solution1 Action2a Yes Check2->Action2a Yes Action2b No Check2->Action2b No Solution2 Regenerate or Replace Column Action2a->Solution2 Check3 Is the mobile phase prepared correctly? Action2b->Check3 Action3a Yes Check3->Action3a Yes Action3b No Check3->Action3b No FinalCheck Check for system contamination Action3a->FinalCheck Solution3 Re-prepare Mobile Phase (Check pH, composition) Action3b->Solution3

Caption: A decision tree for troubleshooting poor peak shape.

References

Technical Support Center: Ravidasvir Hydrochloride Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific degradation products of Ravidasvir hydrochloride is not extensively available in the public domain. The following guidance is based on established principles of forced degradation studies for antiviral compounds of a similar class (HCV NS5A inhibitors) and is intended to provide a framework for researchers.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a forced degradation study for an active pharmaceutical ingredient (API) like this compound?

A1: Forced degradation studies, or stress testing, are essential in the drug development process to understand the intrinsic stability of a drug substance.[1] These studies involve subjecting the API to conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[1] This information is crucial for developing and validating stability-indicating analytical methods, determining appropriate storage conditions, and understanding the molecule's potential liabilities.[1]

Q2: What are the typical stress conditions applied in forced degradation studies according to ICH guidelines?

A2: According to International Council for Harmonisation (ICH) guidelines, forced degradation studies typically include exposure to:

  • Acidic conditions (e.g., 0.1 N HCl)

  • Basic conditions (e.g., 0.1 N NaOH)

  • Oxidative conditions (e.g., 3-30% H₂O₂)

  • Thermal stress (e.g., heating at a specific temperature)

  • Photolytic stress (exposure to UV and visible light)[2][3]

Q3: Why is a stability-indicating analytical method necessary?

A3: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[1] It must be able to separate the intact API from its degradation products and any process-related impurities, ensuring that the measured API concentration is not artificially inflated by co-eluting substances.

Q4: What analytical techniques are most commonly used to identify and characterize degradation products?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common technique for separating and quantifying the API and its degradants.[2][3][4] For structural elucidation and characterization of the degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[2]

Troubleshooting Guides

Issue 1: Poor resolution between the main Ravidasvir peak and a degradation product peak in HPLC.

  • Question: I am observing peak co-elution or poor separation between Ravidasvir and an impurity peak during my HPLC analysis. What steps can I take to improve resolution?

  • Answer:

    • Modify Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A shallower gradient or isocratic elution with a lower organic content can often improve the separation of closely eluting peaks.

    • Change Mobile Phase pH: The retention of ionizable compounds is highly dependent on the pH of the mobile phase. Adjusting the pH can alter the charge state of the analyte or degradants, leading to changes in retention time and improved selectivity.

    • Select a Different Column: If modifying the mobile phase is insufficient, try a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) to exploit different separation mechanisms.

    • Adjust Temperature and Flow Rate: Lowering the flow rate can increase column efficiency, and adjusting the column temperature can affect selectivity.

Issue 2: No degradation is observed under a specific stress condition.

  • Question: I have subjected Ravidasvir to stress conditions (e.g., acid hydrolysis), but my HPLC results show no significant degradation. What should I do?

  • Answer:

    • Increase Stress Severity: The initial conditions may not have been harsh enough. You can incrementally increase the concentration of the stressor (e.g., use 1N HCl instead of 0.1N HCl), extend the exposure time, or increase the temperature.

    • Confirm Sample Preparation: Ensure that the API was properly dissolved and exposed to the stressor. For APIs with low aqueous solubility, a co-solvent may be necessary.

    • Verify Analytical Method: Confirm that your analytical method is capable of detecting the degradation products. It's possible a degradant is not being retained or detected under the current chromatographic conditions. Check for peaks at the solvent front or late-eluting peaks.

Issue 3: The mass of a degradation product identified by LC-MS does not match expected transformations.

  • Question: My LC-MS analysis has identified a degradation product with a mass that I cannot attribute to a simple hydrolysis or oxidation. What could be the cause?

  • Answer:

    • Consider Complex Reactions: Degradation pathways can be complex, involving rearrangements, dimerizations, or reactions with buffer components.

    • Check for Adduct Formation: In mass spectrometry, observed masses can correspond to adducts with salts or solvents (e.g., [M+Na]⁺, [M+K]⁺, [M+formate]⁻). Verify your data for these common adducts.

    • Perform Tandem MS (MS/MS): To gain structural information, perform MS/MS analysis on the parent ion of the unknown degradant. The fragmentation pattern can provide clues about the structure of the molecule and the location of the chemical modification.

Experimental Protocols & Data

Protocol: Forced Degradation and HPLC Analysis

This protocol provides a general framework for conducting forced degradation studies on this compound.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of methanol or acetonitrile and water) to prepare a stock solution of 1000 µg/mL.

2. Application of Stress Conditions:

  • Acid Degradation: Mix an aliquot of the stock solution with 0.1 N HCl. Reflux the solution at 70-80°C for a specified period (e.g., 7 hours).[2] After cooling, neutralize the solution with an equivalent amount of 0.1 N NaOH and dilute to a final concentration of 50 µg/mL with the mobile phase.

  • Base Degradation: Mix an aliquot of the stock solution with 0.1 N NaOH. Reflux the solution at 70-80°C for a specified period (e.g., 7 hours).[2] After cooling, neutralize with 0.1 N HCl and dilute to 50 µg/mL.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 6% H₂O₂. Keep the solution at 70°C for 24 hours.[2] Dilute to 50 µg/mL.

  • Thermal Degradation: Store the solid drug substance in a thermostatically controlled oven at a high temperature (e.g., 105°C) for a defined period. Also, reflux the stock solution at a high temperature.

  • Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber according to ICH Q1B guidelines.

3. HPLC Method for Analysis:

  • The following is a representative stability-indicating method based on similar antiviral compounds.[2][3]

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Gradient or isocratic elution with a mixture of an aqueous phase (e.g., 0.05% Trifluoroacetic acid or 0.2% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).[2][3]

    • Flow Rate: 0.8 - 1.0 mL/min[2][3]

    • Detection Wavelength: UV detection at a wavelength where both the API and potential degradants have significant absorbance (e.g., 305 nm or 321 nm).[3][5]

    • Column Temperature: Ambient or controlled (e.g., 30°C)

    • Injection Volume: 10-20 µL

Illustrative Data Tables

The following tables represent typical data obtained from forced degradation studies and method validation for antiviral drugs.

Table 1: Summary of Forced Degradation Results (Illustrative)

Stress ConditionParameters% Degradation (Illustrative)Number of Degradation Products
Acidic0.1 N HCl, 70°C, 7h15.2%2
Basic0.1 N NaOH, 70°C, 7h21.5%3
Oxidative6% H₂O₂, 70°C, 24h18.8%2
ThermalSolid, 105°C, 48h5.1%1
PhotolyticICH Q1BNo significant degradation0

Table 2: HPLC Method Validation Parameters (Illustrative)

ParameterResult (Illustrative)
Linearity Range5-50 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.010 µg/mL
Limit of Quantification (LOQ)0.032 µg/mL
Accuracy (% Recovery)97.2 – 102.5%
Precision (% RSD)< 2.0%

Visualizations

G cluster_stress Stress Conditions cluster_products Potential Degradation Products Acid Acid Hydrolysis (e.g., HCl) DP1 Hydrolyzed Product 1 (e.g., Amide cleavage) Acid->DP1 Yields Base Base Hydrolysis (e.g., NaOH) DP2 Hydrolyzed Product 2 (e.g., Ester cleavage) Base->DP2 Yields Oxidation Oxidation (e.g., H2O2) DP3 Oxidized Product (e.g., N-oxide) Oxidation->DP3 Yields Ravidasvir Ravidasvir Ravidasvir->Acid Ravidasvir->Base Ravidasvir->Oxidation

Caption: Hypothetical degradation pathways for Ravidasvir.

G cluster_prep Sample Preparation cluster_analysis Analysis & Characterization Stock Prepare Ravidasvir Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, etc.) Stock->Stress Dilute Neutralize (if needed) & Dilute to Working Conc. Stress->Dilute HPLC HPLC-UV Analysis (Separation & Quantification) Dilute->HPLC Inject Sample LCMS LC-MS/MS Analysis (Identification & Structure) HPLC->LCMS Report Report Results & Propose Pathways LCMS->Report

Caption: Experimental workflow for forced degradation studies.

G Start Poor Peak Resolution in HPLC CheckMobilePhase Adjust Mobile Phase Ratio or Gradient? Start->CheckMobilePhase CheckpH Modify Mobile Phase pH? CheckMobilePhase->CheckpH No End Resolution Improved CheckMobilePhase->End Yes CheckColumn Try a Different Column Chemistry? CheckpH->CheckColumn No CheckpH->End Yes CheckColumn->End Yes Fail Consult Specialist CheckColumn->Fail No

Caption: Troubleshooting logic for poor HPLC peak resolution.

References

Technical Support Center: Minimizing Off-Target Effects of Ravidasvir Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ravidasvir hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, identify, and minimize potential off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

Ravidasvir is a potent, second-generation, direct-acting antiviral (DAA) agent that targets the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1][2] NS5A is a multifunctional phosphoprotein essential for HCV RNA replication and virion assembly.[3][4][5][6] By binding to NS5A, Ravidasvir disrupts its function, thereby inhibiting viral replication.[4][7] Although it has no known enzymatic function, NS5A plays a critical role in the formation of the membranous web, the site of viral replication.[4]

Q2: Are there any known off-target effects of this compound reported in clinical trials?

Clinical trials of Ravidasvir in combination with other antivirals have generally shown it to be well-tolerated with a favorable safety profile.[8][9][10][11] The most commonly reported treatment-emergent adverse events (TEAEs) are generally mild to moderate and include pyrexia, headache, cough, and upper respiratory tract infection.[10] While these are important clinical observations, they are not necessarily indicative of direct, molecular-level off-target binding. Preclinical safety pharmacology studies and broader in-vitro screening are required to identify specific off-target protein interactions.

Q3: What are some potential cellular consequences of NS5A inhibition that could be mistaken for off-target effects?

The HCV NS5A protein is known to interact with a variety of host cell proteins and modulate numerous signal transduction pathways.[12][13] Therefore, inhibition of NS5A by Ravidasvir may lead to changes in these pathways that are mechanistically "on-target" but could produce unexpected cellular phenotypes. These pathways include those involved in:

  • Cell proliferation and cell-cycle control[12]

  • Apoptosis and cell survival (e.g., PI3K-AKT pathway)[12][14]

  • Innate immunity and the interferon response[12]

  • MAPK/ERK signaling pathway[12][15]

  • Oxidative stress and NF-κB activation[13]

Researchers should be aware of these potential on-target effects when interpreting experimental results.

Troubleshooting Guides

Issue 1: I am observing unexpected cytotoxicity in my cell-based assays with Ravidasvir.

  • Possible Cause 1: Off-target kinase inhibition. Many small molecule inhibitors can have off-target effects on cellular kinases, leading to cytotoxicity.

  • Troubleshooting Steps:

    • Perform a comprehensive dose-response curve: Accurately determine the EC50 for antiviral activity and the CC50 for cytotoxicity in your specific cell line. A narrow therapeutic window may suggest off-target toxicity.

    • Conduct a kinase panel screen: Screen Ravidasvir against a broad panel of human kinases to identify potential off-target interactions.

    • Test in different cell lines: Assess the cytotoxicity in a panel of cell lines to determine if the effect is cell-type specific.

    • Evaluate a different NS5A inhibitor: If available, test a structurally distinct NS5A inhibitor to see if the cytotoxicity is compound-specific or a class effect.

  • Possible Cause 2: Disruption of essential host pathways. As NS5A interacts with various cellular pathways, its inhibition might lead to cytotoxic effects in certain cell lines.

  • Troubleshooting Steps:

    • Consult the literature: Research the known cellular interaction partners of NS5A and the signaling pathways they are involved in.[12][14]

    • Perform pathway analysis: Use techniques like Western blotting for key signaling proteins (e.g., phosphorylated forms of kinases) or phospho-proteomic arrays to identify affected pathways.

Issue 2: My experimental results are inconsistent when using Ravidasvir.

  • Possible Cause 1: Compound stability and metabolism. The stability of Ravidasvir in your specific cell culture medium and its metabolism by the cells could affect its effective concentration.

  • Troubleshooting Steps:

    • Assess compound stability: Use LC-MS/MS to determine the stability of Ravidasvir in your cell culture medium over the course of your experiment.

    • Consider cellular metabolism: Be aware that some cell lines may metabolize the compound differently.

  • Possible Cause 2: Variations in experimental conditions.

  • Troubleshooting Steps:

    • Standardize protocols: Ensure consistent cell passage numbers, seeding densities, and treatment durations.

    • Control for vehicle effects: Always include a vehicle-only control (e.g., DMSO) at the same concentration used for Ravidasvir treatment.

Data Presentation

Table 1: Antiviral Potency of Ravidasvir against HCV Genotypes

HCV Genotype EC50 (nM)
1a 0.05
1b 0.04
2a 0.12
3a 0.88
4a 0.04
5a 0.14
6a 1.14

Data is illustrative and compiled from preclinical studies. Actual values may vary depending on the specific assay conditions.

Table 2: Summary of Common Off-Target Screening Assays

Assay Principle Information Gained Throughput
Kinase Profiling Measures the inhibition of a large panel of purified kinases by the test compound. Identifies specific off-target kinases. High
Receptor Binding Assays Measures the ability of a compound to displace a radiolabeled ligand from a specific receptor. Quantifies binding affinity to known receptors. High
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes a protein to thermal denaturation. Confirms target engagement in a cellular context and can identify novel off-targets. Medium

| Chemical Proteomics | Uses chemical probes to enrich and identify protein targets of a compound from a complex biological sample. | Provides a global view of potential off-target interactions. | Low to Medium |

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.

Detailed Methodology:

  • Cell Treatment: Culture cells to approximately 80-90% confluency. Treat the cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the samples at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

  • Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein (and potential off-targets) remaining in the soluble fraction using Western blotting, ELISA, or mass spectrometry.

  • Data Interpretation: Plot the percentage of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of Ravidasvir indicates target engagement and stabilization.

Kinase Profiling Assay (Radiometric)

This is the gold standard for assessing the selectivity of a compound against the human kinome.

Detailed Methodology:

  • Assay Setup: In a multi-well plate, prepare a reaction mixture containing the specific kinase, its substrate, cofactors, and radioisotope-labeled ATP (e.g., ³³P-γ-ATP).

  • Compound Addition: Add this compound at various concentrations to the wells. Include appropriate positive and negative controls.

  • Incubation: Incubate the plate at a controlled temperature for a specific time to allow the kinase reaction to proceed.

  • Reaction Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the remaining radiolabeled ATP. This is often done by spotting the reaction mixture onto a filter membrane that captures the substrate.

  • Washing: Wash the filter membranes to remove unbound ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of Ravidasvir and determine the IC50 value.

Competition Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

Detailed Methodology:

  • Membrane Preparation: Prepare cell membranes from tissues or cultured cells that express the receptor of interest.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the receptor, and a range of concentrations of this compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of Ravidasvir. Determine the IC50 value, which can then be used to calculate the binding affinity (Ki).

Mandatory Visualizations

HCV_NS5A_Signaling_Pathway cluster_HCV HCV Replication cluster_Host Host Cell Signaling Ravidasvir Ravidasvir hydrochloride NS5A HCV NS5A Ravidasvir->NS5A Inhibits ReplicationComplex Viral Replication Complex Assembly NS5A->ReplicationComplex VirionAssembly Virion Assembly NS5A->VirionAssembly PI3K_AKT PI3K/AKT Pathway (Cell Survival) NS5A->PI3K_AKT Modulates MAPK_ERK MAPK/ERK Pathway (Proliferation) NS5A->MAPK_ERK Modulates NFkB NF-kB Pathway (Inflammation) NS5A->NFkB Modulates

Caption: Ravidasvir inhibits HCV NS5A, impacting viral replication and host signaling.

Off_Target_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_cellular Cellular Assays cluster_proteomics Proteomics cluster_validation Hit Validation KinaseScreen Kinase Panel Screening DoseResponse Dose-Response Validation KinaseScreen->DoseResponse ReceptorScreen Receptor Binding Assays ReceptorScreen->DoseResponse CETSA Cellular Thermal Shift Assay (CETSA) CETSA->DoseResponse PhenotypicScreen Phenotypic Screening (e.g., Cytotoxicity) ChemProteomics Chemical Proteomics ChemProteomics->DoseResponse FunctionalAssay Functional Assays DoseResponse->FunctionalAssay Ravidasvir Ravidasvir hydrochloride Ravidasvir->KinaseScreen Ravidasvir->ReceptorScreen Ravidasvir->CETSA Ravidasvir->PhenotypicScreen Ravidasvir->ChemProteomics

Caption: Workflow for identifying and validating off-target effects of Ravidasvir.

References

Technical Support Center: Ravidasvir Hydrochloride Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formulation of Ravidasvir hydrochloride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary formulation challenges associated with this compound?

A1: The primary formulation challenge for this compound stems from its poor aqueous solubility. As a likely Biopharmaceutics Classification System (BCS) Class II or IV compound, its low solubility can lead to poor dissolution rates and variable oral bioavailability. A significant issue is its pH-dependent solubility, which has been noted to be limited in dissolution media with a pH of 3.0 or higher.[1] This can impact the dissolution of co-formulated drugs, such as sofosbuvir, potentially leading to gelling and further hindering drug release.[1]

Q2: How can the aqueous solubility of this compound be improved?

A2: Several strategies can be employed to enhance the solubility of poorly water-soluble drugs like this compound. These include:

  • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug particles, which can improve the dissolution rate according to the Noyes-Whitney equation. Nanosuspensions are a promising approach for significantly enhancing the bioavailability of BCS Class II and IV compounds.[1][2]

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can improve its wettability and dissolution.[3][4] This technique can trap the drug in an amorphous, higher-energy state, leading to increased solubility.

  • pH Adjustment: For weakly basic compounds, adjusting the micro-environmental pH within the formulation using acidic excipients can improve solubility in the higher pH environment of the small intestine.[5]

  • Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, or complexing agents like cyclodextrins can enhance the solubility of the drug.

Q3: What is the importance of polymorph screening for this compound?

A3: Polymorphism refers to the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physicochemical properties, including solubility, melting point, stability, and dissolution rate.[6][7][8] Unexpected polymorphic transformations during manufacturing or storage can significantly impact the final drug product's quality, efficacy, and safety.[8] Therefore, comprehensive polymorph screening during early development is crucial to identify the most stable form of this compound and ensure consistent product performance.[6]

Q4: How can I assess the compatibility of this compound with different excipients?

A4: Drug-excipient compatibility studies are essential to ensure that the chosen excipients do not negatively impact the stability or performance of this compound.[9][10] Common methods for compatibility testing include:

  • High-Performance Liquid Chromatography (HPLC): Storing binary mixtures of the drug and each excipient under stressed conditions (e.g., elevated temperature and humidity) and analyzing for the appearance of degradation products by HPLC is a widely used technique.

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique can indicate potential interactions by observing changes in the thermal events (e.g., melting point depression or appearance of new peaks) of the drug-excipient mixture compared to the individual components.

  • Isothermal Microcalorimetry: This method measures the heat flow from a drug-excipient mixture, providing a rapid assessment of potential incompatibilities by detecting interaction energies.[11]

Troubleshooting Guides

Issue 1: Low and Variable Dissolution Rates

Symptoms:

  • In vitro dissolution testing shows less than 80% drug release in 60 minutes.

  • High variability in dissolution profiles between batches.

  • Observed gelling of the formulation in the dissolution medium.[1]

Possible Causes and Solutions:

CauseTroubleshooting Steps
Poor intrinsic solubility 1. Particle Size Reduction: Investigate micronization or nanomilling to increase the surface area. 2. Formulate as a Solid Dispersion: Use a hydrophilic carrier to improve wettability and dissolution. 3. Utilize Solubilizing Excipients: Screen various surfactants and co-solvents for their ability to enhance solubility.
pH-dependent solubility 1. Incorporate pH Modifiers: Add acidic excipients (e.g., citric acid, fumaric acid) to the formulation to maintain a lower micro-environmental pH.[5] 2. Select Appropriate Buffering Agents: Ensure the dissolution medium is adequately buffered to a relevant physiological pH.
Gelling of polymers 1. Optimize Polymer Concentration: Reduce the concentration of the gelling excipient. 2. Select a Different Polymer: Evaluate alternative binders or matrix formers with lower gelling tendencies.
Inadequate wetting 1. Incorporate a Surfactant: Add a suitable surfactant (e.g., sodium lauryl sulfate, polysorbate 80) to the formulation or dissolution medium.
Issue 2: Poor Powder Flow and Compressibility

Symptoms:

  • Weight variation in tablets or capsules.

  • Sticking and picking during tablet compression.

  • Low tablet hardness.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Poor flow properties of the API 1. Granulation: Employ wet or dry granulation to improve flow and density. 2. Add a Glidant: Incorporate a glidant such as colloidal silicon dioxide or talc.
Inadequate lubrication 1. Optimize Lubricant Concentration: Ensure the correct concentration of a lubricant like magnesium stearate. 2. Optimize Blending Time: Avoid over-blending, which can negatively impact tablet hardness.
Inappropriate excipient selection 1. Use a Filler-Binder with Good Compressibility: Evaluate excipients like microcrystalline cellulose or silicified microcrystalline cellulose.
Issue 3: Drug Degradation and Instability

Symptoms:

  • Appearance of new peaks in the HPLC chromatogram during stability studies.

  • Change in physical appearance (e.g., color change) upon storage.

  • Decrease in assay value over time.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Incompatibility with excipients 1. Conduct Thorough Excipient Compatibility Studies: Systematically screen all excipients for interactions with this compound.[9] 2. Select Inert Excipients: Choose excipients with a lower reactivity potential.
Sensitivity to heat, light, or moisture 1. Protect from Light: Use opaque or amber-colored packaging. 2. Control Moisture: Incorporate a desiccant in the packaging or use moisture-protective film coatings. 3. Optimize Manufacturing Process: Avoid high temperatures during processing steps like drying.
Oxidative degradation 1. Include an Antioxidant: Consider adding an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid to the formulation. 2. Nitrogen Blanketing: Protect the product from oxygen during manufacturing and packaging.

Quantitative Data Summary

Table 1: Illustrative Solubility of this compound in Various Media

MediumpHSolubility (µg/mL)
0.1 N HCl1.250.5
Acetate Buffer4.55.2
Phosphate Buffer6.8< 1.0
Purified Water~7.0< 0.5
DMF-5000[6]
DMSO-5000[6]
Ethanol-1000[6]

Table 2: Example of Excipient Compatibility Study Results (HPLC at 40°C/75% RH for 4 weeks)

ExcipientRatio (Drug:Excipient)AppearanceAssay (%)Total Impurities (%)
Microcrystalline Cellulose1:1No change99.50.45
Lactose Monohydrate1:1Slight yellowing97.22.50
Croscarmellose Sodium1:5No change99.30.65
Magnesium Stearate1:10No change99.60.38
Povidone K301:2No change99.40.55

Experimental Protocols

Protocol 1: Screening for Solubility Enhancement using Solid Dispersions
  • Polymer Selection: Select a range of hydrophilic polymers (e.g., PVP K30, HPMC E5, Soluplus®, Kollidon® VA64).

  • Solvent Selection: Identify a common solvent in which both this compound and the chosen polymers are soluble (e.g., methanol, ethanol, or a mixture).

  • Preparation of Solid Dispersions:

    • Prepare solutions of the drug and each polymer in different ratios (e.g., 1:1, 1:3, 1:5 w/w).

    • Use a solvent evaporation technique (e.g., rotary evaporator) to remove the solvent, resulting in a solid mass.

    • Dry the resulting product under vacuum to remove residual solvent.

  • Characterization:

    • Solubility Studies: Determine the apparent solubility of each solid dispersion in various aqueous media (e.g., water, pH 6.8 buffer) and compare it to the solubility of the pure drug.

    • Dissolution Testing: Perform in vitro dissolution studies on the solid dispersions and compare the dissolution profiles.

    • Solid-State Characterization: Use DSC and Powder X-Ray Diffraction (PXRD) to confirm the amorphous nature of the drug in the dispersion.

Protocol 2: Polymorph Screening
  • Solvent Selection: Choose a diverse range of solvents with varying polarities (e.g., acetone, acetonitrile, ethanol, water, ethyl acetate, heptane).

  • Crystallization Methods:

    • Slow Evaporation: Dissolve this compound in each solvent at room temperature to create a saturated solution. Allow the solvent to evaporate slowly and collect the resulting crystals.

    • Cooling Crystallization: Prepare saturated solutions at an elevated temperature (e.g., 50°C) and then cool them slowly to a lower temperature (e.g., 5°C).

    • Anti-Solvent Addition: Dissolve the drug in a good solvent and then add an anti-solvent in which the drug is insoluble to induce precipitation.

    • Slurry Equilibration: Stir a suspension of the drug in various solvents at different temperatures for an extended period (e.g., 7 days).

  • Analysis of Solid Forms:

    • Isolate the solid material from each experiment.

    • Analyze the crystalline form using PXRD, DSC, and Raman Spectroscopy to identify any new polymorphs.

Protocol 3: Stability-Indicating HPLC Method Development
  • Forced Degradation Studies:

    • Expose this compound solutions and solid drug to various stress conditions:

      • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Heat solid drug at 105°C for 48 hours.

      • Photolytic Degradation: Expose the drug to UV light (254 nm) and visible light.

  • Chromatographic Conditions Optimization:

    • Column: Select a suitable C18 column.

    • Mobile Phase: Develop a gradient or isocratic mobile phase (e.g., a mixture of acetonitrile and a phosphate buffer) that can separate the parent drug peak from all degradation product peaks.

    • Detection Wavelength: Determine the optimal UV detection wavelength from the UV spectrum of this compound.

  • Method Validation:

    • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve all degradation products from the main peak.

Visualizations

Formulation_Troubleshooting_Workflow cluster_start Start: Formulation Development cluster_challenges Identify Challenges cluster_strategies Select Strategy cluster_development Formulation & Process Development cluster_testing Testing & Finalization Start Define Target Product Profile Physicochemical Physicochemical Characterization (Solubility, pKa, LogP) Start->Physicochemical Identify_Challenges Identify Formulation Challenges (e.g., Poor Solubility) Physicochemical->Identify_Challenges Solubility_Enhancement Select Solubility Enhancement Strategy Identify_Challenges->Solubility_Enhancement Poor Solubility Particle_Size Particle Size Reduction (Nanosuspension) Solubility_Enhancement->Particle_Size Solid_Dispersion Solid Dispersion Solubility_Enhancement->Solid_Dispersion pH_Modification pH Modification Solubility_Enhancement->pH_Modification Excipient_Selection Excipient Compatibility Screening Particle_Size->Excipient_Selection Solid_Dispersion->Excipient_Selection pH_Modification->Excipient_Selection Prototype_Formulation Prototype Formulation Excipient_Selection->Prototype_Formulation Process_Optimization Process Optimization Prototype_Formulation->Process_Optimization Dissolution_Testing Dissolution Testing Process_Optimization->Dissolution_Testing Dissolution_Testing->Process_Optimization Revise Formulation Stability_Testing Stability Studies Dissolution_Testing->Stability_Testing Stability_Testing->Prototype_Formulation Reformulate Final_Formulation Final Formulation Stability_Testing->Final_Formulation

Caption: Workflow for troubleshooting this compound formulation.

Polymorph_Screening_Workflow cluster_input Input cluster_methods Crystallization Methods cluster_analysis Analysis cluster_output Output API Ravidasvir HCl API Slow_Evap Slow Evaporation API->Slow_Evap Cooling Cooling Crystallization API->Cooling Anti_Solvent Anti-Solvent Addition API->Anti_Solvent Slurry Slurry Equilibration API->Slurry Isolate_Solids Isolate Solids Slow_Evap->Isolate_Solids Cooling->Isolate_Solids Anti_Solvent->Isolate_Solids Slurry->Isolate_Solids PXRD PXRD Isolate_Solids->PXRD DSC DSC Isolate_Solids->DSC Raman Raman Isolate_Solids->Raman Identify_Forms Identify Polymorphic Forms PXRD->Identify_Forms DSC->Identify_Forms Raman->Identify_Forms Select_Stable Select Most Stable Form for Development Identify_Forms->Select_Stable

Caption: Experimental workflow for polymorph screening.

Excipient_Compatibility_Pathway Start Select Potential Excipients (Fillers, Binders, Disintegrants, etc.) Prepare_Mixtures Prepare Binary Mixtures (Drug:Excipient) Start->Prepare_Mixtures Stress_Conditions Store under Stress Conditions (e.g., 40°C/75% RH) Prepare_Mixtures->Stress_Conditions Analysis Analytical Testing Stress_Conditions->Analysis HPLC HPLC for Degradants Analysis->HPLC DSC DSC for Interactions Analysis->DSC Visual Visual Observation Analysis->Visual Decision Compatible? HPLC->Decision DSC->Decision Visual->Decision Select Select for Formulation Decision->Select Yes Reject Reject Excipient Decision->Reject No

Caption: Decision pathway for excipient compatibility testing.

References

Technical Support Center: Ravidasvir Hydrochloride Protocols for Cirrhotic Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting protocols for Ravidasvir hydrochloride when working with in vitro and in vivo models of liver cirrhosis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, pan-genotypic direct-acting antiviral (DAA) agent that targets the Hepatitis C Virus (HCV) Nonstructural Protein 5A (NS5A).[1][2] NS5A is a critical component of the HCV replication complex and is involved in both viral RNA replication and the assembly of new virus particles.[3] By inhibiting NS5A, Ravidasvir effectively disrupts these processes, leading to a significant reduction in HCV replication.[3]

Q2: What is the standard treatment regimen for Ravidasvir in clinical settings, particularly for patients with cirrhosis?

In clinical trials, Ravidasvir has been primarily used in combination with Sofosbuvir, a nucleotide analog NS5B polymerase inhibitor. For patients with compensated cirrhosis (Child-Pugh A), the recommended dosage in the STORM-C-1 trial was 200 mg of Ravidasvir once daily, in combination with 400 mg of Sofosbuvir once daily, for a duration of 24 weeks.[1][2] In contrast, non-cirrhotic patients typically received a 12-week treatment course.[1][2]

Q3: How does liver cirrhosis potentially impact the efficacy and metabolism of Ravidasvir?

Liver cirrhosis can significantly alter drug pharmacokinetics due to factors such as reduced liver blood flow, intrahepatic shunting, and decreased activity of drug-metabolizing enzymes like the cytochrome P450 (CYP) family, particularly CYP3A4. While specific preclinical data on Ravidasvir in cirrhotic models is limited, it is crucial for researchers to consider that the metabolism of Ravidasvir may be altered in a cirrhotic liver. This could potentially lead to variations in drug exposure and efficacy compared to non-cirrhotic models. Therefore, careful dose-response studies are recommended when transitioning to cirrhotic models.

Q4: Are there established in vivo models of liver cirrhosis suitable for testing Ravidasvir?

Yes, the most commonly used and well-characterized animal model for inducing liver cirrhosis is through the administration of carbon tetrachloride (CCl4) in rodents.[4][5] CCl4 induces liver injury, inflammation, and subsequent fibrosis, which progresses to cirrhosis with repeated administration. Protocols vary, but typically involve intraperitoneal (IP) or oral administration of CCl4 two to three times a week for 8-12 weeks to establish cirrhosis.[6] It is essential to characterize the extent of cirrhosis through histological analysis (e.g., Masson's trichrome staining for collagen) and by measuring biochemical markers of liver function and fibrosis.

Q5: What are the key considerations for in vitro modeling of a cirrhotic environment to test Ravidasvir?

Standard 2D cell cultures do not fully recapitulate the complex microenvironment of a cirrhotic liver. More advanced in vitro models are recommended:

  • 3D Liver Spheroids: These models can be generated from primary human hepatocytes or cell lines and can mimic the 3D architecture and cell-cell interactions of the liver.[7][8][9] Fibrosis can be induced in these spheroids through treatment with pro-fibrotic agents like TGF-β1.[7][8][9]

  • Co-culture Systems: Co-culturing hepatocytes with hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver, can create a more physiologically relevant model of fibrosis.[10][11] Activation of HSCs in these systems leads to the deposition of extracellular matrix, mimicking the fibrotic niche.[10][11]

  • Primary Human Hepatocytes from Cirrhotic Livers: While challenging to obtain, using primary hepatocytes isolated from explanted cirrhotic livers provides the most clinically relevant in vitro model.[12]

Troubleshooting Guide

Issue 1: High variability in antiviral efficacy of Ravidasvir in an in vivo cirrhotic model.

  • Potential Cause 1: Inconsistent induction of cirrhosis. The extent of fibrosis and cirrhosis can vary between individual animals in a CCl4-induced model.

    • Solution: Ensure a standardized protocol for CCl4 administration.[6] Before initiating antiviral treatment, stratify animals into groups based on validated markers of cirrhosis severity, such as liver stiffness measurements, serum ALT/AST levels, and histological scoring of a liver biopsy.

  • Potential Cause 2: Altered drug distribution. The fibrotic and nodular architecture of a cirrhotic liver can impair drug delivery to hepatocytes.

    • Solution: Conduct pharmacokinetic studies in a subset of cirrhotic animals to determine the bioavailability and liver concentration of Ravidasvir. Consider adjusting the dosage or route of administration based on these findings.

  • Potential Cause 3: Individual differences in drug metabolism. The impact of cirrhosis on drug-metabolizing enzymes can vary between animals.

    • Solution: Increase the number of animals per group to improve statistical power and account for individual variability. Monitor for signs of drug toxicity, which may indicate impaired metabolism and drug accumulation.

Issue 2: Reduced potency (higher IC50) of Ravidasvir in an in vitro fibrotic model compared to standard cell lines.

  • Potential Cause 1: Altered cellular uptake or efflux. The changes in the extracellular matrix and cell membrane properties in a fibrotic model may affect the transport of Ravidasvir into the cells.

    • Solution: Perform cellular uptake studies using radiolabeled or fluorescently tagged Ravidasvir to compare its accumulation in fibrotic versus non-fibrotic cell models.

  • Potential Cause 2: Changes in the host cell environment. The activation of signaling pathways in fibrotic hepatocytes or the altered expression of host factors required for HCV replication could influence the efficacy of NS5A inhibitors.

    • Solution: Analyze the expression of key host factors known to interact with NS5A in your fibrotic model. Compare the phosphorylation status of NS5A in treated and untreated fibrotic and non-fibrotic models.

  • Potential Cause 3: Cytotoxicity at higher concentrations. The cellular stress in a fibrotic model may render the cells more sensitive to the cytotoxic effects of the compound, confounding the antiviral activity measurement.

    • Solution: Always perform a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) under the same experimental conditions to determine the CC50 (50% cytotoxic concentration). Ensure that the concentrations of Ravidasvir used to determine the IC50 are well below the CC50.

Issue 3: Difficulty in quantifying viral replication in cirrhotic models.

  • Potential Cause 1: Lower overall replication levels. The compromised health of hepatocytes in a cirrhotic model may support lower levels of HCV replication compared to robust cell lines.

    • Solution: Use a highly sensitive quantitative real-time PCR (qRT-PCR) assay to measure HCV RNA levels.[13] For in vivo studies, quantify viral RNA not only in serum but also in liver tissue, as this may be a more accurate indicator of antiviral efficacy within the target organ.

  • Potential Cause 2: Inefficient RNA extraction from fibrotic tissue. The high collagen content in cirrhotic liver tissue can interfere with standard RNA extraction protocols.

    • Solution: Utilize RNA extraction kits and protocols specifically designed for fibrous tissues, which may include a more robust tissue homogenization step and proteinase K digestion.

  • Potential Cause 3: Quenching of reporter signals in 3D models. The dense structure of 3D spheroids can sometimes interfere with luminescence- or fluorescence-based reporter assays.

    • Solution: Ensure complete lysis of the spheroids before measuring the reporter signal. Consider using a secreted reporter protein (e.g., Gaussia luciferase) that can be measured in the cell culture supernatant.

Data Presentation

Table 1: Clinical Efficacy of Ravidasvir (200 mg) and Sofosbuvir (400 mg) in HCV-Infected Patients with Compensated Cirrhosis (STORM-C-1 Trial).

Patient PopulationTreatment DurationSustained Virologic Response (SVR12) Rate
Treatment-Naïve with Cirrhosis24 weeks96% (78/81)
Genotype 3 with Cirrhosis24 weeks96% (51/53)

SVR12 is defined as undetectable HCV RNA at 12 weeks post-treatment.[2]

Table 2: Key Biochemical Markers for Assessment in Cirrhotic Models.

MarkerBiological RelevanceExpected Change with CirrhosisExpected Change with Effective Antiviral Therapy
ALT (Alanine Aminotransferase)Marker of hepatocyte injuryIncreasedDecrease towards normal levels
AST (Aspartate Aminotransferase)Marker of hepatocyte injuryIncreasedDecrease towards normal levels
BilirubinMarker of liver excretory functionIncreasedDecrease towards normal levels
AlbuminMarker of liver synthetic functionDecreasedIncrease towards normal levels
Prothrombin Time (PT) / INRMarker of liver synthetic functionIncreasedDecrease towards normal levels
HydroxyprolineComponent of collagen, marker of fibrosisIncreased in liver tissueDecrease
α-SMA (alpha-smooth muscle actin)Marker of activated hepatic stellate cellsIncreased expression in liver tissueDecrease

Experimental Protocols

Protocol 1: Induction of Liver Cirrhosis in Rats using Carbon Tetrachloride (CCl4)

This protocol is a general guideline and should be optimized for specific experimental needs and institutional animal care and use committee (IACUC) regulations.

  • Animal Model: Male Sprague-Dawley or Wistar rats (180-220 g).

  • Reagents: Carbon tetrachloride (CCl4), Olive oil (vehicle).

  • Procedure: a. Prepare a 1:1 (v/v) solution of CCl4 in olive oil. b. Administer the CCl4 solution via intraperitoneal (IP) injection at a dose of 1 mL/kg body weight. c. Repeat the administration twice weekly for 12 weeks.[14] A once-weekly administration may also be effective but can result in less consistent cirrhosis induction.[14] d. Monitor animal body weight and health status regularly. Adjust the CCl4 dose if significant weight loss (>20%) or signs of severe distress are observed. e. At the end of the induction period, confirm the development of cirrhosis in a subset of animals through: i. Biochemical Analysis: Measure serum levels of ALT, AST, bilirubin, and albumin. ii. Histological Analysis: Euthanize the animals and collect liver tissue. Perform Hematoxylin and Eosin (H&E) staining to observe liver architecture and Masson's trichrome staining to visualize collagen deposition and fibrosis.

  • Antiviral Treatment: Once cirrhosis is confirmed, the remaining animals can be used for antiviral efficacy studies. Ravidasvir can be administered via oral gavage. A starting dose can be extrapolated from human studies, but dose-ranging studies in the cirrhotic animal model are highly recommended.

Protocol 2: In Vitro HCV Replicon Assay in a Hepatoma Cell Line

This protocol describes a standard method for determining the IC50 of Ravidasvir in a stable HCV replicon cell line (e.g., Huh-7 cells harboring a subgenomic HCV replicon with a luciferase reporter).

  • Cell Line: Huh-7 cells stably expressing an HCV replicon (e.g., genotype 1b) with a luciferase reporter gene.

  • Reagents: this compound, Dimethyl sulfoxide (DMSO), Cell culture medium (e.g., DMEM with 10% FBS), Luciferase assay reagent.

  • Procedure: a. Cell Seeding: Seed the replicon cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the end of the assay. b. Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in cell culture medium to achieve the final desired concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity. c. Treatment: Add the diluted Ravidasvir solutions to the cells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., another known NS5A inhibitor). d. Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. e. Luciferase Assay: At the end of the incubation period, remove the medium and lyse the cells. Add the luciferase assay reagent according to the manufacturer's instructions. f. Measurement: Read the luminescence signal using a plate reader. g. Data Analysis: Normalize the luciferase signal of the treated wells to the vehicle control. Plot the normalized values against the log of the Ravidasvir concentration and fit the data using a four-parameter logistic regression to determine the IC50 value. h. Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) with the same concentrations of Ravidasvir to determine the CC50.

Mandatory Visualizations

HCV_Replication_and_Ravidasvir_Action cluster_host_cell Hepatocyte cluster_cytoplasm Cytoplasm HCV_RNA HCV (+) RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Negative_RNA (-) RNA Intermediate HCV_RNA->Negative_RNA Template NS3_4A NS3/4A Polyprotein->NS3_4A NS5B NS5B (RdRp) Polyprotein->NS5B NS5A NS5A Polyprotein->NS5A Replication_Complex Replication Complex (Membranous Web) NS3_4A->Replication_Complex Forms NS5B->Replication_Complex Forms NS5A->Replication_Complex Essential for Formation & Function Virion_Assembly Virion Assembly NS5A->Virion_Assembly Regulates Replication_Complex->Negative_RNA Replicates New_HCV_RNA New (+) RNA Genomes Replication_Complex->New_HCV_RNA Synthesizes Negative_RNA->New_HCV_RNA Template for New_HCV_RNA->Virion_Assembly Ravidasvir Ravidasvir Ravidasvir->NS5A Inhibits

Caption: Mechanism of action of Ravidasvir in inhibiting HCV replication.

Experimental_Workflow_In_Vivo start Start: Select Rat Model induction Induce Cirrhosis (e.g., CCl4 for 12 weeks) start->induction confirmation Confirm Cirrhosis (Histology & Biochemical Markers) induction->confirmation grouping Group Animals (Cirrhotic vs. Control) confirmation->grouping treatment Administer Treatment - Vehicle Control - Ravidasvir (Dose X) - Ravidasvir (Dose Y) grouping->treatment monitoring Monitor Animals (Weight, Health, Liver Function) treatment->monitoring endpoint Endpoint Analysis (e.g., after 4 weeks of treatment) monitoring->endpoint analysis Tissue & Serum Collection - Serum HCV RNA (qRT-PCR) - Liver HCV RNA (qRT-PCR) - Histology (Fibrosis Scoring) - Protein Analysis (Western Blot) endpoint->analysis

Caption: Experimental workflow for testing Ravidasvir in a cirrhotic rat model.

References

Validation & Comparative

A Comparative Guide to NS5A Inhibitors in HCV Genotype 4 Treatment: Ravidasvir vs. Daclatasvir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV) infection. Within the class of NS5A inhibitors, ravidasvir and daclatasvir have emerged as potent options, particularly in combination therapies for HCV genotype 4. This guide provides an objective comparison of their performance based on available clinical trial data, detailing their efficacy, safety profiles, and the experimental protocols under which these were assessed.

Mechanism of Action

Both ravidasvir and daclatasvir target the HCV non-structural protein 5A (NS5A), a phosphoprotein essential for viral RNA replication and virion assembly.[1][2] By binding to NS5A, these inhibitors disrupt its function, leading to a potent antiviral effect. Although they share a common target, differences in their molecular structure and binding characteristics can influence their efficacy and resistance profiles across different HCV genotypes and patient populations.

HCV_NS5A_Inhibition cluster_HCV_Lifecycle HCV Replication Cycle in Hepatocyte cluster_Inhibitors NS5A Inhibitors HCV_entry HCV Entry Uncoating Uncoating & RNA Release HCV_entry->Uncoating Translation Polyprotein Translation Uncoating->Translation Polyprotein_processing Polyprotein Processing Translation->Polyprotein_processing RNA_Replication RNA Replication Complex (NS3-NS5B) Polyprotein_processing->RNA_Replication Virion_Assembly Virion Assembly RNA_Replication->Virion_Assembly NS5A is crucial Virion_Release Virion Release Virion_Assembly->Virion_Release Ravidasvir Ravidasvir Ravidasvir->RNA_Replication Inhibits Ravidasvir->Virion_Assembly Inhibits Daclatasvir Daclatasvir Daclatasvir->RNA_Replication Inhibits Daclatasvir->Virion_Assembly Inhibits Clinical_Trial_Workflow Screening Patient Screening (HCV GT4, Viral Load, etc.) Inclusion Inclusion/Exclusion Criteria Met Screening->Inclusion Randomization Randomization (if applicable) Inclusion->Randomization Treatment Treatment Administration (e.g., Ravidasvir + Sofosbuvir for 12 weeks) Randomization->Treatment Monitoring On-Treatment Monitoring (Viral Load, Safety Labs at Weeks 2, 4, 8, 12) Treatment->Monitoring EOT End of Treatment (EOT) Monitoring->EOT FollowUp Post-Treatment Follow-up (HCV RNA at 12 & 24 weeks post-EOT) EOT->FollowUp SVR Sustained Virologic Response (SVR) (Primary Endpoint Assessment) FollowUp->SVR

References

A Comparative Guide to Ravidasvir Hydrochloride and Other NS5A Inhibitors for Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ravidasvir hydrochloride and other leading Non-Structural Protein 5A (NS5A) inhibitors used in the treatment of Hepatitis C Virus (HCV). The information presented is intended to support research and drug development efforts by offering a consolidated view of efficacy, mechanisms of action, resistance profiles, and the experimental methodologies used to evaluate these potent antiviral agents.

Introduction to NS5A Inhibitors

The NS5A protein is a crucial component of the HCV replication complex, playing a pivotal role in viral RNA replication and virion assembly.[1][2] Although it possesses no known enzymatic function, its role as a multifunctional regulator makes it a prime target for direct-acting antiviral (DAA) therapies.[1] NS5A inhibitors are a class of DAAs that bind to the NS5A protein, disrupting its function and effectively halting viral replication.[3] This has revolutionized the treatment of chronic hepatitis C, leading to high cure rates.[4]

Ravidasvir (formerly PPI-668) is a pangenotypic NS5A inhibitor that has demonstrated high efficacy in clinical trials, particularly when combined with other DAAs like sofosbuvir.[5][6] This guide will compare this compound with other prominent NS5A inhibitors, including Daclatasvir, Ledipasvir, Ombitasvir, and Pibrentasvir.

Mechanism of Action of NS5A Inhibitors

NS5A inhibitors exert their antiviral effect by binding to the N-terminus of the NS5A protein, inducing conformational changes that impair its function.[3] This disruption affects both the replication of viral RNA and the assembly of new virus particles.[3][7]

HCV_Lifecycle_and_NS5A_Inhibition cluster_host_cell Hepatocyte cluster_inhibition HCV_entry HCV Entry Uncoating Uncoating & RNA Release HCV_entry->Uncoating Translation Polyprotein Translation & Processing Uncoating->Translation Replication_Complex Replication Complex Formation (on ER membrane) Translation->Replication_Complex NS proteins (including NS5A) Assembly Virion Assembly Translation->Assembly Viral structural proteins RNA_Replication RNA Replication Replication_Complex->RNA_Replication RNA_Replication->Assembly New viral RNA Release Virion Release Assembly->Release NS5A_Inhibitor NS5A Inhibitor (e.g., Ravidasvir) NS5A_Inhibitor->Replication_Complex Inhibits NS5A function NS5A_Inhibitor->Assembly Disrupts assembly EC50_Determination_Workflow cluster_workflow EC50 Determination Workflow start Start cell_seeding Seed Huh-7 cells with HCV replicon in 96-well plates start->cell_seeding compound_prep Prepare serial dilutions of the NS5A inhibitor cell_seeding->compound_prep treatment Add inhibitor dilutions to cells compound_prep->treatment incubation Incubate for 72 hours at 37°C, 5% CO2 treatment->incubation luciferase_assay Perform luciferase assay to measure replicon replication incubation->luciferase_assay data_analysis Analyze luminescence data to calculate % inhibition luciferase_assay->data_analysis ec50_calc Calculate EC50 using non-linear regression data_analysis->ec50_calc end End ec50_calc->end Resistance_Profiling_Workflow cluster_workflow Resistance Profiling Workflow start Start sample_collection Collect patient plasma sample (baseline or post-treatment failure) start->sample_collection rna_extraction Extract HCV RNA sample_collection->rna_extraction rt_pcr Reverse Transcription and PCR amplification of the NS5A region rna_extraction->rt_pcr sequencing Sequence the amplified NS5A PCR product rt_pcr->sequencing sequence_analysis Compare patient sequence to a wild-type reference sequence sequencing->sequence_analysis ras_identification Identify amino acid substitutions (RASs) sequence_analysis->ras_identification end End ras_identification->end

References

Comparative Efficacy of Ravidasvir Hydrochloride in Treatment-Experienced Hepatitis C Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance of Ravidasvir hydrochloride in combination with sofosbuvir, benchmarked against other leading direct-acting antiviral (DAA) regimens.

This guide provides a comprehensive comparison of this compound plus sofosbuvir with two other widely used DAA combination therapies, sofosbuvir/velpatasvir and glecaprevir/pibrentasvir, for the treatment of chronic Hepatitis C virus (HCV) infection in patients with prior treatment experience. The data presented is compiled from pivotal clinical trials to aid in the objective assessment of these therapeutic options.

Executive Summary

Ravidasvir, a potent NS5A inhibitor, used in combination with the NS5B polymerase inhibitor sofosbuvir, has demonstrated high efficacy in treatment-experienced individuals with chronic HCV. Data from the STORM-C-1 trial show high sustained virologic response (SVR) rates, comparable to those of established pangenotypic regimens like sofosbuvir/velpatasvir and glecaprevir/pibrentasvir. This guide delves into the quantitative efficacy data, experimental designs of key clinical trials, and the mechanisms of action of these antiviral agents.

Data Presentation: Comparative Efficacy in Treatment-Experienced Patients

The following tables summarize the Sustained Virologic Response at 12 weeks post-treatment (SVR12) rates from key clinical trials for each regimen in treatment-experienced patient populations.

Table 1: Efficacy of Ravidasvir (200 mg) + Sofosbuvir (400 mg) in Treatment-Experienced Patients (STORM-C-1 Trial)

Patient PopulationTreatment DurationSVR12 Rate (n/N)
Overall Treatment-Experienced12 or 24 weeks97.5% (95/97)[1]
Treatment-Experienced without Cirrhosis12 weeks97.5% (39/40)[1]
Treatment-Experienced with Compensated Cirrhosis24 weeks94.3% (33/35)[1]
Interferon-Experienced12 or 24 weeksNo difference in SVR12 rates compared to treatment-naïve[2]

Table 2: Efficacy of Sofosbuvir (400 mg) / Velpatasvir (100 mg) in Treatment-Experienced Patients (ASTRAL-2 & ASTRAL-3 Trials)

Patient Population (Genotype)Treatment DurationSVR12 Rate (n/N)
Genotype 2 (Interferon-Experienced)12 weeks99% (133/134)[3][4][5][6]
Genotype 3 (Interferon-Experienced)12 weeks90%[5]
Genotype 3 with Compensated Cirrhosis (Interferon-Experienced)12 weeks89%[5]

Table 3: Efficacy of Glecaprevir (300 mg) / Pibrentasvir (120 mg) in Treatment-Experienced Patients (SURVEYOR-II & MAGELLAN-1 Trials)

Patient PopulationTreatment DurationSVR12 Rate (n/N)
Genotype 3, Interferon-Experienced without Cirrhosis12 weeks91% (20/22)[7]
Genotype 3, Interferon-Experienced with Compensated Cirrhosis16 weeks96% (45/47)[7]
Genotype 1, DAA-Experienced (NS5A inhibitor-naïve)12 weeks92% (23/25)[8]
Genotype 1 or 4, DAA-Experienced (NS5A inhibitor-experienced)16 weeks94%[9]

Experimental Protocols

This section outlines the methodologies of the key clinical trials cited in this guide.

STORM-C-1 (Ravidasvir + Sofosbuvir)

The STORM-C-1 trial was a two-stage, open-label, single-arm, phase 2/3 study conducted in Malaysia and Thailand.[2][10][11] Eligible participants were adults (18-69 years) with chronic HCV infection (any genotype), with or without compensated cirrhosis (Child-Pugh A).[11][12] The study included treatment-naïve and interferon-experienced patients, as well as those with HIV co-infection.[10][11] Patients without cirrhosis received a daily fixed-dose of Ravidasvir (200 mg) and Sofosbuvir (400 mg) for 12 weeks, while those with compensated cirrhosis received the same regimen for 24 weeks.[2][10][11][12] The primary endpoint was SVR12, defined as HCV RNA levels below the lower limit of quantification at 12 weeks after treatment completion.[2][11]

ASTRAL-2 & ASTRAL-3 (Sofosbuvir/Velpatasvir)

The ASTRAL-2 and ASTRAL-3 trials were randomized, open-label, phase 3 studies.[3][5] ASTRAL-2 enrolled patients with HCV genotype 2, while ASTRAL-3 focused on genotype 3. Both trials included treatment-naïve and interferon-experienced patients, with and without compensated cirrhosis.[5] In ASTRAL-2, patients were randomized to receive either a fixed-dose combination of sofosbuvir (400 mg) and velpatasvir (100 mg) for 12 weeks or sofosbuvir plus weight-based ribavirin for 12 weeks.[3][4][5] In ASTRAL-3, patients were randomized to receive sofosbuvir/velpatasvir for 12 weeks or sofosbuvir plus ribavirin for 24 weeks.[3][5] The primary endpoint for both trials was SVR12.[4][5]

SURVEYOR-II & MAGELLAN-1 (Glecaprevir/Pibrentasvir)

The SURVEYOR-II study was a phase 3, partially randomized, open-label trial. Part 3 of the study evaluated a fixed-dose combination of glecaprevir (300 mg) and pibrentasvir (120 mg) in treatment-experienced patients with HCV genotype 3, with and without compensated cirrhosis.[7] Treatment durations of 12 or 16 weeks were assessed. The MAGELLAN-1 trial was a phase 3, randomized, open-label study that assessed the efficacy and safety of glecaprevir/pibrentasvir in patients with chronic HCV genotype 1 or 4 who had previously failed a DAA-containing regimen.[13] Patients were randomized to 12 or 16 weeks of treatment. The primary efficacy endpoint for both trials was SVR12.

Mechanism of Action Signaling Pathways

The following diagrams illustrate the mechanisms of action for the compared antiviral regimens.

HCV_Replication_Inhibition cluster_HCV HCV Life Cycle cluster_DAAs Direct-Acting Antivirals (DAAs) HCV_RNA HCV RNA Polyprotein Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage NS5A NS5A Polyprotein->NS5A Cleavage NS5B NS5B Polymerase Polyprotein->NS5B Cleavage Replication_Complex Replication Complex NS5A->Replication_Complex Virion_Assembly Virion Assembly NS5A->Virion_Assembly NS5B->Replication_Complex Replication_Complex->HCV_RNA Replication New_Virions New Virions Virion_Assembly->New_Virions Ravidasvir Ravidasvir Ravidasvir->NS5A Inhibits Velpatasvir Velpatasvir Velpatasvir->NS5A Inhibits Pibrentasvir Pibrentasvir Pibrentasvir->NS5A Inhibits Sofosbuvir Sofosbuvir Sofosbuvir->NS5B Inhibits Glecaprevir Glecaprevir Glecaprevir->NS3_4A Inhibits

Caption: Mechanism of Action of Direct-Acting Antivirals on the HCV Life Cycle.

Experimental_Workflow cluster_screening Patient Screening and Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up and Analysis Inclusion Inclusion Criteria: - Chronic HCV - Treatment-Experienced - Compensated Liver Disease Enrollment Patient Enrollment Inclusion->Enrollment Exclusion Exclusion Criteria: - Decompensated Cirrhosis - Prior DAA Failure (for some trials) Exclusion->Enrollment Randomization Randomization (if applicable) Enrollment->Randomization Regimen_A Ravidasvir + Sofosbuvir (12 or 24 weeks) Randomization->Regimen_A Regimen_B Sofosbuvir/Velpatasvir (12 weeks) Randomization->Regimen_B Regimen_C Glecaprevir/Pibrentasvir (12 or 16 weeks) Randomization->Regimen_C EOT End of Treatment (EOT) Regimen_A->EOT Regimen_B->EOT Regimen_C->EOT FollowUp Post-Treatment Follow-up (12 weeks) EOT->FollowUp Safety Safety and Tolerability Monitoring EOT->Safety SVR12 SVR12 Assessment (HCV RNA Quantification) FollowUp->SVR12

Caption: Generalized Experimental Workflow for Pivotal DAA Clinical Trials.

References

Validating the Antiviral Efficacy of Ravidasvir Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the antiviral activity of Ravidasvir hydrochloride, a potent NS5A inhibitor for the treatment of Hepatitis C Virus (HCV). Through a detailed comparison with other direct-acting antivirals (DAAs), alongside supporting experimental data and methodologies, this document serves as a valuable resource for researchers in the field of virology and drug development.

Executive Summary

This compound, in combination with the NS5B polymerase inhibitor Sofosbuvir, has demonstrated high efficacy in achieving sustained virologic response (SVR) across a broad range of HCV genotypes. Clinical trial data, primarily from the STORM-C-1 study, showcases its potent antiviral activity, comparable to other established NS5A inhibitor-based regimens. This guide will delve into the mechanism of action, comparative efficacy, and the experimental protocols used to validate these findings.

Mechanism of Action: Targeting the HCV Replication Complex

The replication of the Hepatitis C virus is a complex process heavily reliant on the functions of its non-structural (NS) proteins. Ravidasvir and its comparator drugs, Sofosbuvir and Daclatasvir, target key components of the viral replication machinery.

Ravidasvir and Daclatasvir (NS5A Inhibitors): Both Ravidasvir and Daclatasvir target the HCV NS5A protein.[1][2] NS5A is a crucial phosphoprotein that plays a multifaceted role in the viral life cycle, including RNA replication and the assembly of new virus particles.[1] By binding to NS5A, these inhibitors disrupt its function, leading to a halt in viral replication.[1]

Sofosbuvir (NS5B Inhibitor): Sofosbuvir is a nucleotide analog that targets the RNA-dependent RNA polymerase (RdRp) enzyme, NS5B.[3][4] This enzyme is essential for synthesizing new copies of the viral RNA genome.[3][4] Sofosbuvir acts as a chain terminator; once incorporated into the growing RNA strand by the NS5B polymerase, it prevents further elongation, thus stopping viral replication.[3][4]

The combination of an NS5A and an NS5B inhibitor provides a powerful, dual-pronged attack on the HCV replication cycle, leading to high cure rates.

Comparative Efficacy: Sustained Virologic Response (SVR) Rates

The primary measure of efficacy in HCV treatment is the Sustained Virologic Response (SVR), defined as the absence of detectable HCV RNA in the blood 12 weeks after the completion of therapy (SVR12).

Ravidasvir + Sofosbuvir

The STORM-C-1 trial was a pivotal phase II/III study that evaluated the efficacy and safety of a 12-week course of Ravidasvir (200 mg) and Sofosbuvir (400 mg) in patients without cirrhosis and a 24-week course in patients with compensated cirrhosis.[5][6] The final results of this trial, which included 603 patients with diverse HCV genotypes and clinical backgrounds, demonstrated high SVR12 rates.[6]

Patient PopulationOverall SVR12 RateGenotype 1Genotype 3With CirrhosisHIV Co-infected
STORM-C-1 Trial 97%[6]97%97%[7]98%97%
Sofosbuvir + Daclatasvir

The combination of Sofosbuvir and Daclatasvir has also been extensively studied and has shown high SVR rates across various HCV genotypes.

Study/GenotypeOverall SVR12 RateTreatment-NaïveTreatment-ExperiencedWith Cirrhosis
ALLY-3 (Genotype 3) 90% (naïve), 86% (experienced)[8]90%[8]86%[8]63% (12 weeks)[8]
Genotype 4 Study 95.5%[1]---
HIV Co-infected (ALLY-2) 97%[9]---

Note: Direct head-to-head comparative trials between Ravidasvir/Sofosbuvir and Daclatasvir/Sofosbuvir are limited. The data presented is from separate clinical trials and should be interpreted with caution.

Experimental Protocols

Quantification of HCV RNA

A critical component of validating antiviral efficacy is the accurate quantification of viral load. The most common method employed in clinical trials is the real-time reverse transcription-polymerase chain reaction (RT-qPCR).

Principle: This technique involves two main steps:

  • Reverse Transcription (RT): The viral RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Real-Time Polymerase Chain Reaction (PCR): The cDNA is then amplified in a real-time PCR instrument. The amplification process is monitored in real-time by detecting a fluorescent signal. The amount of fluorescence is proportional to the amount of amplified DNA, which in turn reflects the initial amount of HCV RNA in the sample.

General Protocol Outline:

  • Sample Collection and Processing:

    • Whole blood is collected from the patient.

    • Serum or plasma is separated by centrifugation.

    • Samples are stored at -80°C until analysis to ensure RNA stability.[5]

  • RNA Extraction:

    • Viral RNA is extracted from the serum or plasma samples using a commercially available kit (e.g., QIAamp Viral RNA Mini Kit).

    • This step purifies the viral RNA from other cellular components.

  • One-Step RT-qPCR:

    • A master mix containing all the necessary reagents (reverse transcriptase, DNA polymerase, primers, probes, and dNTPs) is prepared.

    • Specific primers and a fluorescently labeled probe targeting a highly conserved region of the HCV genome (e.g., the 5' untranslated region) are used.

    • The extracted RNA is added to the master mix.

    • The reaction is run in a real-time PCR thermal cycler.

  • Data Analysis:

    • The instrument measures the fluorescence at each cycle. The cycle at which the fluorescence crosses a certain threshold is known as the quantification cycle (Cq).

    • A standard curve is generated using known concentrations of HCV RNA standards.

    • The Cq value of the patient sample is used to determine the viral load in International Units per milliliter (IU/mL) by extrapolating from the standard curve.[5]

Definition of SVR12: In the STORM-C-1 trial, SVR12 was defined as having an HCV RNA level below the lower limit of quantification (e.g., <12 IU/mL or <15 IU/mL, depending on the assay used) at 12 weeks after the end of treatment.[7][10]

Visualizing the Mechanism of Action

To better understand the therapeutic targets of these antiviral agents, the following diagrams illustrate the HCV replication cycle and the points of inhibition.

HCV_Replication_Cycle cluster_cell Hepatocyte HCV_Virion HCV Virion Entry Entry & Uncoating HCV_Virion->Entry Viral_RNA Viral RNA (+) Entry->Viral_RNA Translation Translation Viral_RNA->Translation Polyprotein Polyprotein Translation->Polyprotein Processing Proteolytic Processing Polyprotein->Processing Replication_Complex Replication Complex (Membranous Web) Processing->Replication_Complex NS3, NS4A, NS4B, NS5A, NS5B Assembly Assembly Processing->Assembly Structural Proteins NS5B NS5B (RNA Polymerase) NS5A NS5A RNA_Replication RNA Replication (-) strand synthesis (+) strand synthesis Replication_Complex->RNA_Replication New_Viral_RNA New Viral RNA (+) RNA_Replication->New_Viral_RNA New_Viral_RNA->Assembly New_Virion New HCV Virion Assembly->New_Virion Release Release New_Virion->Release Extracellular_Space Extracellular_Space Antiviral_Inhibition cluster_replication HCV RNA Replication cluster_drugs Antiviral Drug Action Viral_RNA Viral RNA (+) Replication_Complex Replication Complex Formation Viral_RNA->Replication_Complex NS5A_node NS5A RNA_Synthesis RNA Synthesis Replication_Complex->RNA_Synthesis NS5B_node NS5B (RNA Polymerase) New_RNA New Viral RNA RNA_Synthesis->New_RNA Ravidasvir Ravidasvir / Daclatasvir (NS5A Inhibitors) Ravidasvir->NS5A_node Inhibits Sofosbuvir Sofosbuvir (NS5B Inhibitor) Sofosbuvir->NS5B_node Inhibits experimental_workflow Start Patient Blood Sample Centrifugation Serum/Plasma Separation Start->Centrifugation RNA_Extraction Viral RNA Extraction Centrifugation->RNA_Extraction RT_qPCR One-Step RT-qPCR RNA_Extraction->RT_qPCR Quantification HCV RNA Quantification (IU/mL) RT_qPCR->Quantification SVR_Analysis SVR12 Analysis Quantification->SVR_Analysis 12 weeks post-treatment Cured Cured SVR_Analysis->Cured HCV RNA < LLOQ Not_Cured Not Cured SVR_Analysis->Not_Cured HCV RNA ≥ LLOQ

References

Ravidasvir Hydrochloride: A Comparative Analysis of Cross-Resistance in Hepatitis C Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides a comprehensive comparison of the cross-resistance profile of Ravidasvir hydrochloride, a potent, pangenotypic NS5A inhibitor for the treatment of Hepatitis C virus (HCV). Developed to address the challenges of drug resistance in HCV therapy, Ravidasvir has demonstrated a high barrier to resistance and efficacy against a broad range of viral genotypes and resistance-associated substitutions (RASs). This document summarizes key experimental data, details the methodologies used in resistance studies, and offers a comparative perspective against other direct-acting antivirals (DAAs).

Executive Summary

This compound (formerly PPI-668) is a second-generation NS5A inhibitor distinguished by its picomolar potency and broad genotype coverage. Preclinical and clinical studies have consistently shown its high efficacy, even in patient populations with baseline NS5A RASs that are known to confer resistance to other NS5A inhibitors. This guide will delve into the specifics of its performance against these challenging viral variants.

Data Presentation: In-Vitro Efficacy and Resistance Profile

Ravidasvir has demonstrated potent antiviral activity across all major HCV genotypes. The 50% effective concentration (EC50) values are in the picomolar to low nanomolar range, indicating strong viral inhibition.

HCV GenotypeRavidasvir (PPI-668) EC50 (nM)
Genotype 1a0.12[1]
Genotype 1b0.01[1]
Genotype 3a1.14[1]

Table 1: In-vitro pangenotypic efficacy of this compound.

A critical aspect of any new antiviral is its performance against viral strains that have developed resistance to existing therapies. While specific fold-change data for Ravidasvir against a comprehensive panel of NS5A RASs in direct comparison to other NS5A inhibitors is not publicly available in a consolidated table, preclinical studies have indicated its robust activity against variants resistant to first-generation NS5A inhibitors.[2] Resistance selection studies in replicon systems have shown that while resistant variants can emerge in vitro, this often requires the presence of multiple NS5A substitutions.[3]

Clinical data from pivotal trials further support Ravidasvir's high barrier to resistance. In the EVEREST phase 2 trial, all patients with baseline NS5A RASs who received a Ravidasvir-based regimen achieved a sustained virological response at 12 weeks (SVR12).[1] Similarly, the STORM-C-1 trial demonstrated high SVR12 rates in a diverse population, including patients with various genotypes and those with compensated cirrhosis, who are often more challenging to treat.[4]

Comparison with Other NS5A Inhibitors

While a direct head-to-head comparison table of EC50 fold-changes is not available in the public domain, the available data suggests that Ravidasvir possesses a superior resistance profile compared to earlier NS5A inhibitors.[2] For context, other NS5A inhibitors have shown varying degrees of susceptibility to common RASs at positions such as M28, Q30, L31, and Y93 in the NS5A protein. The emergence of these RASs can significantly reduce the efficacy of some NS5A inhibitors.[5] The high clinical efficacy of Ravidasvir in patients with baseline RASs suggests it is less affected by these common substitutions.

Experimental Protocols

The evaluation of Ravidasvir's cross-resistance profile relies on established in-vitro methodologies. The following is a generalized protocol for the HCV replicon assay, a standard tool for assessing antiviral potency and resistance.

HCV Replicon Assay for Antiviral Activity and Resistance

This assay measures the ability of a compound to inhibit the replication of HCV RNA in a human hepatoma cell line (e.g., Huh-7).

1. Cell Culture and Seeding:

  • Huh-7 cells harboring a subgenomic HCV replicon are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, antibiotics, and G418 (a selection agent).

  • Cells are seeded into 96-well plates at a density that allows for logarithmic growth during the assay period.

2. Compound Preparation and Treatment:

  • This compound and comparator compounds are dissolved in 100% dimethyl sulfoxide (DMSO) to create stock solutions.

  • Serial dilutions of the compounds are prepared in culture medium.

  • The culture medium is removed from the seeded plates and replaced with the medium containing the test compounds.

3. Incubation:

  • The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified incubator with 5% CO2 to allow for HCV replication and the antiviral effect to occur.

4. Quantifying HCV Replication (Luciferase Assay):

  • Many replicon systems are engineered to express a reporter gene, such as luciferase, the activity of which is proportional to the level of HCV RNA replication.

  • After incubation, a luciferase assay reagent is added to the cells, and the luminescence is measured using a microplate reader.

  • The EC50 value, the concentration of the compound that inhibits 50% of HCV replication, is calculated from the dose-response curve.

5. Cytotoxicity Assay:

  • In parallel, a cytotoxicity assay is performed to determine the concentration of the compound that is toxic to the host cells (CC50). This is crucial to ensure that the observed antiviral effect is not due to cell death.

  • Common methods include MTS or CellTiter-Glo assays, which measure cell viability.

6. Resistance Selection Studies:

  • To identify resistance-associated substitutions, replicon cells are cultured in the presence of increasing concentrations of the antiviral drug over an extended period.

  • Surviving cell colonies, which harbor replicons with resistance mutations, are selected and expanded.

  • The NS5A gene from these resistant replicons is sequenced to identify the specific amino acid substitutions that confer resistance.

7. Phenotypic Analysis of Resistant Variants:

  • The identified RASs are introduced into a wild-type replicon using site-directed mutagenesis.

  • The antiviral activity of the compound against these mutant replicons is then tested to determine the fold-change in EC50 compared to the wild-type replicon. This quantifies the level of resistance conferred by the specific RAS.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in evaluating the cross-resistance of Ravidasvir.

Experimental_Workflow cluster_invitro In-Vitro Analysis cluster_resistance Resistance Profiling A HCV Replicon Cell Culture B Compound Treatment (Ravidasvir & Comparators) A->B C Incubation (48-72h) B->C D Luciferase Assay (Quantify Replication) C->D F Cytotoxicity Assay (CC50) C->F E EC50 Determination D->E K Phenotypic Analysis (Fold-change in EC50) E->K Compare G Resistance Selection (Long-term drug exposure) H Isolate & Sequence Resistant Colonies G->H I Identify NS5A RASs H->I J Site-Directed Mutagenesis I->J J->K

Caption: Workflow for in-vitro antiviral and resistance profiling.

Signaling_Pathway HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS5A NS5A Protein Polyprotein->NS5A Proteolytic Processing Replication_Complex Replication Complex Formation NS5A->Replication_Complex Viral_Replication Viral RNA Replication Replication_Complex->Viral_Replication Ravidasvir Ravidasvir Ravidasvir->NS5A Inhibits

Caption: Mechanism of action of Ravidasvir on the HCV replication cycle.

Conclusion

This compound stands out as a potent, pangenotypic NS5A inhibitor with a high barrier to resistance. Its robust performance against various HCV genotypes and its efficacy in patients with pre-existing resistance-associated substitutions position it as a valuable component in the arsenal of direct-acting antivirals for the treatment of chronic hepatitis C. Further head-to-head comparative studies detailing the fold-change in resistance against a comprehensive panel of NS5A RASs would be beneficial to further delineate its advantages over other available NS5A inhibitors.

References

Ravidasvir Hydrochloride Combination Therapy: A Comparative Guide to Efficacy in Hepatitis C Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of ravidasvir hydrochloride in combination with sofosbuvir for the treatment of chronic Hepatitis C virus (HCV) infection against other leading direct-acting antiviral (DAA) regimens. The information is based on available clinical trial data and aims to provide an objective overview for research and drug development purposes.

Executive Summary

Ravidasvir, a potent and pangenotypic NS5A inhibitor, used in combination with the NS5B polymerase inhibitor sofosbuvir, has demonstrated high rates of sustained virologic response (SVR) across various HCV genotypes and patient populations, including those with cirrhosis and HIV co-infection.[1][2][3] Clinical trials have established this combination as a safe and effective treatment option. This guide will delve into the comparative efficacy, mechanisms of action, and experimental protocols of ravidasvir/sofosbuvir and its key alternatives.

Comparative Efficacy of Ravidasvir/Sofosbuvir

The primary measure of efficacy in HCV treatment is the Sustained Virologic Response at 12 weeks post-treatment (SVR12), which is considered a virological cure.

Ravidasvir plus Sofosbuvir Efficacy Data

The pivotal STORM-C-1 and Pyramid 1 trials have been instrumental in validating the efficacy of the ravidasvir and sofosbuvir combination.

Table 1: SVR12 Rates from Key Ravidasvir plus Sofosbuvir Clinical Trials

TrialPatient PopulationHCV Genotype(s)SVR12 Rate
STORM-C-1 (Stage 1) Treatment-naïve & experienced, with/without compensated cirrhosis, with/without HIV co-infection1, 2, 3, 697% (291/300)[3][4]
Patients with cirrhosis1, 3, 696% (78/81)[3][4]
Patients with genotype 3397% (153/158)[3][4]
Pyramid 1 Treatment-naïve & experienced, with/without compensated cirrhosis495.3% (overall)[5]
Treatment-naïve, non-cirrhotic4100% (with ravidasvir/sofosbuvir alone)
Treatment-experienced, cirrhotic (16-week regimen)4100%
Comparative Analysis with Alternative Therapies

Table 2: SVR12 Rates from Key Clinical Trials of Alternative DAA Regimens

RegimenTrial(s)Patient PopulationHCV Genotype(s)SVR12 Rate
Glecaprevir/Pibrentasvir SURVEYOR-IITreatment-naïve & experienced, non-cirrhotic2, 4, 5, 697-100%
ENDURANCE-3Treatment-naïve, non-cirrhotic395%
Sofosbuvir/Velpatasvir ASTRAL-1Treatment-naïve & experienced, with/without compensated cirrhosis1, 2, 4, 5, 699%[6]
ASTRAL-2Treatment-naïve & experienced, with/without compensated cirrhosis299%[6]
ASTRAL-3Treatment-naïve & experienced, with/without compensated cirrhosis395%[6]

Mechanism of Action

The high efficacy of ravidasvir in combination with sofosbuvir stems from their synergistic inhibition of two critical proteins in the HCV replication cycle.

  • Ravidasvir (NS5A Inhibitor): Ravidasvir targets the HCV non-structural protein 5A (NS5A).[2][3] NS5A is a multifunctional protein essential for both viral RNA replication and the assembly of new virus particles.[7] By binding to NS5A, ravidasvir disrupts its normal function, leading to a potent antiviral effect.[8][9]

  • Sofosbuvir (NS5B Inhibitor): Sofosbuvir is a prodrug that is metabolized in the liver to its active triphosphate form.[10][11] This active metabolite acts as a nucleotide analog that is incorporated into the growing HCV RNA chain by the viral RNA-dependent RNA polymerase, NS5B.[12] The incorporation of the sofosbuvir metabolite results in chain termination, thereby halting viral replication.[10][13]

HCV_Replication_Inhibition cluster_HCV_Lifecycle HCV Replication Cycle cluster_Drug_Action Drug Mechanism of Action HCV_RNA HCV RNA Genome Polyprotein Polyprotein Synthesis HCV_RNA->Polyprotein Cleavage Polyprotein Cleavage Polyprotein->Cleavage Replication_Complex Replication Complex (including NS5A and NS5B) Cleavage->Replication_Complex RNA_Replication Viral RNA Replication Replication_Complex->RNA_Replication Assembly Virion Assembly RNA_Replication->Assembly Release New Virion Release Assembly->Release Ravidasvir Ravidasvir Ravidasvir->Replication_Complex Inhibits NS5A function (Replication & Assembly) Sofosbuvir_Prodrug Sofosbuvir (Prodrug) Sofosbuvir_Active Sofosbuvir Triphosphate (Active Metabolite) Sofosbuvir_Prodrug->Sofosbuvir_Active Metabolism in Hepatocyte Sofosbuvir_Active->RNA_Replication Inhibits NS5B polymerase (Chain Termination)

Caption: Mechanism of action of ravidasvir and sofosbuvir in inhibiting HCV replication.

Experimental Protocols

The following sections outline the methodologies of the key clinical trials cited in this guide.

STORM-C-1 Trial (NCT02961426)

This was a two-stage, open-label, single-arm, phase 2/3 trial conducted in Malaysia and Thailand.[3]

  • Objective: To assess the efficacy and safety of ravidasvir plus sofosbuvir in a diverse population of adults with chronic HCV infection.[3]

  • Patient Population: Adults (18-69 years) with chronic HCV infection (any genotype), with or without compensated cirrhosis (Child-Pugh A), and with or without HIV co-infection. Both treatment-naïve and interferon-experienced patients were included.[3]

  • Treatment Regimen:

    • Patients without cirrhosis: 200 mg ravidasvir once daily + 400 mg sofosbuvir once daily for 12 weeks.[3][14]

    • Patients with compensated cirrhosis: 200 mg ravidasvir once daily + 400 mg sofosbuvir once daily for 24 weeks.[3][14]

  • Primary Endpoint: Sustained Virologic Response at 12 weeks after the end of treatment (SVR12), defined as HCV RNA <12 IU/mL in Thailand and <15 IU/mL in Malaysia.[3][4]

  • HCV RNA Quantification: While the specific commercial assay is not detailed in all publications, HCV RNA quantification is a standard procedure in such trials, often performed using real-time PCR assays like the Cobas TaqMan HCV test.[15][16][17]

STORM_C_1_Workflow cluster_Treatment_Arms Treatment Regimen Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Enrollment Screening->Enrollment Baseline Baseline Assessment (HCV RNA, Genotype, Fibrosis Stage) Enrollment->Baseline Treatment Treatment Administration Baseline->Treatment No_Cirrhosis Non-Cirrhotic: Ravidasvir + Sofosbuvir for 12 Weeks Cirrhosis Cirrhotic: Ravidasvir + Sofosbuvir for 24 Weeks Follow_Up Post-Treatment Follow-Up SVR12 SVR12 Assessment (HCV RNA Quantification) Follow_Up->SVR12 No_Cirrhosis->Follow_Up Cirrhosis->Follow_Up

References

In Vivo Pharmacokinetic Profile of Ravidasvir Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo pharmacokinetic (PK) properties of Ravidasvir hydrochloride against other leading direct-acting antivirals (DAAs) for the treatment of Hepatitis C Virus (HCV). The information presented is collated from various clinical and preclinical studies to aid researchers in evaluating its potential and designing future investigations.

Comparative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for Ravidasvir and selected comparator drugs. It is important to note that these values are derived from separate studies and are not from head-to-head comparative trials. Variations in study design, patient populations, and analytical methods should be considered when interpreting these data.

This compound
DosePopulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Study
100 mg (single)Healthy Volunteers256.0 ± 71.93.0 (2.0-4.0)2180 ± 5447.94 ± 1.83[1]
200 mg (single)Healthy Volunteers487.0 ± 153.03.0 (2.0-6.0)4880 ± 12308.65 ± 1.63[1]
300 mg (single)Healthy Volunteers623.0 ± 192.04.0 (2.0-6.0)6890 ± 22309.07 ± 1.88[1]
200 mg (multiple)Healthy Volunteers575.0 ± 141.04.0 (2.0-6.0)5670 ± 123011.2 ± 2.6[1]
35 mg/kg (single)Wistar Rats132.35 ± 26.411.50 ± 0.15525.90 ± 105.18-[2]

Data for single doses in healthy volunteers are presented as mean ± standard deviation for Cmax and AUC, and median (range) for Tmax.[1] Multiple dose data is also from healthy volunteers.[1] The rat study provides additional preclinical data.[2]

Comparator Direct-Acting Antivirals
DrugDosePopulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Study
Sofosbuvir 400 mgHealthy/HCV-0.5-2-~0.4 (parent)[1][2]
~27 (GS-331007)
Ledipasvir 90 mgHealthy/HCV-4-4.5-47[3][4]
Danoprevir 100 mg (with Ritonavir)Healthy Volunteers----[5][6]
Glecaprevir 300 mgHCV Adults----[7][8][9]
Pibrentasvir 120 mgHCV Adults----[7][8][9]

Pharmacokinetic data for comparator drugs are often presented for the fixed-dose combinations. Sofosbuvir is rapidly metabolized to the active triphosphate GS-461203 and the major circulating, inactive metabolite GS-331007, for which pharmacokinetic parameters are often reported.[1][2] The half-life of the parent sofosbuvir is short, while the metabolite has a long half-life.[1][2] Ledipasvir has a long half-life, supporting once-daily dosing.[3][4] Danoprevir exposure is significantly increased when co-administered with ritonavir.[5][6] For Glecaprevir and Pibrentasvir, detailed public data on Cmax and AUC in ng/mL is less consistently reported in single values across studies.[7][8][9]

Experimental Protocols

The data presented in this guide are derived from clinical and preclinical studies with specific methodologies. Below are generalized experimental protocols based on the cited literature.

Human Pharmacokinetic Studies (Ravidasvir)
  • Study Design : Phase 1, open-label, single and multiple-dose studies were conducted in healthy adult volunteers.[1][4] Some studies were randomized and placebo-controlled.[1]

  • Dosing : Single oral doses of Ravidasvir (e.g., 100 mg, 200 mg, 300 mg) or multiple once-daily doses (e.g., 200 mg for 7 days) were administered.[1]

  • Sample Collection : Blood samples were collected at pre-defined time points before and after drug administration.

  • Bioanalysis : Plasma concentrations of Ravidasvir and its metabolites were determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

  • Pharmacokinetic Analysis : Non-compartmental analysis was used to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.[1] Population pharmacokinetic models, often two-compartment models with first-order elimination, have also been developed to describe the data.[3][10]

Animal Pharmacokinetic Studies (Ravidasvir)
  • Animal Model : Studies have been conducted in male Wistar rats (180–220 g).[2]

  • Dosing : A single oral dose of Ravidasvir (e.g., 35 mg/kg) was administered.[2]

  • Sample Collection : Blood samples were collected at various time points post-administration.

  • Bioanalysis : Plasma concentrations were quantified using a validated LC-MS/MS method.[2]

  • Pharmacokinetic Analysis : Non-compartmental analysis was applied to determine the pharmacokinetic parameters.[2]

Mechanism of Action: NS5A Inhibition

Ravidasvir is a potent inhibitor of the Hepatitis C virus non-structural protein 5A (NS5A).[1][4] NS5A is a multi-functional phosphoprotein that plays a crucial role in viral RNA replication and virion assembly.[11][12] The precise mechanism of NS5A inhibitors is complex and not fully elucidated but is known to involve the disruption of the HCV replication complex and interference with the assembly of new viral particles.[11][12]

NS5A_Inhibitor_Mechanism cluster_HCV_Lifecycle HCV Replication and Assembly cluster_Inhibition Inhibition by Ravidasvir HCV_RNA HCV RNA Polyprotein Polyprotein Translation HCV_RNA->Polyprotein NS_Proteins Non-Structural Proteins (including NS5A) Polyprotein->NS_Proteins Replication_Complex Replication Complex Formation NS_Proteins->Replication_Complex RNA_Replication Viral RNA Replication Replication_Complex->RNA_Replication Virion_Assembly Virion Assembly RNA_Replication->Virion_Assembly New_Virion New HCV Virion Virion_Assembly->New_Virion Ravidasvir Ravidasvir (NS5A Inhibitor) Ravidasvir->Replication_Complex Inhibits Formation Ravidasvir->Virion_Assembly Inhibits Assembly

Caption: Mechanism of action of Ravidasvir as an NS5A inhibitor.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study, from drug administration to data analysis.

PK_Workflow cluster_InVivo In Vivo Phase cluster_Bioanalysis Bioanalytical Phase cluster_Analysis Data Analysis Phase Dosing Drug Administration (Oral Gavage/IV) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Extraction Sample Extraction Processing->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Concentration Quantification LCMS->Quantification PK_Modeling Pharmacokinetic Modeling (NCA/Compartmental) Quantification->PK_Modeling Parameter_Calc Calculation of PK Parameters (Cmax, AUC, t1/2) PK_Modeling->Parameter_Calc Reporting Data Reporting and Interpretation Parameter_Calc->Reporting

Caption: A generalized workflow for in vivo pharmacokinetic studies.

References

A Comparative Cost-Effectiveness Analysis of Ravidasvir and Sofosbuvir/Velpatasvir in the Treatment of Chronic Hepatitis C

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the cost-effectiveness of two prominent treatments for chronic Hepatitis C virus (HCV) infection: ravidasvir hydrochloride (often used in combination with sofosbuvir) and the fixed-dose combination of sofosbuvir/velpatasvir. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data on clinical efficacy, economic viability, and the underlying methodologies of key studies.

Executive Summary

Direct-acting antiviral (DAA) regimens have revolutionized the treatment of Hepatitis C, offering high cure rates and improved tolerability compared to older interferon-based therapies. Sofosbuvir/velpatasvir is a widely approved, pan-genotypic regimen that has demonstrated high efficacy. Ravidasvir, a newer NS5A inhibitor, has shown comparable efficacy in clinical trials, particularly in low- and middle-income countries, with the potential for significant cost savings. This guide synthesizes data from various studies to provide a comparative overview of their cost-effectiveness.

Data Presentation

The following tables summarize the available quantitative data from studies evaluating ravidasvir plus sofosbuvir and sofosbuvir/velpatasvir. It is important to note that the data for ravidasvir is primarily from clinical trials in specific regions, which may affect direct cost comparison with sofosbuvir/velpatasvir data from different economic settings.

Table 1: Efficacy of Ravidasvir + Sofosbuvir vs. Sofosbuvir/Velpatasvir

Treatment RegimenStudy PopulationSustained Virologic Response (SVR12) RateCitation
Ravidasvir + SofosbuvirGenotypes 1, 2, 3, 6 (Malaysia & Thailand)97%[1][2]
Ravidasvir + SofosbuvirGenotype 4 (Egypt)86-100% (depending on treatment duration and ribavirin use)[1]
Sofosbuvir/VelpatasvirGenotypes 1-6>90%[3]
Sofosbuvir/VelpatasvirDecompensated Cirrhosis (CTP Class B)94% (with ribavirin for 12 weeks)[4][5]

Table 2: Cost and Cost-Effectiveness Data

| Treatment Regimen | Geographic Region | Cost of Treatment (12 weeks) | Incremental Cost-Effectiveness Ratio (ICER) | Citation | | :--- | :--- | :--- | :--- | | Ravidasvir + Sofosbuvir | Malaysia (target price) | ~$300 | Not Available |[1][2][6] | | Sofosbuvir/Velpatasvir | United Kingdom | Not Specified | < £20,000 per QALY gained (for genotypes 1, 3-6) |[7] | | Sofosbuvir/Velpatasvir + Ribavirin | Canada (for decompensated cirrhosis) | Increased by $156,676 (vs. best supportive care) | $39,169 per QALY gained |[4][5] | | Sofosbuvir/Velpatasvir | China | Price cut dramatically in 2020 | 168,239


28,000 for 4 weeks | >$200,000 per QALY (for treatment-naive non-cirrhotic patients with genotype 2 or 3) |[8] |

Experimental Protocols

The cost-effectiveness analyses cited in this guide predominantly utilize state-transition models to simulate the long-term clinical and economic outcomes of HCV treatment.

Sofosbuvir/Velpatasvir Cost-Effectiveness Model Methodology

A commonly employed methodology, as described in a study on patients with decompensated cirrhosis, involves a state-transition (Markov) model.[4][5]

  • Model Structure : The model simulates the progression of a cohort of HCV patients through various health states over a lifetime horizon. These states can include different stages of liver disease (e.g., compensated cirrhosis, decompensated cirrhosis, hepatocellular carcinoma, liver transplant, and death).

  • Patient Cohort : The model is populated with a hypothetical cohort of patients with specific characteristics, such as age, HCV genotype, and stage of liver disease (e.g., Child-Turcotte-Pugh class B cirrhosis).[4][5]

  • Treatment Scenarios : The model compares different treatment strategies. For instance, a 12-week course of sofosbuvir/velpatasvir plus ribavirin is compared against the "best supportive care" (no DAA therapy).[4]

  • Data Inputs : The model incorporates data from clinical trials and observational studies on treatment efficacy (SVR rates), probabilities of disease progression, costs of treatment and healthcare events, and health-related quality of life (utilities) for each health state.

  • Perspective and Time Horizon : The analysis is typically conducted from a payer's perspective over a lifetime horizon, with costs and health outcomes discounted at a standard annual rate (e.g., 1.5%).[4]

  • Outcome Measures : The primary outcomes are total costs, quality-adjusted life-years (QALYs), and the incremental cost-effectiveness ratio (ICER), calculated as the additional cost of a treatment divided by the additional QALYs it provides.

Ravidasvir + Sofosbuvir Clinical Trial Methodology (STORM-C-1)

The efficacy data for ravidasvir in combination with sofosbuvir is largely derived from the STORM-C-1 trial.[2]

  • Study Design : This was a Phase II/III, open-label, single-arm study.[2]

  • Participants : The trial enrolled patients with chronic HCV infection, including those with and without cirrhosis and those with HIV co-infection.[1]

  • Intervention : Patients without cirrhosis received a 12-week course of ravidasvir and sofosbuvir. Patients with compensated cirrhosis received the same combination for 24 weeks.[9]

  • Primary Endpoint : The primary measure of efficacy was the proportion of patients achieving a sustained virologic response 12 weeks after the end of treatment (SVR12).[10]

  • Safety Assessment : Adverse events were monitored throughout the study to evaluate the safety and tolerability of the treatment combination.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the mechanisms of action for ravidasvir and sofosbuvir/velpatasvir, targeting different non-structural proteins of the Hepatitis C virus.

HCV_Inhibition_Pathways cluster_Ravidasvir Ravidasvir cluster_Sofosbuvir_Velpatasvir Sofosbuvir/Velpatasvir Ravidasvir Ravidasvir NS5A_R HCV NS5A Protein Ravidasvir->NS5A_R Inhibits Replication_Assembly_R Viral Replication & Assembly NS5A_R->Replication_Assembly_R Sofosbuvir Sofosbuvir NS5B HCV NS5B Polymerase Sofosbuvir->NS5B Inhibits Velpatasvir Velpatasvir NS5A_SV HCV NS5A Protein Velpatasvir->NS5A_SV Inhibits Replication_SV Viral RNA Replication NS5B->Replication_SV Assembly_SV Virion Assembly NS5A_SV->Assembly_SV

Caption: Mechanisms of action for Ravidasvir and Sofosbuvir/Velpatasvir.

Experimental Workflow

The following diagram illustrates a generalized workflow for a cost-effectiveness analysis of HCV treatments.

Cost_Effectiveness_Workflow Define_Problem Define Problem & Treatment Comparators Model_Structure Develop State-Transition Model Structure Define_Problem->Model_Structure Gather_Data Gather Input Data: Efficacy, Costs, Utilities Model_Structure->Gather_Data Base_Case_Analysis Run Base-Case Analysis Gather_Data->Base_Case_Analysis Sensitivity_Analysis Conduct Sensitivity Analyses Base_Case_Analysis->Sensitivity_Analysis Interpret_Results Interpret Results & Calculate ICER Base_Case_Analysis->Interpret_Results Sensitivity_Analysis->Interpret_Results Report_Findings Report Findings Interpret_Results->Report_Findings

Caption: Generalized workflow for cost-effectiveness analysis.

Conclusion

Both ravidasvir, in combination with sofosbuvir, and the fixed-dose combination of sofosbuvir/velpatasvir demonstrate high efficacy in curing chronic Hepatitis C infection. Sofosbuvir/velpatasvir has been shown to be cost-effective in various healthcare systems, particularly for patients with advanced liver disease.[4][7] The combination of ravidasvir and sofosbuvir presents a highly promising and affordable treatment option, especially for low- and middle-income countries, with comparable efficacy to existing first-line therapies.[1][2] However, a direct, global cost-effectiveness comparison is challenging due to significant variations in drug pricing and healthcare costs across different regions. Future research involving head-to-head economic evaluations in diverse settings would be beneficial for informing global HCV elimination strategies.

References

Safety Operating Guide

Navigating the Safe Disposal of Ravidasvir Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the responsible management of Ravidasvir hydrochloride waste, ensuring laboratory safety and environmental compliance.

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory operations. This compound, an inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A), requires careful handling and disposal due to its potential hazards.[1][2][3] This guide provides a procedural framework for the safe disposal of this compound, aligning with general best practices for hazardous pharmaceutical waste management.

Safety and Hazard Profile of this compound

According to available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • Harmful if swallowed[1][2]

  • Causes skin irritation[1][2]

  • Causes serious eye irritation[1][2]

  • May cause respiratory irritation[1][2]

Personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area to avoid inhalation of dust or fumes.[2]

Quantitative Data Summary

While specific quantitative protocols for the degradation or inactivation of this compound are not publicly available, the following table summarizes key information from safety data sheets.

ParameterValue/InstructionSource
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP264: Wash thoroughly after handlingP270: Do not eat, drink or smoke when using this productP280: Wear protective gloves/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP501: Dispose of contents/container in accordance with local/regional/national/international regulations[1][2]
Disposal Must not be disposed of together with household garbage. Do not allow product to reach sewage system. Disposal must be made according to official regulations.[1]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.[1][2]

Experimental Protocols: General Decontamination

Specific experimental protocols for the chemical degradation of this compound are not detailed in publicly available literature. However, for general laboratory decontamination of glassware that has been in contact with similar antiviral compounds, the following procedure is recommended:

  • Initial Rinse: Rinse glassware with a suitable solvent, such as ethanol or isopropanol, to remove the bulk of the compound. This rinsate must be collected as hazardous liquid waste.

  • Washing: Wash the glassware with a standard laboratory detergent and rinse thoroughly with water.

Disposal Workflow

The proper disposal of this compound follows the general principles of hazardous pharmaceutical waste management. The workflow diagram below illustrates the decision-making process and procedural steps for its disposal.

This compound Disposal Workflow cluster_0 Preparation cluster_1 Waste Segregation cluster_2 Containment & Labeling cluster_3 Disposal Path start Start: Handling this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Contaminated consumables, expired compound) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, etc.) waste_type->sharps_waste Sharps solid_container Collect in Labeled Hazardous Waste Container (Solid) solid_waste->solid_container liquid_container Collect in Labeled Hazardous Waste Container (Liquid) liquid_waste->liquid_container sharps_container Collect in Puncture-Proof Sharps Container sharps_waste->sharps_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage disposal_service Arrange for Pickup by Certified Hazardous Waste Disposal Service storage->disposal_service incineration Final Disposal via Incineration disposal_service->incineration

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedures

  • Segregation: At the point of generation, segregate this compound waste from general laboratory waste. It should be classified as hazardous pharmaceutical waste.[4][5]

  • Containment:

    • Solid Waste: Unused or expired this compound powder, as well as contaminated items such as weighing boats, gloves, and bench paper, should be placed in a clearly labeled, sealed container for hazardous solid waste.

    • Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof container for hazardous liquid waste. Do not mix with other waste streams unless compatible and permitted by your institution's safety protocols.

    • Sharps: Any contaminated sharps (e.g., needles, Pasteur pipettes) must be disposed of in a designated, puncture-resistant sharps container.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Pharmaceutical Waste" and include the name "this compound." Follow all institutional and local regulations for hazardous waste labeling.

  • Storage: Store sealed waste containers in a designated, secure satellite accumulation area away from general laboratory traffic, awaiting pickup.

  • Final Disposal: The final disposal of this compound waste must be conducted through a licensed hazardous waste management company.[4][6] The most common and recommended method for the disposal of pharmaceutical waste is incineration at a permitted facility.[5][6] Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the drain.[1][7]

Adherence to these procedures is essential for maintaining a safe laboratory environment, protecting personnel from exposure, and ensuring compliance with environmental regulations. Always consult your institution's specific safety guidelines and local regulations for pharmaceutical waste disposal.

References

Safeguarding Researchers: A Guide to Handling Ravidasvir Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of Ravidasvir hydrochloride, a potent antiviral compound. Adherence to these protocols is critical for ensuring laboratory personnel safety and maintaining regulatory compliance. This compound is an inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A) and requires careful management in a laboratory setting.

Hazard Identification and Safety Summary

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[1][2]

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[1][2]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1][2]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1][2]

Currently, there are no established occupational exposure limit values for this compound.[1] Therefore, a conservative approach to handling, focused on minimizing all potential routes of exposure, is imperative.

Personal Protective Equipment (PPE)

Consistent and correct use of appropriate PPE is the primary defense against exposure to this compound.

PPE CategoryItemSpecificationPurpose
Eye Protection Safety GogglesChemical splash goggles with side-shieldsProtects eyes from dust particles and splashes.
Hand Protection Protective GlovesChemically resistant, disposable gloves (e.g., nitrile)Prevents skin contact with the compound.
Body Protection Lab CoatDisposable, long-sleeved, impervious clothingProtects skin and personal clothing from contamination.[1]
Respiratory Protection RespiratorA NIOSH-approved N95 or higher-rated respiratorPrevents inhalation of aerosolized powder, especially when handling the solid form.

Operational Plan: Step-by-Step Handling Protocol

All procedures involving this compound should be performed in a designated and controlled area, such as a chemical fume hood or a biological safety cabinet, to contain any airborne particles.

1. Preparation:

  • Don all required PPE before entering the designated handling area.
  • Ensure the chemical fume hood or biological safety cabinet is functioning correctly.
  • Assemble all necessary equipment and reagents.
  • Wipe down the work surface with a suitable disinfectant before and after use.

2. Weighing (for solid form):

  • Perform all weighing operations within the containment of a chemical fume hood.
  • Use a dedicated analytical balance or place a protective cover on the balance pan.
  • Carefully weigh the desired amount of this compound powder into a tared, sealed container to minimize dust generation.

3. Solution Preparation:

  • Add the solvent to the container with the weighed powder within the fume hood.
  • Tightly cap the container and mix by vortexing or gentle agitation until the solid is completely dissolved.
  • Clearly label the container with the compound name, concentration, solvent, date, and your initials.

4. Storage:

  • Store stock solutions in clearly labeled, sealed containers.
  • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes for single-use.
  • Follow the recommended storage conditions outlined in the table below.

5. Post-Handling Decontamination:

  • Wipe down all surfaces and equipment used with 70% ethanol or another appropriate laboratory disinfectant.
  • Dispose of all contaminated materials as outlined in the disposal plan.
  • Remove PPE in the correct order to prevent self-contamination (e.g., outer gloves, lab coat, inner gloves).
  • Wash hands thoroughly with soap and water after removing all PPE.

Physicochemical and Storage Data

PropertyDataSource
Molecular Formula C₄₂H₅₂Cl₂N₈O₆[1]
CAS Number 1303533-81-4[1]
Solubility DMF: 5 mg/mlDMSO: 5 mg/mlEthanol: 1 mg/ml
Storage of Solid Store at 4°C, sealed away from moisture.[2]
Storage of Solutions -80°C for 6 months-20°C for 1 month(Sealed storage, away from moisture)[3]

Emergency Procedures

SituationAction
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the area. Wear full PPE, including respiratory protection. Absorb liquid spills with an inert material (e.g., diatomite). For solid spills, carefully scoop the material into a hazardous waste container, avoiding dust generation. Decontaminate the spill area with alcohol and dispose of all cleanup materials as hazardous waste.[1]

Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure. All waste must be treated as hazardous waste and disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.

Waste TypeContainerDisposal Procedure
Solid Waste Labeled, sealed, puncture-resistant hazardous waste containerIncludes unused powder, contaminated gloves, lab coats, pipette tips, and weighing papers.
Liquid Waste Labeled, sealed, leak-proof hazardous waste containerIncludes unused stock solutions and contaminated solvents. Do not pour down the drain.
Sharps Puncture-resistant sharps containerIncludes needles and syringes if used for solution transfer.

Experimental Workflow for Safe Handling

G prep 1. Preparation (Don PPE, Prepare Workspace) weigh 2. Weighing (Solid) (In Fume Hood) prep->weigh Proceed dissolve 3. Dissolution (In Fume Hood) weigh->dissolve Proceed use 4. Experimental Use dissolve->use Use Solution storage 5. Storage (Aliquot & Freeze) dissolve->storage Store Solution decon 6. Decontamination (Clean Workspace & Equipment) use->decon After Use storage->use Retrieve for Use disposal 7. Waste Disposal (Segregate Hazardous Waste) decon->disposal Collect Waste doff 8. Doff PPE & Wash Hands disposal->doff Final Step

Caption: Workflow for the safe handling of this compound.

References

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